2-Bromo-1-(3,5-difluorophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGSZFRYLCTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380869 | |
| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220607-75-0 | |
| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone
This guide provides a comprehensive technical overview of 2-Bromo-1-(3,5-difluorophenyl)ethanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, structure, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Executive Summary
This compound is a halogenated aromatic ketone of significant interest in organic synthesis. Its structure, featuring an α-bromo ketone functional group and a difluorinated phenyl ring, makes it a potent electrophile and a versatile building block for constructing complex molecular architectures. This guide serves as a technical resource, consolidating critical data and procedural insights to facilitate its effective and safe utilization in a laboratory setting.
Chemical Identity and Core Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in research. The defining characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 220607-75-0 | [1][2] |
| Molecular Formula | C₈H₅BrF₂O | [1][2] |
| Molecular Weight | 235.03 g/mol | [1][2] |
| Appearance | Colorless to light yellow solid | [3] |
| Melting Point | 39-40 °C | [3] |
| Boiling Point | 267-268 °C | [3] |
| Density | 1.67 g/cm³ (at 25 °C) | [3] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane | [3] |
| SMILES String | O=C(CBr)C1=CC(F)=CC(F)=C1 | [2] |
| InChI Key | CJEGSZFRYLCTLK-UHFFFAOYSA-N |
Note: Some sources may list slightly different molecular weights due to isotopic variations. The value of 235.03 is commonly cited.[2]
Molecular Structure and Reactivity Profile
The reactivity of this compound is dominated by the α-bromoketone moiety. The bromine atom is an excellent leaving group, and its position adjacent to the electron-withdrawing carbonyl group renders the α-carbon highly electrophilic. This makes the compound an effective alkylating agent.
Key Reactive Traits:
-
Electrophilicity: The primary site of reactivity is the carbon atom bonded to the bromine. It is susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions).
-
Building Block for Heterocycles: This reactivity is frequently exploited in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents.[4]
-
Lachrymatory Properties: Like many α-haloketones, this compound is a lachrymator, meaning it can cause tearing and irritation upon exposure to the eyes and respiratory tract.[5][6]
Synthesis Pathway: α-Bromination of an Aryl Ketone
The most common and direct method for preparing this compound is through the α-bromination of its precursor, 1-(3,5-difluorophenyl)ethanone. This reaction capitalizes on the acidic nature of the α-protons adjacent to the carbonyl group.
A representative synthesis involves reacting 1-(3,5-difluorophenyl)ethanone with a brominating agent.[3] While elemental bromine can be used, reagents like copper(II) bromide offer milder and more selective reaction conditions, often leading to higher yields and fewer byproducts.[7]
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following is a generalized protocol based on standard procedures for α-bromination.[3][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(3,5-difluorophenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Addition of Brominating Agent: Add copper(II) bromide (approx. 2.1 equivalents) to the solution.
-
Reaction Execution: Heat the mixture to reflux (a temperature around 60°C is often sufficient) and stir for several hours (e.g., 12 hours).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Filter the mixture to remove the copper salts. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound as a solid.[3][7]
Applications in Drug Discovery and Development
As a versatile chemical intermediate, this compound is primarily used in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][4] Its utility stems from its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, which are essential for building the core scaffolds of many drugs.[4] It is a valuable precursor for creating compounds containing aromatic rings and carbonyl functional groups, which are found in various drugs, dyes, and pesticides.[3]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
-
Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage.[6] It is also a lachrymator and may cause respiratory irritation.[5][8]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[5][6]
-
Handling: Avoid creating dust. Do not breathe dust, vapors, or mists.[5][9] Ensure adequate ventilation at all times. Avoid contact with skin, eyes, and mucous membranes.[3]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6][9]
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[5]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3][8] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
References
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- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis - Geshem.
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Introduction: The Strategic Importance of a Fluorinated Building Block
An In-depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone (CAS: 220607-75-0)
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated aromatic ketone that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its structure is distinguished by three key reactive features: an α-bromoketone moiety, a carbonyl group, and a difluorinated phenyl ring. This strategic combination of functional groups makes it a prized precursor in medicinal chemistry and materials science.
The α-bromoketone is a potent electrophile, readily participating in nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of numerous heterocyclic systems that form the core of many pharmaceutical agents.[1] The difluorophenyl ring is of particular interest in drug development; the incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. As such, this compound provides a direct route to introducing this desirable motif into complex molecular architectures.
This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization, applications, and safety protocols, designed to equip researchers with the knowledge for its effective and safe utilization.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is foundational for its use in any experimental setting. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 220607-75-0 | [2] |
| Molecular Formula | C₈H₅BrF₂O | |
| Molecular Weight | 235.03 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [3] |
| Melting Point | 39-40 °C | [3] |
| Boiling Point | 245.8 - 268 °C at 760 mmHg | [3][4] |
| Density | ~1.65 g/cm³ | [3][4] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [3] |
| SMILES String | O=C(CBr)C1=CC(F)=CC(F)=C1 | |
| InChI Key | CJEGSZFRYLCTLK-UHFFFAOYSA-N |
Core Synthesis Pathway: Electrophilic α-Bromination
The most common and direct method for preparing this compound is the α-bromination of its parent ketone, 1-(3,5-difluorophenyl)ethanone. This reaction is a classic example of electrophilic substitution at an α-carbon, facilitated by the electron-withdrawing nature of the carbonyl group.
Reaction Principle
The reaction typically proceeds by treating the starting ketone with a brominating agent. While elemental bromine can be used, a common laboratory-scale method involves a solid carrier for bromine, such as copper(II) bromide, which offers better handling and selectivity. The reaction is often performed in a suitable organic solvent like ethyl acetate or chloroform. Heating the mixture promotes the reaction, and upon completion, the copper(I) bromide byproduct is filtered off.
The causality for this choice is rooted in efficiency and safety. Copper(II) bromide provides a controlled source of electrophilic bromine, minimizing the hazards associated with handling liquid Br₂ and reducing the formation of poly-brominated side products.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for α-bromination of ketones.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(3,5-difluorophenyl)ethanone (1 equivalent) and ethyl acetate (EtOAc) as the solvent.
-
Reagent Addition: Add copper(II) bromide (CuBr₂, 2.1 equivalents) to the mixture. The use of a slight excess of the brominating agent ensures the complete conversion of the starting material.
-
Reaction Execution: Heat the stirred mixture to reflux (approximately 77°C for EtOAc) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The solid copper(I) bromide byproduct will precipitate. Filter the mixture through a pad of Celite to remove the solids.
-
Isolation: Wash the filter cake with a small amount of fresh EtOAc. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3] This step is critical for removing any unreacted starting material and impurities.
Applications in Medicinal Chemistry: A Gateway to Heterocycles
This compound is a cornerstone intermediate for synthesizing a variety of heterocyclic compounds, many of which are known pharmacophores. Its bifunctional nature (electrophilic carbon and carbonyl group) allows it to participate in various cyclocondensation reactions.
A prime example is its use in the Hantzsch thiazole synthesis. In this reaction, the α-bromoketone reacts with a thioamide to form a thiazole ring, a structure prevalent in many approved drugs.
This reactivity makes the title compound a key starting material for exploring chemical space around privileged scaffolds in drug discovery programs. Its derivatives are investigated for a wide range of therapeutic areas, leveraging the beneficial properties imparted by the difluorophenyl motif.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific, verified spectra for this exact compound are not always publicly available, the expected spectral data can be reliably predicted based on its structure.
| Technique | Expected Data |
| ¹H NMR | - A singlet for the two methylene protons (-CH₂Br) around δ 4.4-4.6 ppm.- Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the difluorophenyl ring. The coupling patterns will be complex due to both H-H and H-F coupling. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) around δ 190 ppm.- A signal for the methylene carbon (-CH₂Br) around δ 30-35 ppm.- Multiple signals in the aromatic region (δ 105-165 ppm), with carbon-fluorine coupling (large ¹JCF and smaller ²JCF, ³JCF) splitting the signals. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.
-
Hazard Identification: The compound is classified as an irritant.[3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] Many α-bromoketones are also lachrymators (tear-inducing agents).[8]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is recommended when handling larger quantities.[9]
-
Handling Procedures: Avoid generating dust. Use appropriate tools for transfers. Keep containers tightly closed when not in use. Ensure adequate ventilation at all times. Avoid contact with skin, eyes, and mucous membranes.[3]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
By adhering to these protocols, researchers can safely leverage the synthetic utility of this important chemical building block.
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- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
- LabAlley. (n.d.). 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg.
- PubChem. (n.d.). 1-(5-Bromo-2,3-difluorophenyl)ethan-1-one.
- PubChem. (n.d.). 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one.
- LookChem. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis.
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"2-Bromo-1-(3,5-difluorophenyl)ethanone" molecular weight and formula
An In-depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone: Synthesis, Applications, and Experimental Protocols
Introduction
This compound, a halogenated aromatic ketone, serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive α-bromo ketone and an electron-deficient difluorophenyl ring, provides a versatile platform for constructing complex molecular frameworks. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's fundamental properties, synthesis, characterization, applications, and essential safety protocols. The strategic placement of the fluorine atoms significantly influences the molecule's reactivity and the physicochemical properties of its derivatives, making it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals[1][2].
Physicochemical Properties and Characterization
A precise understanding of the compound's properties is foundational for its application and handling. The key identifiers and physical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrF₂O | [3][4] |
| Molecular Weight | 235.03 g/mol | [5] |
| CAS Number | 220607-75-0 | [3] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 39-40 °C | [1] |
| Boiling Point | 245.8 ± 25.0 °C at 760 mmHg | [4] |
| Density | ~1.67 g/cm³ (at 25 °C) | [1] |
| InChI Key | CJEGSZFRYLCTLK-UHFFFAOYSA-N | [6] |
Spectroscopic Analysis
Characterization is crucial for verifying the identity and purity of the synthesized compound.
-
FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. The most diagnostic peak is the strong carbonyl (C=O) stretch. Due to the electron-withdrawing effects of both the α-bromine ("field effect") and the difluorinated ring, this peak is expected at a relatively high wavenumber, typically above 1700 cm⁻¹. For comparison, the C=O stretch in the related 2-bromo-1-(4-fluorophenyl)ethanone appears around 1705 cm⁻¹[7]. Other characteristic peaks include aromatic C=C stretching vibrations (1600-1450 cm⁻¹), a strong C-F stretch (1250-1100 cm⁻¹), and a C-Br stretch at lower wavenumbers (700-500 cm⁻¹)[7].
-
NMR Spectroscopy (¹H and ¹³C): Proton NMR would show the methylene protons (–CH₂Br) as a singlet and distinct aromatic protons with couplings characteristic of the 1,3,5-substitution pattern. Carbon NMR would confirm the carbonyl carbon and the distinct aromatic carbons, with the C-F coupling patterns providing definitive structural confirmation.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Mechanistic Insights
The most common and direct method for preparing this compound is through the α-bromination of its precursor, 3,5-difluoroacetophenone[1]. This reaction leverages the acidic nature of the α-protons adjacent to the carbonyl group.
Causality in Experimental Design
The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity while minimizing side reactions, such as di- or tri-bromination.
-
Brominating Agent: While elemental bromine (Br₂) can be used, it is highly corrosive and toxic. A common alternative is Copper(II) bromide (CuBr₂), which acts as both a source of bromine and a Lewis acid catalyst. This method often provides cleaner reactions with easier workup[8].
-
Solvent: Solvents like ethyl acetate or a mixture of chloroform and ethyl acetate are often chosen. They effectively dissolve the starting material and are relatively inert under the reaction conditions[8].
-
Temperature: The reaction is typically performed at a slightly elevated temperature (e.g., 60°C or reflux) to ensure a reasonable reaction rate[8].
Synthetic Workflow Diagram
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system based on established procedures for α-bromination of ketones[8].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(3,5-difluorophenyl)ethanone (1 equivalent) and ethyl acetate (approx. 50 mL per gram of ketone).
-
Addition of Reagent: Add Copper(II) bromide (CuBr₂, 2.1 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to 60°C and maintain stirring for 12 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the solid copper salts.
-
Isolation: Rinse the filter cake with a small amount of ethyl acetate. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to yield this compound as a solid[8].
Applications in Drug Development and Research
The title compound is a versatile intermediate due to its dual reactivity. The α-bromo group is an excellent electrophile for substitution reactions, while the aromatic ring can participate in various coupling reactions. This makes it a key starting material for synthesizing heterocyclic compounds, which are prevalent in many therapeutic agents[2]. It is used in the synthesis of inhibitors for various enzymes and as a precursor for more complex drug candidates.
Safety, Handling, and Storage
This compound and its structural analogs are classified as corrosive and are lachrymators (substances that cause tearing)[9][10]. Strict adherence to safety protocols is mandatory.
-
Hazard Identification: Causes severe skin burns and serious eye damage[9][11]. Avoid inhalation of dust or vapors[1].
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. A face shield is recommended when handling larger quantities[9].
-
Handling: Handle only in a well-ventilated fume hood. Avoid contact with skin, eyes, and mucous membranes[1]. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[11].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container[1]. Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][11].
Safe Handling Workflow
Caption: Standard operating procedure for safely handling α-bromo ketones.
Conclusion
This compound is a high-value chemical intermediate with significant applications in synthetic chemistry. Its preparation via α-bromination is a well-established process, and its versatile reactivity allows for the creation of diverse and complex molecules for pharmaceutical and materials science research. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.
References
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- SAFETY DATA SHEET (EU). Fisher Scientific. [Link]
- 1-(5-Bromo-2,3-difluorophenyl)ethan-1-one.
- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Bloemen. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Abstract
Introduction: The Analytical Challenge
2-Bromo-1-(3,5-difluorophenyl)ethanone is an organic compound with the molecular formula C₈H₅BrF₂O and a molecular weight of approximately 235.03 g/mol .[1] Its structure, featuring an α-brominated ketone and a meta-disubstituted difluorophenyl ring, presents a unique spectroscopic puzzle. The interplay between the electron-withdrawing effects of the carbonyl group, the two fluorine atoms, and the α-bromine atom dictates the precise chemical environment of each nucleus and the vibrational energy of each bond.
Accurate structural confirmation is paramount for its use as a synthetic intermediate. Any ambiguity can have profound implications for reaction outcomes, impurity profiles, and the ultimate safety and efficacy of the final product. This guide, therefore, serves as a predictive roadmap for its characterization, establishing the expected spectral data and the logic behind their interpretation.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.
Caption: IUPAC numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms.[2][3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the aromatic protons and one for the methylene protons.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expected Couplings |
|---|---|---|---|---|
| ~ 4.4 - 4.5 | Singlet (s) | 2H | H₈ (CH₂Br) | The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and bromine), shifting them significantly downfield. No adjacent protons result in a singlet. |
| ~ 7.1 - 7.2 | Triplet of triplets (tt) or multiplet (m) | 1H | H₄ | This proton is coupled to the two ortho fluorine atoms (²JHF) and the two meta protons (⁴JHH). The resulting pattern will be a complex multiplet, likely appearing as a triplet of triplets. |
| ~ 7.4 - 7.5 | Doublet of doublets (dd) or multiplet (m) | 2H | H₂, H₆ | These two equivalent protons are coupled to the para proton H₄ (⁴JHH) and the meta fluorine atom (³JHF), leading to a doublet of doublets or a more complex multiplet. |
Expertise & Causality: The deshielding of the methylene protons (H₈) is a classic example of the additive effects of adjacent electronegative atoms. In the aromatic region, the key is understanding long-range proton-fluorine (H-F) couplings, which are often significant over two to four bonds and are critical for definitive assignment.[4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will be characterized by strong carbon-fluorine (C-F) couplings, which are invaluable for assigning the aromatic signals.[5]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale & Expected Couplings |
|---|---|---|---|
| ~ 30 - 32 | Singlet (t) | C₈ (CH₂Br) | An aliphatic carbon adjacent to a carbonyl and bromine. Expected to be a triplet in the proton-coupled spectrum. |
| ~ 110 - 112 | Triplet (t) | C₄ | This carbon is coupled to two meta fluorine atoms, resulting in a triplet (²JC-F ≈ 20-25 Hz). |
| ~ 115 - 117 | Doublet of doublets (dd) | C₂, C₆ | These equivalent carbons are coupled to the ortho fluorine (²JC-F) and the para fluorine (⁴JC-F). |
| ~ 138 - 140 | Triplet (t) | C₁ | The ipso-carbon attached to the carbonyl group. It will appear as a triplet due to coupling with the two meta fluorine atoms (³JC-F). |
| ~ 162 - 164 | Doublet (d) | C₃, C₅ | The two carbons directly bonded to fluorine will show a very large one-bond coupling constant (¹JC-F ≈ 240-250 Hz) and will be shifted significantly downfield. |
| ~ 188 - 190 | Triplet (t) | C₇ (C=O) | The carbonyl carbon is shifted far downfield. It will likely appear as a triplet due to coupling with the two fluorine atoms over three bonds (³JC-F). |
Trustworthiness: The prediction of multiplicities arising from C-F coupling is a self-validating system. Observing a large doublet splitting (~245 Hz) is definitive proof of a C-F bond, while smaller triplet and doublet of doublets patterns confirm the relative positions of the other carbons with respect to the fluorine atoms.[4][6]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[7][8]
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring. |
| ~ 1705 - 1715 | Strong, Sharp | C=O stretch (ketone) | This is a highly diagnostic peak. Its frequency is elevated from a standard conjugated ketone (~1685 cm⁻¹) due to the electron-withdrawing inductive effects of the α-bromine and the two meta-fluorine atoms.[9][10] |
| ~ 1600, ~1450 | Medium | Aromatic C=C stretch | Typical skeletal vibrations of the benzene ring. |
| ~ 1250 - 1100 | Strong | C-F stretch | The C-F bonds give rise to strong, characteristic absorptions in this region. |
| ~ 700 - 600 | Medium | C-Br stretch | The carbon-bromine stretch appears at lower wavenumbers. |
Authoritative Grounding: The position of the carbonyl (C=O) stretch is particularly informative. In a simple acetophenone, this band appears around 1686 cm⁻¹. The presence of an α-halogen is known to increase this frequency due to the "field effect," where the electronegative halogen withdraws electron density, strengthening the C=O bond.[11] The fluorine atoms on the ring further enhance this inductive withdrawal, pushing the frequency above 1700 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.[12]
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z Value | Proposed Fragment | Rationale |
|---|---|---|
| 234/236 | [C₈H₅BrF₂O]⁺˙ (M⁺˙) | The molecular ion peak. The presence of a bromine atom will result in two peaks of nearly equal intensity (M⁺˙ and M+2⁺˙) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This is a definitive diagnostic feature. |
| 155 | [C₇H₂F₂O]⁺ | Loss of the •CH₂Br radical from the molecular ion. This represents the stable 3,5-difluorobenzoyl cation and is expected to be a major peak, possibly the base peak. |
| 127 | [C₆H₂F₂]⁺ | Loss of CO from the 3,5-difluorobenzoyl cation (m/z 155). |
| 109/111 | [CH₂Br]⁺ | The bromomethyl cation. |
Fragmentation Logic: In Electron Ionization (EI-MS), the most common fragmentation pathway for phenacyl halides is the α-cleavage of the C-C bond between the carbonyl group and the methylene group.[13][14] This cleavage is driven by the formation of the highly stable acylium ion.
Caption: Predicted primary fragmentation pathway in EI-MS.
Experimental Protocols
To generate the data discussed, rigorous and standardized procedures must be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum using a standard pulse program with a 30° pulse, a 2-second relaxation delay, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: As the compound is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Data Analysis: Identify and label the wavenumbers of major absorption peaks.
Mass Spectrometry Protocol
-
Sample Introduction: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. Introduce the sample via direct infusion or through a GC-MS system.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺˙) and the M+2 peak to confirm the presence of bromine. Analyze the major fragment ions and correlate them with the proposed structure.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural confirmation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. This guide provides a predictive framework based on established spectroscopic principles and data from analogous compounds. The key identifiers for this molecule are: the characteristic singlet for the CH₂Br group in ¹H NMR; the large ¹JC-F coupling and complex aromatic patterns in ¹³C NMR; a strong C=O absorption above 1700 cm⁻¹ in the IR spectrum; and the distinctive M⁺/M+2 isotopic pattern for bromine in the mass spectrum, coupled with the loss of a •CH₂Br radical to form a stable acylium ion. By following the detailed protocols herein, a researcher can confidently generate and interpret the necessary data to unequivocally confirm the structure of this important chemical intermediate.
References
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An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Bromo-1-(3,5-difluorophenyl)ethanone (CAS No. 220607-75-0), a key intermediate in pharmaceutical synthesis and drug development. This document is intended for researchers, scientists, and professionals who handle this compound in a laboratory setting. By synthesizing data from safety data sheets, toxicological information on analogous compounds, and established principles for managing hazardous chemicals, this guide aims to foster a culture of safety and mitigate the risks associated with the use of this potent chemical. The core focus is on understanding the causality behind safety measures, ensuring procedural integrity, and providing actionable protocols for routine handling and emergency situations.
Hazard Identification and Mechanistic Overview
This compound is a difluorinated alpha-bromoacetophenone derivative. Its hazard profile is dominated by two primary characteristics: its corrosive nature and its potent lachrymatory effects. Understanding the chemical basis of these hazards is critical for appreciating the necessity of the stringent handling protocols outlined in this guide.
-
Corrosivity: The compound is classified as a corrosive solid, capable of causing severe skin burns and serious eye damage.[1] The mechanism of its corrosive action is linked to its reactivity as an alkylating agent. The electrophilic carbon alpha to the carbonyl group is susceptible to nucleophilic attack by functional groups in biological macromolecules like proteins and nucleic acids. This covalent modification disrupts cellular structures, leading to rapid tissue damage and chemical burns.[2][3]
-
Lachrymatory Action: As a lachrymator, it causes intense irritation to the eyes and mucous membranes, leading to tearing, pain, and blepharospasm.[4] This effect is also due to its alkylating properties, specifically targeting sulfhydryl groups on cysteine residues of corneal nerves.
GHS Classification Summary
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Based on data for the compound and its analogues, the following classifications are pertinent:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1][7] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1][7] |
GHS Category 1 for skin corrosion indicates that the substance causes destruction of skin tissue through the epidermis and into the dermis.[8] Category 1 for serious eye damage signifies the production of tissue damage in the eye or serious physical decay of vision that is not fully reversible within 21 days.[9]
Physical and Chemical Properties
A thorough understanding of the compound's physical properties is essential for safe handling, storage, and spill response.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₂O | |
| Molecular Weight | 235.03 g/mol | |
| Appearance | Colorless to light yellow solid | [10] |
| Melting Point | 39-40 °C | [10] |
| Boiling Point | 267-268 °C | [10] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [10] |
| Storage Class | 11 - Combustible Solids |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory. The primary goal is to prevent any contact and to control airborne particulates and vapors.
Primary Engineering Controls
All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The work area should have readily accessible and recently tested safety showers and eyewash stations.[11]
Personal Protective Equipment (PPE) Workflow
The selection and use of PPE must follow a deliberate workflow to ensure comprehensive protection.
Caption: Workflow for PPE usage before, during, and after handling the compound.
-
Eye and Face Protection : Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[1] For operations with a higher splash risk, such as transferring larger quantities or working with solutions, a full-face shield must be worn in addition to goggles.[12]
-
Hand Protection : Due to the compound's corrosive nature and its solubility in organic solvents, selecting the right gloves is critical. Butyl rubber or Viton® gloves are recommended for handling the pure compound or its solutions in non-aromatic solvents, as they offer excellent resistance to ketones and esters.[13] Nitrile gloves may be suitable for brief contact but should be avoided for prolonged handling, especially with solutions, as they offer poor protection against many ketones.[14][15] Always inspect gloves for any signs of degradation or perforation before use and practice double-gloving for enhanced safety.
-
Body Protection : A flame-resistant lab coat must be worn and fully fastened. For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[12]
-
Footwear : Fully enclosed, chemical-resistant footwear is required in any area where this compound is handled.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing exposure and ensuring chemical stability.
Step-by-Step Protocol for Weighing and Dispensing
-
Preparation : Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with disposable plastic-backed absorbent paper.[11] Assemble all necessary spatulas, weighing paper, and containers before retrieving the compound from storage.
-
PPE : Don all required PPE as specified in Section 3.2.
-
Dispensing : Retrieve the sealed container from its storage location. Inside the fume hood, carefully open the container. Use a dedicated, clean spatula to transfer the solid onto weighing paper or into a tared container.
-
Avoid Dust Generation : Handle the solid gently to minimize the creation of dust. Never crush or grind the solid outside of a contained system.
-
Sealing : Immediately and securely seal the primary container after dispensing. Clean the spatula with an appropriate solvent (e.g., ethanol) on a disposable wipe, placing the wipe into the designated hazardous waste container.
-
Transport : If moving the weighed compound to another location within the lab, use a sealed, labeled, and shatter-resistant secondary container.
-
Cleanup : Dispose of contaminated weighing paper and absorbent liners as solid hazardous waste. Wipe the work surface with a solvent-dampened towel, followed by soap and water. Dispose of the towel as hazardous waste.
-
Post-Handling : Doff PPE correctly and wash hands thoroughly.
Storage Requirements
-
Segregation : Store this compound in a cool, dry, well-ventilated area, segregated from incompatible materials.[16] It should be stored in a dedicated cabinet for corrosive materials.[17]
-
Incompatibilities : Avoid storage with strong oxidizing agents, strong acids, strong bases, and metals.[10][17]
-
Container Integrity : Keep the container tightly sealed to prevent absorption of moisture and potential release of vapors.[18] Store in the original container or a compatible, corrosion-resistant alternative.[19]
-
Labeling : Ensure the container is clearly labeled with the chemical name, GHS pictograms, and hazard statements.[17]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical to minimizing harm.
First Aid Measures
The following diagram outlines the critical first steps in an emergency exposure situation.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-Bromo-1-(3,5-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of an Alpha-Bromo Ketone
2-Bromo-1-(3,5-difluorophenyl)ethanone is a crucial building block in modern medicinal and agrochemical research. Its strategic importance lies in the reactive alpha-bromo ketone moiety, which serves as a versatile electrophilic site for introducing the 3,5-difluorophenyl group into more complex molecular architectures.[1] This structural motif is of significant interest to drug development professionals due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Understanding the safe and effective handling of this potent intermediate is paramount to leveraging its synthetic utility while ensuring the well-being of laboratory personnel. This guide provides an in-depth, experience-driven perspective on the material's properties, hazards, and the necessary protocols for its safe integration into research and development workflows.
Section 1: Physicochemical and Hazard Profile
A foundational understanding of a reagent's properties is the first step in a thorough risk assessment. The causality behind stringent handling protocols becomes clear when the inherent chemical and toxicological characteristics are understood.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a colorless to light yellow substance.[2] Its physical properties are critical for designing experiments, particularly for determining appropriate reaction conditions and purification methods.
| Property | Value | Source(s) |
| CAS Number | 220607-75-0 | [3] |
| Molecular Formula | C₈H₅BrF₂O | [3] |
| Molecular Weight | 235.03 g/mol | [4] |
| Appearance | Colorless to light yellow solid | [1][2] |
| Melting Point | 39-40 °C | [2] |
| Boiling Point | 245.8 - 268 °C | [2][5] |
| Flash Point | 102.4 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2] |
Hazard Identification and GHS Classification
This compound, like many alpha-halo ketones, is classified as a hazardous substance. The primary dangers are its corrosive and irritant properties. It is also a lachrymator, meaning it can cause tearing of the eyes upon exposure. The Globally Harmonized System (GHS) classifications, derived from data on analogous compounds, underscore the need for caution.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Note: Classifications are based on data for this compound and structurally similar compounds and should be used as a conservative basis for risk assessment.
The "Danger" signal word associated with this compound is a direct consequence of its potential to cause irreversible tissue damage upon contact.[1] The electrophilic nature of the carbon bearing the bromine atom makes it highly reactive towards biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to cellular damage.
Section 2: Risk Mitigation and Safe Handling
A multi-layered approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.
The Self-Validating System of Controls
The following workflow illustrates the logical progression of risk assessment and control measures. Each step is designed to validate the safety of the subsequent one, creating a self-reinforcing system of protection.
Caption: Risk assessment and control workflow for handling hazardous chemicals.
Detailed Protocol for Safe Handling in a Laboratory Setting
This protocol is designed to be a self-validating system; adherence to each step ensures the safety of the overall process.
1. Preparation and Engineering Controls:
-
Justification: To prevent systemic exposure via inhalation, which is a primary risk due to the compound's potential to cause respiratory irritation.[6]
-
Action: All manipulations, including weighing and transferring, of this compound must be conducted within a certified chemical fume hood.
-
Verification: Ensure the fume hood certification is current and the sash is positioned at the indicated safe working height. Confirm that a safety shower and eyewash station are unobstructed and have been tested within the last year.
2. Personal Protective Equipment (PPE):
-
Justification: To prevent localized corrosive injury to the skin and eyes, the most significant hazards of this compound.
-
Action:
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Crucially, inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.
-
-
Verification: Visually inspect all PPE before donning. Ensure a proper fit.
3. Handling and Dispensing:
-
Justification: To minimize the generation of dust and prevent accidental spills.
-
Action: When transferring the solid, use a spatula and weigh it onto a tared weigh boat within the fume hood. If dissolving, add the solvent to the solid slowly to prevent splashing. Keep the container tightly closed when not in use.
-
Verification: Work on a chemically resistant tray or surface to contain any potential spills.
4. Waste Disposal:
-
Justification: To prevent environmental contamination and ensure compliance with safety regulations.
-
Action: All waste materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.
-
Verification: Consult your institution's environmental health and safety office for specific disposal procedures and use designated, segregated waste streams.
Section 3: Emergency Preparedness
Immediate and correct action is critical in the event of an accidental exposure or spill.
First-Aid Measures
The following procedures should be followed immediately while calling for medical assistance.
| Exposure Route | First-Aid Protocol | Causality |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | To dilute and wash away the corrosive chemical to minimize damage to the delicate eye tissue. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3] | To remove the corrosive agent from the skin surface and prevent further chemical burns. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] | To remove the individual from the contaminated atmosphere and provide respiratory support. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus from the corrosive material. |
Accidental Release Measures
For small spills contained within a fume hood:
-
Don the appropriate PPE as outlined in section 2.2.
-
Gently cover the spill with an inert absorbent material such as sand, dry lime, or soda ash. Avoid raising dust.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
For large spills or any spill outside of a fume hood:
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry to the contaminated area.
Section 4: Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Container: Keep the container tightly closed and sealed.
-
Rationale: Improper storage can lead to degradation of the compound. Contact with incompatible materials can lead to vigorous, exothermic reactions. Storing in a cool place helps to minimize vapor pressure and potential decomposition.
Conclusion
This compound is a powerful synthetic tool whose utility is matched by its potential hazards. By approaching its use with a comprehensive understanding of its properties and a disciplined adherence to robust safety protocols, researchers can confidently and safely unlock its potential in the advancement of science. The principles of risk assessment, control implementation, and emergency preparedness form the bedrock of a strong safety culture that protects the most valuable asset in any laboratory: the scientist.
References
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An In-Depth Technical Guide to the Solubility of 2-Bromo-1-(3,5-difluorophenyl)ethanone in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(3,5-difluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile, and offers detailed experimental protocols for solubility determination.
Part 1: Introduction to this compound and the Imperative of Solubility
A Profile of this compound
This compound is an organic compound with the chemical formula C₈H₅BrF₂O[1]. It presents as a colorless to light yellow solid and is a valuable building block in organic synthesis, particularly in the creation of pharmaceutical agents and other specialty chemicals[2][3]. Its molecular structure, characterized by a difluorinated phenyl ring attached to a bromoethanone moiety, imparts specific chemical properties that are crucial to its reactivity and application.
Caption: Molecular Structure of this compound.
The Critical Role of Solubility in Application
A thorough understanding of a compound's solubility is paramount for its effective utilization in a laboratory or industrial setting. For this compound, solubility data is critical for:
-
Reaction Kinetics and Work-up: The choice of solvent can significantly influence reaction rates and yields. A solvent that fully dissolves the reactants allows for a homogeneous reaction mixture, leading to more consistent and predictable outcomes. Post-reaction, solubility differences are exploited for product isolation and purification.
-
Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
-
Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a key determinant of its bioavailability. Poor solubility can hinder the absorption of a drug, rendering it ineffective.
-
Analytical Characterization: Many analytical techniques, such as NMR and HPLC, require the sample to be dissolved in a suitable solvent for analysis.
Part 2: The Theoretical Underpinnings of Solubility
The "Like Dissolves Like" Principle
The adage "like dissolves like" is a foundational concept in chemistry that provides a qualitative prediction of solubility[4][5][6]. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The primary intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, temporary attractions that arise from the random movement of electrons. Nonpolar molecules primarily rely on these forces for interaction.
-
Dipole-Dipole Interactions: These occur between polar molecules that have a permanent separation of positive and negative charge.
-
Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.
Caption: The "Like Dissolves Like" Principle of Solubility.
Molecular Structure and Polarity of this compound
To predict the solubility of this compound, we must first analyze its molecular structure for features that contribute to its polarity:
-
The Carbonyl Group (C=O): The significant difference in electronegativity between the carbon and oxygen atoms creates a strong dipole moment, making this a highly polar functional group.
-
The Carbon-Bromine Bond (C-Br): Bromine is more electronegative than carbon, resulting in a polar bond.
-
The Carbon-Fluorine Bonds (C-F): Fluorine is the most electronegative element, leading to highly polar C-F bonds. The symmetrical arrangement of the two fluorine atoms on the phenyl ring (meta positions) means their individual bond dipoles will partially cancel each other out, but the overall molecule will retain a significant net dipole moment.
Given the presence of these polar functional groups, this compound is classified as a polar molecule. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents.
A More Quantitative Approach: Hansen Solubility Parameters (HSP)
For a more refined prediction of solubility, Hansen Solubility Parameters (HSP) can be employed[7][8]. HSP is a system that breaks down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Part 3: Solubility Profile of this compound
Qualitative Solubility in Common Organic Solvents
Based on available data and theoretical predictions, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent | Polarity | Hydrogen Bonding | Predicted Solubility |
| Polar Aprotic | Acetone | High | Acceptor | Soluble[2] |
| Dichloromethane | Medium | None | Soluble[2] | |
| Ethyl Acetate | Medium | Acceptor | Likely Soluble | |
| Acetonitrile | High | Acceptor | Likely Soluble | |
| Tetrahydrofuran (THF) | Medium | Acceptor | Likely Soluble | |
| Dimethylformamide (DMF) | High | Acceptor | Likely Soluble | |
| Dimethyl Sulfoxide (DMSO) | High | Acceptor | Likely Soluble | |
| Polar Protic | Ethanol | High | Donor & Acceptor | Soluble[2] |
| Methanol | High | Donor & Acceptor | Likely Soluble | |
| Isopropanol | Medium | Donor & Acceptor | Likely Soluble | |
| Water | Very High | Donor & Acceptor | Insoluble/Slightly Soluble | |
| Nonpolar | Hexane | Low | None | Insoluble/Slightly Soluble |
| Toluene | Low | None | Slightly Soluble | |
| Diethyl Ether | Low | Acceptor | Moderately Soluble |
Factors That Influence Solubility
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature[11]. This principle is the basis for recrystallization.
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.
-
Purity of the Solute: Impurities can either increase or decrease the measured solubility of a compound.
Part 4: Experimental Protocols for Solubility Determination
Protocol for Qualitative Solubility Assessment
This method provides a rapid and straightforward determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent[12][13][14].
Materials:
-
This compound
-
A selection of test solvents
-
Small test tubes (13x100 mm)
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add the test solvent dropwise, starting with 0.5 mL.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble.
-
If the solid has not completely dissolved, add another 0.5 mL of the solvent and repeat the agitation.
-
Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.
-
Record your observations as "soluble," "partially soluble," or "insoluble."
Caption: Workflow for Qualitative Solubility Assessment.
Protocol for Quantitative Solubility Measurement (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[11].
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Shaker or orbital incubator set to a constant temperature
-
Syringe filters (0.45 µm)
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a vial (ensure that undissolved solid remains at equilibrium).
-
Accurately pipette a known volume of the solvent into the vial.
-
Seal the vial tightly and place it on a shaker at a constant temperature.
-
Allow the mixture to equilibrate for at least 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any suspended solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that is within the linear range of the analytical instrument.
-
Determine the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the original solubility, accounting for the dilution factor.
Part 5: Practical Applications and Solvent Selection
Solvent Selection for Synthesis and Recrystallization
-
Synthesis: For chemical reactions, a solvent that readily dissolves all reactants is generally preferred to ensure a homogeneous reaction mixture. Based on the solubility profile, polar aprotic solvents such as acetone, THF, or DMF would be good candidates.
-
Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A solvent pair, such as ethanol/water or dichloromethane/hexane, may also be effective.
Implications for Formulation in Drug Development
The relatively poor aqueous solubility of this compound, as predicted, is a common challenge for many drug candidates. Should this compound be a part of an active pharmaceutical ingredient, strategies to enhance its aqueous solubility, such as the use of co-solvents, surfactants, or formulation into amorphous solid dispersions, would need to be explored.
Safety Considerations
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[2]. Many of the organic solvents listed are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for both the solute and the solvent before beginning any experimental work and handle them in a well-ventilated fume hood[15][16][17].
Part 6: Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed predictions about its solubility. The qualitative solubility profile presented here serves as a valuable starting point for solvent selection, while the detailed experimental protocols offer a framework for precise solubility determination. A thorough grasp of these principles and techniques is essential for the successful application of this important chemical intermediate in research and development.
Part 7: References
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Odessa College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility.... Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]
-
Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]
-
LabAlley. (n.d.). 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg. Retrieved from [Link]
-
Chemsrc. (2025). MSDS of 2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2,3-difluorophenyl)ethan-1-one. Retrieved from [Link]
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"2-Bromo-1-(3,5-difluorophenyl)ethanone" physical and chemical properties
An In-Depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone: Properties, Synthesis, and Applications
Introduction
This compound, identified by CAS Number 220607-75-0, is a highly functionalized aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis.[1] Structurally, it is an α-bromoketone, a class of compounds renowned for their specific reactivity, which makes them exceptionally valuable in the construction of complex molecular frameworks.[2][3] The presence of a difluorinated phenyl ring, coupled with the reactive α-bromo group, provides a unique electronic and steric profile, rendering this molecule a sought-after building block in medicinal chemistry and materials science, particularly for the synthesis of novel pharmaceuticals, dyes, and pesticides.[4]
This guide offers a comprehensive technical overview of this compound, detailing its physical and chemical properties, reactivity, established synthesis protocols, and critical safety information for researchers and drug development professionals.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification. The compound typically appears as a colorless to light yellow solid.[4] It demonstrates solubility in common organic solvents such as acetone, ethanol, and dichloromethane.[4]
| Property | Value | Source(s) |
| CAS Number | 220607-75-0 | [1] |
| Molecular Formula | C₈H₅BrF₂O | [1] |
| Molecular Weight | 235.03 g/mol | |
| Appearance | Colorless to light yellow solid | [4] |
| Melting Point | 39-40 °C | [4] |
| Boiling Point | 246 °C | [4] |
| Density | 1.648 g/cm³ | [4] |
| Flash Point | 102.4 °C | [5] |
| Refractive Index | 1.529 | [4] |
| Vapor Pressure | 0.0281 mmHg at 25 °C | [4] |
Molecular Structure and Chemical Reactivity
The reactivity of this compound is dominated by the α-bromoketone functional group. The presence of the electronegative bromine atom adjacent to the carbonyl group renders the α-carbon highly electrophilic.[2] This increased electrophilicity is the cornerstone of its synthetic utility, making it an excellent substrate for nucleophilic substitution and elimination reactions.[2]
Causality of Reactivity:
-
Inductive Effect: The electron-withdrawing bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the α-carbon.
-
Carbonyl Activation: The adjacent carbonyl group further withdraws electron density, enhancing the electrophilic nature of the α-carbon.
This electronic arrangement facilitates attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions), leading to the displacement of the bromide ion, a good leaving group. This reactivity is fundamental to the construction of diverse heterocyclic systems, which are prevalent in many biologically active compounds.[6]
Caption: General reaction pathway for this compound.
Synthesis and Purification
The most common and direct route for preparing this compound is through the α-bromination of its ketone precursor, 1-(3,5-difluorophenyl)ethanone (also known as 3,5-difluoroacetophenone).[4] This transformation can be achieved using various brominating agents. A well-documented method involves the use of copper(II) bromide, which offers good yields and selectivity.[7]
Experimental Protocol: Synthesis via Copper(II) Bromide
This protocol is a self-validating system as the reaction progress can be monitored by TLC, and the product identity confirmed by standard analytical techniques.
Materials:
-
1-(3,5-difluorophenyl)ethanone
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate (EtOAc)
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: A mixture of 1-(3,5-difluorophenyl)ethanone (1 equivalent) and copper(II) bromide (2.1 equivalents) is suspended in ethyl acetate in a round-bottom flask.[7]
-
Heating: The reaction mixture is stirred and heated to 60 °C.[7] The reaction is typically maintained for 12 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the mixture is cooled to room temperature. The solid copper(I) bromide byproduct is removed by filtration.[7]
-
Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by column chromatography on silica gel, using a solvent system such as ethyl acetate/petroleum ether, to yield the pure this compound as a yellow solid.[7]
Caption: Workflow for the synthesis and purification of the title compound.
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic methods. While a dedicated full dataset for this specific compound is not publicly available, a reliable profile can be constructed from the analysis of its functional groups and data from structurally analogous α-bromo-fluorophenyl-ethanones.
| Technique | Expected Characteristic Signals |
| FT-IR (cm⁻¹) | ~1705: Strong C=O (ketone) stretch. The frequency is elevated due to the electron-withdrawing effects of the α-bromine ("field effect") and ring fluorines.[8]~1600, ~1500: Aromatic C=C stretching vibrations.[8]~1250-1100: Strong C-F stretching band.[8]~700-500: Weaker C-Br stretch.[8] |
| ¹H NMR (ppm) | ~4.4-4.6 (s, 2H): A singlet corresponding to the two methylene protons (-CH₂Br) adjacent to the carbonyl and bromine.[9]~7.0-8.0 (m, 3H): Multiplets in the aromatic region corresponding to the three protons on the difluorophenyl ring. |
| ¹³C NMR (ppm) | ~190: Carbonyl carbon (C=O).[9]~163 (dd): Aromatic carbons attached to fluorine (C-F), showing characteristic splitting from C-F coupling.~130-110: Other aromatic carbons.~30-35: Methylene carbon attached to bromine (-CH₂Br).[9] |
Safety, Handling, and Storage
This compound is a corrosive and hazardous chemical that requires strict adherence to safety protocols.
-
Hazard Identification: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[10][11][12] It is also an irritant.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[10][11] A lab coat is mandatory.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][10] Avoid all direct contact with skin and eyes.[4]
-
Storage: Store in a cool, dry, and well-ventilated location.[4][10] Keep the container tightly sealed to prevent moisture ingress.[10] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
References
- Vertex AI Search Result, this compound, min 95%, 200 mg.
- Fiveable, α-bromoketone Definition - Organic Chemistry Key Term.
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- Benchchem, In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applic
- Sigma-Aldrich, this compound AldrichCPR.
- Guidechem, Ethanone,2-bromo-1-(3,5-difluorophenyl)-.
- Fisher Scientific, SAFETY DATA SHEET for 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
- NIH, The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- Supporting Information, Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin.
- ResearchGate, Possible reaction mechanism of α‐bromoketones form
- Lead Sciences, 2-Bromo-1-(3,4-difluorophenyl)ethanone.
- Chemistry LibreTexts, 22.
- TCI Chemicals, 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8.
- SCBT, 2-bromo-1-(2,6-difluorophenyl)ethanone | CAS 56159-89-8.
- ChemicalBook, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis.
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- NIH, 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem.
- Benchchem, A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.
- ECHEMI, 2-Bromo-1-(2-fluorophenyl)
- Benchchem, An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone.
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"2-Bromo-1-(3,5-difluorophenyl)ethanone" reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Authored by: A Senior Application Scientist
Abstract
This compound is a highly versatile synthetic intermediate belonging to the class of α-haloketones. Its reactivity is dominated by the electrophilic nature of the α-carbon, which is synergistically activated by the adjacent carbonyl group and the bromine atom, a proficient leaving group. The presence of a strongly electron-withdrawing 3,5-difluorophenyl ring further enhances this electrophilicity, making the molecule an exceptionally valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive exploration of its synthesis, core reactivity principles, key reaction classes—with a focus on nucleophilic substitutions and heterocyclic synthesis—and essential safety protocols. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.
Structural and Physicochemical Profile
This compound is an organic solid whose synthetic utility is derived from a specific arrangement of functional groups.[1][2] The molecule's core is an acetophenone derivative, featuring a bromine atom at the α-position to the carbonyl group and two fluorine atoms at the meta positions of the phenyl ring.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrF₂O | [2] |
| Molecular Weight | 235.03 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 39-40 °C | [1] |
| Boiling Point | 267-268 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane | [1] |
| SMILES String | O=C(CBr)C1=CC(F)=CC(F)=C1 | [2] |
| InChI Key | CJEGSZFRYLCTLK-UHFFFAOYSA-N | [2] |
The key to its reactivity lies in the electronic landscape of the molecule. The carbonyl group (C=O) and the two fluorine atoms are potent electron-withdrawing groups. This inductive pull of electron density away from the α-carbon, combined with the polarization of the C-Br bond, renders the α-carbon highly electrophilic and thus an excellent target for nucleophilic attack.[3][4]
Synthesis Pathway: α-Bromination of 1-(3,5-difluorophenyl)ethanone
The most direct and common method for preparing this compound is through the α-bromination of its parent ketone, 1-(3,5-difluorophenyl)ethanone.[1] This reaction is typically performed under acidic conditions, which proceeds via an enol intermediate.
The causality behind this choice is rooted in reaction kinetics and selectivity. Acid catalysis accelerates the tautomerization of the ketone to its enol form, which is the rate-determining step.[4][5] The electron-rich double bond of the enol then acts as the nucleophile, attacking molecular bromine (Br₂) to form the α-bromo ketone.[5] Alternative brominating agents like copper(II) bromide can also be employed, often providing milder reaction conditions.[6]
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol: α-Bromination
-
Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 1-(3,5-difluorophenyl)ethanone (1 equivalent) dissolved in a suitable solvent such as diethyl ether or chloroform.[1][7]
-
Reagent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the flask at 0-5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Pour the reaction mixture into ice-cold water. Separate the organic layer, wash it sequentially with water, a 10% sodium bicarbonate solution, and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.[1][6]
Core Reactivity Profile: A Hub for Nucleophilic Attack
The reactivity of this compound is overwhelmingly characterized by nucleophilic substitution at the α-carbon. This reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the bromide ion in a single, concerted step. This process often results in an inversion of stereochemistry if the α-carbon were chiral.[8]
Caption: General Sₙ2 reaction at the α-carbon.
The compound's utility stems from its predictable reactions with a wide array of nucleophiles, making it a cornerstone for constructing more complex molecular architectures.
| Nucleophile Class | Example(s) | Resulting Product Class | Significance |
| Nitrogen | Amines, Anilines, Amidines | α-Amino ketones, Indoles, Imidazoles | Core structures in many pharmaceuticals.[9] |
| Sulfur | Thioamides, Thioureas | Thiazoles, Thiazines | Essential scaffolds in drug discovery.[9] |
| Oxygen | Alcohols, Carboxylic acids | α-Alkoxy ketones, Esters | Introduction of key functional groups. |
| Carbon | Enolates, Cyanide | 1,4-Dicarbonyls, β-Ketonitriles | Carbon-carbon bond formation. |
Application in Heterocyclic Synthesis
A primary application of α-haloketones is in the synthesis of heterocyclic compounds, which are ubiquitous in drug molecules.[9] this compound is an ideal substrate for these transformations.
Case Study: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and reliable method for constructing thiazole rings. It involves the reaction of an α-haloketone with a thioamide.[9] The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon, followed by cyclization and dehydration to yield the aromatic thiazole ring.
Caption: Logical flow of the Hantzsch thiazole synthesis.
This reaction is foundational in medicinal chemistry for creating molecules with diverse biological activities, including anti-inflammatory agents like Celecoxib, whose synthesis involves related pyrazole formation.[10]
Safety and Handling
As a member of the α-bromoketone family, this compound must be handled with significant care. These compounds are typically corrosive and are potent lachrymators, causing severe irritation and tearing upon exposure.[11][12]
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation.[11][12] An eyewash station and safety shower should be immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended for larger quantities.[11]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Not typically required if handled properly in a fume hood.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong bases, oxidants, and acids.[1][12]
-
First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Conclusion
This compound is a powerful and versatile reagent whose reactivity is defined by a highly electrophilic α-carbon. This characteristic makes it an ideal substrate for a wide range of Sₙ2 reactions, enabling the straightforward introduction of nitrogen, sulfur, and oxygen nucleophiles. Its most significant application lies in the synthesis of complex heterocyclic scaffolds that form the basis of numerous modern pharmaceuticals. A thorough understanding of its reactivity profile, coupled with stringent adherence to safety protocols, allows researchers to fully exploit its synthetic potential in the pursuit of novel chemical entities.
References
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- BenchChem. (2025). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
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- Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone.
- ResearchGate. (n.d.). Possible reaction mechanism of α‐bromoketones formation.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
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- Delaye, A., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Beilstein Journal of Organic Chemistry, 17, 2493-2498.
- Yathirajan, H. S., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2934.
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An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Introduction: Understanding the Utility and Reactivity of a Key Synthetic Intermediate
2-Bromo-1-(3,5-difluorophenyl)ethanone, with the chemical formula C₈H₅BrF₂O, is a valuable organic building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of multiple reactive sites: the electrophilic carbonyl carbon, the reactive carbon-bromine bond at the alpha position, and the fluorinated aromatic ring. This trifecta of functionality makes it a versatile precursor for synthesizing a wide range of more complex molecules, including pharmaceuticals, dyes, and pesticides.[2]
However, the very features that make this α-bromo ketone a potent synthetic tool also contribute to its inherent instability if not stored and handled with the requisite scientific rigor. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols to ensure its integrity from receipt to use.
PART 1: The Chemical Stability and Reactivity Profile
The stability of this compound is intrinsically linked to the reactivity of the α-bromo ketone functional group. The presence of an electron-withdrawing carbonyl group acidifies the α-protons, making them susceptible to removal, while the bromine atom serves as a good leaving group. This combination dictates its primary degradation pathways.
Susceptibility to Hydrolysis
Although not explicitly documented for this specific molecule in the provided search results, α-halo ketones are generally susceptible to hydrolysis, which can be accelerated by the presence of moisture. The reaction proceeds via nucleophilic substitution, where water attacks the electrophilic carbon bearing the bromine atom, leading to the formation of the corresponding α-hydroxy ketone and hydrobromic acid (HBr). The generated HBr can, in turn, catalyze further degradation.
Base-Induced Dehydrobromination
A significant pathway for the degradation of α-bromo ketones is elimination, particularly in the presence of bases.[3][4] Even weak bases can abstract an acidic α-proton, leading to an E2 elimination reaction that yields an α,β-unsaturated ketone. This process is often irreversible and represents a common synthetic application of α-bromo ketones, but it is an undesirable degradation pathway during storage.[3][4] This reactivity underscores the critical importance of avoiding contact with basic substances.
Thermal and Photochemical Decomposition
Thermal decomposition can lead to the release of hazardous and corrosive vapors, such as carbon oxides and hydrogen bromide.[5] While specific data on the photosensitivity of this compound is not detailed, brominated organic compounds are often sensitive to light. UV radiation can induce the homolytic cleavage of the C-Br bond, generating radical species that can initiate a cascade of decomposition reactions.
Incompatible Materials
To preserve the compound's integrity, it is crucial to avoid contact with incompatible materials. Key incompatibilities include:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases: Will cause rapid dehydrobromination as described above.[2]
-
Strong Acids: While often used to catalyze the formation of α-bromo ketones, strong acids can also promote side reactions or decomposition over long-term storage.[2][6][7]
-
Metals: Some sources indicate that related compounds may be corrosive to metals, likely due to the potential for slow hydrolysis and release of HBr.
PART 2: Recommended Storage and Handling Protocols
Based on the chemical profile, a multi-faceted approach to storage and handling is required to maintain the purity and stability of this compound.
Optimal Storage Conditions
The primary objective of the storage protocol is to mitigate exposure to moisture, heat, light, and incompatible substances. The following table summarizes the recommended conditions based on compiled safety data sheets and chemical principles.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[1] or Cool Location[5] | Prevents thermal decomposition and reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[5] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation. |
| Container | Tightly closed, original container.[5][8] Store in a corrosion-resistant container. | Prevents contamination and ingress of moisture. A corrosion-resistant container mitigates risks from potential HBr formation. |
| Location | A dry, well-ventilated area designated for corrosives.[5][8][9] | Ensures safety in case of accidental release and prevents exposure to incompatible fumes. |
| Light Exposure | Store in the dark or in an amber vial. | Protects against potential photochemical decomposition. |
Experimental Workflow: A Self-Validating Handling Protocol
Adherence to a strict handling protocol is paramount for both user safety and compound integrity. This compound is classified as a corrosive substance that causes severe skin burns and eye damage, and it is also a lachrymator (a substance that causes tearing).[5]
Step-by-Step Handling Procedure:
-
Preparation: Before retrieving the compound from storage, ensure the designated fume hood is operational and the workspace is clean and free of incompatible materials. Prepare all necessary glassware and reagents.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (inspect before use), a lab coat, and safety goggles with a face shield.[5][8]
-
Inert Atmosphere Handling: If the compound is stored under an inert atmosphere, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Dispensing: Conduct all weighing and dispensing operations within the fume hood. Use clean, dry spatulas and glassware. Minimize the time the container is open.
-
Closing and Storage: After dispensing, securely reseal the container, preferably after flushing with an inert gas like argon or nitrogen. Return the container to its designated storage location promptly.
-
Waste Disposal: Dispose of any contaminated materials and residual compound in accordance with approved waste disposal procedures.[8]
-
Decontamination: Thoroughly clean the workspace and any used equipment. Wash hands after handling.[5]
The following diagram illustrates the decision-making process for the safe storage and handling of this compound.
Caption: Decision workflow for storage and handling.
PART 3: Assessment of Compound Integrity
Regularly assessing the purity of this compound is a crucial aspect of quality control, especially for long-term storage or if there is a suspicion of degradation.
-
Visual Inspection: The compound should be a colorless to light yellow solid or semi-solid.[2] Any significant color change (e.g., darkening to brown) may indicate decomposition.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. The appearance of new spots, particularly a more polar spot (indicative of the α-hydroxy ketone) or a less polar spot (indicative of the elimination product), suggests degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities. The appearance of new signals, especially in the vinyl region for the elimination product or a shift in the methylene protons adjacent to the carbonyl, can quantify the extent of degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide their mass-to-charge ratio, aiding in the identification of degradation products.
By integrating these analytical checks into your workflow, you can ensure the material's quality and the reliability of your experimental outcomes.
Conclusion
The stability of this compound is contingent upon a thorough understanding of its inherent reactivity as an α-bromo ketone. Its sensitivity to moisture, bases, heat, and light necessitates stringent storage and handling protocols. By implementing the recommendations outlined in this guide—storing the compound in a cool, dry, dark place under an inert atmosphere and adhering to safe handling practices—researchers can effectively preserve its integrity, ensuring the validity and success of their synthetic endeavors.
References
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- Ferreira, V. F., et al. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(1), 133. [Link]
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An In-depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated α-Bromoketone
2-Bromo-1-(3,5-difluorophenyl)ethanone is a highly versatile bifunctional chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, which incorporates an α-bromoketone moiety and a difluorinated phenyl ring, provides two distinct points of reactivity, making it an invaluable building block for constructing complex molecular architectures. The presence of the 3,5-difluoro substitution pattern is particularly noteworthy, as fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide offers a comprehensive overview of the nomenclature, properties, synthesis, reactivity, and applications of this key synthetic intermediate, providing field-proven insights for its effective utilization in research and development.
Part 1: Nomenclature and Identification
Correctly identifying a chemical entity is critical for ensuring reproducibility and safety in research. This compound is known by several synonyms and systematic names, reflecting its structure and common usage in chemical literature and supplier catalogs.
-
Systematic IUPAC Name: this compound
-
Common Synonyms:
Key Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are essential.
| Identifier | Value | Source |
| CAS Number | 220607-75-0 | [1][2][3] |
| Molecular Formula | C₈H₅BrF₂O | [2][3][4] |
| Molecular Weight | 235.03 g/mol | [4] |
| InChI Key | CJEGSZFRYLCTLK-UHFFFAOYSA-N | [2][4] |
| SMILES | O=C(CBr)C1=CC(F)=CC(F)=C1 | [4] |
| MDL Number | MFCD03094245 | [4] |
Part 2: Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Notes |
| Appearance | Colorless to light yellow solid | [3][5] |
| Melting Point | 39-40 °C | [5] |
| Boiling Point | 245.8 - 268 °C at 760 mmHg | [2][5][6] |
| Density | ~1.65 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [5] |
| Flash Point | 102.4 °C | [2] |
Part 3: Synthesis and Manufacturing
The primary and most direct route to this compound is the selective α-bromination of its precursor, 3',5'-difluoroacetophenone. This transformation is a cornerstone of α-haloketone chemistry.
Synthesis Pathway Overview
The overall synthesis can be viewed as a two-step process starting from commercially available 1,3-difluorobenzene.
Caption: Overall synthesis workflow for this compound.
Detailed Experimental Protocol: α-Bromination of 3',5'-Difluoroacetophenone
This protocol is based on well-established methods for the α-bromination of aromatic ketones.[7]
Objective: To synthesize this compound via electrophilic bromination of 3',5'-difluoroacetophenone.
Materials:
-
3',5'-Difluoroacetophenone (1.0 eq)
-
Bromine (Br₂) (1.0-1.1 eq) or N-Bromosuccinimide (NBS) (1.1 eq)[2][8]
-
Glacial Acetic Acid or Dichloromethane (as solvent)
-
p-Toluenesulfonic acid (catalytic amount, if using NBS)[2][8]
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 3',5'-difluoroacetophenone (1.0 eq) in glacial acetic acid.
-
Reagent Addition: While stirring, slowly add a solution of bromine (1.05 eq) in acetic acid dropwise to the flask. The addition should be controlled to maintain the reaction temperature, typically at or slightly above room temperature. Causality Note: The reaction is exothermic. Slow addition prevents overheating and the formation of dibrominated side products.
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The characteristic red-brown color of bromine will also fade upon consumption. Expertise Note: Acidic conditions are often used to catalyze the reaction by promoting the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.[7]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a crystalline solid.[5]
Part 4: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its nature as an α-haloketone, a class of compounds renowned for their versatility.[1] It possesses two primary electrophilic sites: the α-carbon bearing the bromine atom and the carbonyl carbon.
-
The α-Carbon: This site is highly activated towards nucleophilic substitution (Sɴ2 reactions). The adjacent electron-withdrawing carbonyl group polarizes the C-Br bond, making the carbon highly electrophilic and the bromide an excellent leaving group.[1][4] This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and carbanions.
-
The Carbonyl Carbon: This site exhibits typical ketone reactivity, such as condensation reactions.
This dual reactivity makes it a premier synthon for the construction of heterocyclic compounds, which are ubiquitous in pharmaceutical agents.
Key Application: Hantzsch Thiazole Synthesis
A classic and highly valuable application of α-bromoketones is the Hantzsch thiazole synthesis, a condensation reaction with a thioamide-containing compound (like thiourea or thioacetamide) to form a thiazole ring.[3][9]
Caption: The Hantzsch synthesis pathway for forming a substituted thiazole ring.
Mechanistic Insight: The reaction proceeds via an initial Sɴ2 attack of the nucleophilic sulfur atom of the thioamide onto the electrophilic α-carbon of the bromoketone, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the stable aromatic thiazole ring. This reaction is a powerful tool for creating highly functionalized thiazoles, a core scaffold in many FDA-approved drugs.
Part 5: Safety, Handling, and Storage
As with all α-haloketones, this compound must be handled with appropriate care due to its hazardous properties.
-
Hazard Identification: This compound is classified as corrosive and is a potent lachrymator (causes tearing).[1][5] The primary hazards are severe skin burns and serious eye damage.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves, chemical splash goggles, and a lab coat. For larger quantities, a face shield is recommended.
-
Handling Procedures: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Ensure an eyewash station and safety shower are readily accessible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[5]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
- Al-Hourani, B. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 21(3), 264.
- As-Sultany, A. A. H., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4135-4159.
- Wikipedia. (n.d.). α-Halo ketone.
- Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1, 49-54.
- Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Semantic Scholar.
- ChemBK. (2024). This compound.
- MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4885.
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The Strategic Utility of 2-Bromo-1-(3,5-difluorophenyl)ethanone in Modern Chemical Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Synthetic Chemistry
2-Bromo-1-(3,5-difluorophenyl)ethanone, a halogenated aromatic ketone, has emerged as a pivotal intermediate in the landscape of organic synthesis. Its strategic importance lies in the unique combination of a reactive α-bromo ketone moiety and a difluorinated phenyl ring. This arrangement offers a versatile platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this valuable research chemical, tailored for professionals engaged in cutting-edge scientific discovery.
The presence of the bromine atom at the alpha position to the carbonyl group renders this carbon highly electrophilic, making it susceptible to a wide array of nucleophilic substitution reactions. Simultaneously, the 3,5-difluorophenyl group imparts distinct electronic properties and can significantly influence the biological activity and pharmacokinetic profile of derivative compounds. This dual functionality makes this compound a sought-after precursor for the synthesis of a diverse range of heterocyclic compounds, which are foundational scaffolds in many pharmaceutical agents.[1]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 220607-75-0 | [2] |
| Molecular Formula | C₈H₅BrF₂O | [2] |
| Molecular Weight | 235.03 g/mol | [3][4] |
| Appearance | Colorless to light yellow solid | [5] |
| Melting Point | 39-40 °C | [5] |
| Boiling Point | 245.8 °C at 760 mmHg | [6] |
| Density | 1.648 g/cm³ | [3] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [5] |
Synthesis and Mechanistic Insights
The most common and direct route to this compound is the α-bromination of 3,5-difluoroacetophenone. This reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine.
General Synthesis Pathway: Acid-Catalyzed α-Bromination
The synthesis involves the reaction of 3,5-difluoroacetophenone with a brominating agent, such as elemental bromine (Br₂), often in a suitable solvent like ether or acetic acid.[5] The presence of an acid catalyst (e.g., HBr or acetic acid) is crucial for the reaction to proceed efficiently.
The mechanism begins with the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A weak base then abstracts an α-proton to form an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine in an electrophilic addition step. Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the final α-bromo ketone product.
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The Strategic Utility of 2-Bromo-1-(3,5-difluorophenyl)ethanone in Early-Stage Drug Discovery: A Technical Guide
Abstract
In the landscape of early-stage drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities with therapeutic potential. This technical guide delves into the core attributes of 2-Bromo-1-(3,5-difluorophenyl)ethanone, a versatile α-bromoketone intermediate. We will explore its synthesis, physicochemical properties, and critically, its application as a linchpin in the construction of biologically relevant heterocyclic scaffolds, with a particular focus on the synthesis of 2-aminothiazoles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable reagent in their discovery pipelines.
Introduction: The Significance of Fluorinated Scaffolds and Reactive Intermediates
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,5-difluorophenyl motif, in particular, offers a unique electronic profile that can influence molecular interactions and cellular permeability. When this fluorinated ring is coupled with an α-bromoketone functionality, as in this compound, it creates a powerful and versatile reagent for the synthesis of a diverse array of complex molecules.[1]
α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This arrangement renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making these compounds invaluable intermediates in a multitude of organic transformations.[2] Their ability to participate in reactions such as nucleophilic substitutions and cycloadditions allows for the efficient construction of various heterocyclic systems, which form the core of many marketed drugs.
This guide will provide a comprehensive overview of this compound, from its fundamental characteristics to its practical application in the synthesis of a key pharmacophore, the 2-aminothiazole ring system.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrF₂O | [3] |
| Molecular Weight | 235.03 g/mol | [3] |
| Appearance | Colorless to light yellow solid | [4] |
| Melting Point | 39-40 °C | [4] |
| Boiling Point | 267-268 °C | [4] |
| Density | 1.67 g/cm³ (at 25 °C) | [4] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [4] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure of the compound. Key expected signals would include a singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl group, and multiplets for the aromatic protons of the difluorophenyl ring.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with characteristic signals for the carbonyl carbon, the carbon bearing the bromine atom, and the aromatic carbons, showing splitting patterns due to fluorine coupling.
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the compound.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the α-bromination of the corresponding acetophenone. This reaction proceeds via an enol or enolate intermediate and can be catalyzed by acid or base. A common and effective method involves the direct bromination of 3',5'-difluoroacetophenone.[4]
Experimental Protocol: α-Bromination of 3',5'-Difluoroacetophenone
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3',5'-difluoroacetophenone (1 equivalent) is prepared in a suitable solvent, such as diethyl ether or dichloromethane.[4]
-
Reagent Addition: Elemental bromine (1 equivalent) is added dropwise to the solution at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction and minimize side product formation.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the pure this compound.[4]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Case Study: Synthesis of 4-(3,5-difluorophenyl)thiazol-2-amine
A specific and highly relevant application of this compound is in the synthesis of 4-(3,5-difluorophenyl)thiazol-2-amine. This compound is a valuable intermediate for the development of various therapeutic agents, including nuclease inhibitors as described in patent literature.
Experimental Protocol: Synthesis of 4-(3,5-difluorophenyl)thiazol-2-amine
-
Reaction Setup: In a round-bottom flask, this compound (1 equivalent) and thiourea (1.1 equivalents) are combined in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 1 to 4 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into an aqueous solution of a weak base, such as sodium carbonate, to neutralize the hydrobromide salt of the product and induce precipitation.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 4-(3,5-difluorophenyl)thiazol-2-amine.
Characterization of 4-(3,5-difluorophenyl)thiazol-2-amine:
-
¹H NMR: The proton NMR spectrum of the product will show characteristic signals for the thiazole proton, the aromatic protons of the difluorophenyl ring, and a broad singlet for the amino protons. Published data can be used for comparison and confirmation of the structure. [5]
The Role of the 3,5-Difluorophenyl Moiety in Bioactive Molecules
The presence of the 3,5-difluorophenyl group in the final molecule is not merely a synthetic handle but a deliberate design element. The two fluorine atoms exert a strong electron-withdrawing effect, which can influence the pKa of nearby functional groups and alter the molecule's overall electronic distribution. This can lead to:
-
Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Modulated Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its solubility, permeability, and ultimately its pharmacokinetic profile.
The strategic placement of the 3,5-difluorophenyl moiety, facilitated by the use of this compound, allows medicinal chemists to fine-tune the properties of their lead compounds and optimize them for therapeutic efficacy.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [4]All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin, eyes, and mucous membranes. In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention. The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a highly valuable and versatile building block for early-stage drug discovery. Its unique combination of a reactive α-bromoketone handle and a strategically fluorinated aromatic ring provides an efficient entry point to a wide range of heterocyclic scaffolds, most notably the medicinally important 2-aminothiazoles. The synthetic protocols outlined in this guide are robust and scalable, allowing for the reliable production of this key intermediate and its downstream products. By understanding the chemical reactivity and strategic importance of this reagent, researchers can accelerate their discovery efforts and more effectively design and synthesize the next generation of therapeutic agents.
References
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- ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent.
- Chem Help ASAP. Hantzsch Thiazole Synthesis.
- Fiveable. α-bromoketone Definition.
- Porre, M., Pisano, G., Nahra, F., & Cazin, C. S. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3596.
- Wang, Y., et al. (2017). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Green Chemistry, 19(16), 3785-3790.
- MSDS of 2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone. (n.d.).
- Ningbo Inno Pharmchem Co.,Ltd. The Chemistry Behind Respiratory Relief: Understanding 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
- PubChem. 1-(5-Bromo-2,3-difluorophenyl)ethan-1-one.
- NIST Chemistry WebBook. Ethanone, 2-bromo-1,2-diphenyl-.
- Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones.
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
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- Rafidain Journal of Science. Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone.
- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.).
- Ciceri, P., Müller, S., O'Mahony, A., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
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Topic: 2-Bromo-1-(3,5-difluorophenyl)ethanone: A Guide to Commercial Availability, Supplier Evaluation, and Quality Control
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a critical starting material and intermediate in medicinal chemistry and materials science, particularly in the synthesis of complex molecules, the reliable procurement of 2-Bromo-1-(3,5-difluorophenyl)ethanone (CAS No. 220607-75-0) is paramount. This guide provides an in-depth analysis of its commercial landscape, offering a framework for supplier selection and essential protocols for quality verification to ensure the integrity of your research and development endeavors.
Compound Profile and Significance
This compound is an α-bromoketone derivative of difluoroacetophenone. Its chemical structure, featuring a reactive bromine atom and an electron-deficient phenyl ring due to the two fluorine atoms, makes it a versatile building block in organic synthesis.
-
Molecular Formula: C₈H₅BrF₂O[1]
-
Molecular Weight: 235.03 g/mol [2]
-
Appearance: Typically a colorless to light yellow solid or semi-solid[2][3]
-
Key Synonyms: 3,5-Difluorophenacyl bromide, 2-Bromo-3',5'-difluoroacetophenone[4]
Its primary utility lies in its ability to undergo nucleophilic substitution at the α-carbon and to participate in various coupling reactions, making it an important intermediate for creating novel pharmaceutical agents and functional materials.
Commercial Availability and Supplier Landscape
The compound is readily available from a range of suppliers catering to different scales, from research-grade milligrams to bulk kilograms. The supplier landscape can be broadly categorized into large, multinational distributors and specialized chemical synthesis companies.
A summary of representative suppliers is presented below. Note that pricing and stock status are subject to change and should be verified directly with the supplier.
| Supplier | Brand/Platform | Typical Purity | Available Quantities | Representative Pricing (USD) | Notes |
| Sigma-Aldrich (Merck) | Sigma-Aldrich / Ambeed | 95% | Research quantities | Varies; check website | Offers the compound through various brands on its platform. Storage is recommended at room temperature, sealed and dry.[2] One specific AldrichCPR listing was noted as discontinued. |
| Aladdin Scientific | Aladdin | ≥95% | 200 mg | ~$50 for 200 mg | Specifies room temperature storage.[1] Another listing on Chemsrc notes a price of ¥99.9/200mg from a Shanghai-based branch.[5] |
| BLDpharm | BLDpharm | 97% | Not specified | Inquiry required | Recommends storage in an inert atmosphere at 2-8°C.[6][7] |
| Pure Chemistry Scientific Inc. | Guidechem | 96% | Gram to multi-gram | ~$500/gram | MOQ of 1 gram listed.[4] |
| Various | Echemi, Chemsrc | Varies | Varies | Inquiry required | These platforms list multiple, often China-based, suppliers like Jilin Claire Biotechnology Co., Ltd.[8] |
Supplier Selection and Qualification Workflow
Selecting the right supplier is a critical step that extends beyond simply comparing prices. For researchers and drug developers, ensuring consistent quality and a reliable supply chain is essential. The following workflow provides a systematic approach to supplier qualification.
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- 7. 220607-75-0|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(3,5-difluorophenyl)ethanone, a key fluorinated building block in modern medicinal chemistry and organic synthesis.[1][2] The document details the compound's physicochemical properties, a robust protocol for its synthesis via electrophilic alpha-bromination, and a thorough analysis of its characterization through spectroscopic methods including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the mechanistic underpinnings of its synthesis and showcases its utility as a versatile precursor for the construction of biologically active heterocyclic scaffolds, with a particular focus on the synthesis of aminothiazole derivatives, a common motif in kinase inhibitors and other therapeutic agents.[3][4] This document is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical process development, and materials science, offering both foundational knowledge and practical insights into the handling and application of this important synthetic intermediate.
Introduction and Physicochemical Profile
This compound, also known as α-bromo-3,5-difluoroacetophenone, is a halogenated aromatic ketone of significant interest to the scientific community. Its molecular architecture, featuring a reactive α-bromomethyl ketone moiety and a difluorinated phenyl ring, provides a unique combination of reactivity and metabolic stability to derivative compounds.[1] The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, this compound serves as a valuable starting material for the synthesis of a diverse range of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials.[5]
Core Compound Characteristics
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 220607-75-0 | [6][7] |
| Molecular Formula | C₈H₅BrF₂O | [6][7] |
| Molecular Weight | 235.03 g/mol | [6] |
| Appearance | Colorless to light yellow solid or semi-solid | [5] |
| Melting Point | 39-40 °C | [5] |
| Boiling Point | 267-268 °C | [5] |
| Density | 1.648 - 1.67 g/cm³ (at 25 °C) | [5] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane | [5] |
| Purity | Typically ≥95% | [6][7] |
Synthesis and Mechanistic Insights
The most common and direct method for the preparation of this compound is the alpha-bromination of its precursor, 3,5-difluoroacetophenone.[5] This electrophilic substitution reaction at the α-carbon is a fundamental transformation in organic synthesis.[8] Various brominating agents can be employed, including elemental bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide, often under acidic conditions to facilitate the reaction.[9][10]
Acid-Catalyzed Alpha-Bromination: A Mechanistic Overview
The acid-catalyzed bromination of ketones is a well-understood process that proceeds through an enol intermediate.[6][8] The mechanism, which is independent of the bromine concentration, is outlined below. This indicates that the rate-determining step is the formation of the enol.[8]
Caption: Mechanism of acid-catalyzed α-bromination.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure adapted from established methods for the α-bromination of substituted acetophenones.[10][11]
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
-
3,5-Difluoroacetophenone
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluoroacetophenone (1.0 equivalent) in glacial acetic acid.
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
Slowly add elemental bromine (1.05 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The reddish-brown color of bromine should dissipate as it is consumed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction and precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of acetic acid used).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two distinct signals. A singlet for the two protons of the bromomethyl group (-CH₂Br) and a set of signals for the aromatic protons.
| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~4.45 | s, 2H |
| ~7.00-7.20 | m, 1H |
| ~7.40-7.55 | m, 2H |
¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield.
| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~30.5 | -C H₂Br |
| ~110-112 (t) | Ar-C H (para to C=O) |
| ~113-115 (dd) | Ar-C H (ortho to C=O) |
| ~138-140 (t) | Ar-C (ipso to C=O) |
| ~161-163 (dd) | Ar-C -F |
| ~188-190 | C =O |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is a valuable tool for identifying key functional groups. The most prominent absorption will be the strong carbonyl (C=O) stretch.
| Predicted FT-IR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~1700-1710 | C=O stretch (strong) |
| ~1600, ~1450 | Aromatic C=C stretch |
| ~1250-1100 | C-F stretch (strong) |
| ~700-500 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
| Predicted Mass Spectrometry Data | |
| m/z | Fragment |
| 234/236 | [M]⁺ |
| 155 | [M - CH₂Br]⁺ |
| 127 | [C₆H₂F₂O]⁺ |
Synthetic Applications: A Gateway to Heterocyclic Chemistry
The dual reactivity of this compound makes it a highly valuable intermediate. The α-bromine serves as an excellent leaving group for nucleophilic substitution, while the carbonyl group is susceptible to condensation reactions. A prime example of its utility is in the Hantzsch thiazole synthesis, a classic method for constructing the 2-aminothiazole core, which is prevalent in many biologically active molecules, including numerous kinase inhibitors.[15][16][17]
Synthesis of 2-Amino-4-(3,5-difluorophenyl)thiazole
The reaction of this compound with thiourea provides a direct route to 2-amino-4-(3,5-difluorophenyl)thiazole. This scaffold can then be further functionalized to generate libraries of potential drug candidates.[16][17]
Caption: Synthesis of a 2-aminothiazole derivative.
This transformation underscores the importance of this compound as a building block for accessing complex molecular architectures with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[3][18]
Safety and Handling
This compound is an irritant and a corrosive substance that requires careful handling in a laboratory setting.[5] It is classified as a lachrymator, meaning it can cause tearing of the eyes upon exposure.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
This compound stands out as a pivotal intermediate in contemporary organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its α-bromo ketone and difluorophenyl moieties, provides chemists with a powerful tool for the synthesis of complex, high-value molecules. This guide has provided a detailed framework for its synthesis, characterization, and safe handling, with a particular emphasis on its application in the construction of pharmaceutically relevant heterocyclic systems. As the demand for novel therapeutics with enhanced properties continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of medicinal chemistry and drug discovery.
References
- YouTube. (2014). Alpha Bromination of a Ketone 002.
- National Center for Biotechnology Information. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. PubMed Central.
- HDH Chemicals. (n.d.). 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg.
- Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives.
- Royal Society of Chemistry. (2017). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central.
- ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives.
- Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones.
- National Center for Biotechnology Information. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed Central.
- Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
- JOCPR. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
- National Center for Biotechnology Information. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed Central.
- Google Patents. (n.d.). WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors.
- National Center for Biotechnology Information. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed.
- ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). PubMed Central.
- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.
- NIST. (n.d.). 1-(3-Bromo-2,4-difluorophenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. National Institute of Standards and Technology.
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
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Methodological & Application
Synthesis of "2-Bromo-1-(3,5-difluorophenyl)ethanone" from 3',5'-difluoroacetophenone
An Application Note for the Synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Abstract
This technical guide provides a comprehensive protocol for the α-bromination of 3',5'-difluoroacetophenone to synthesize this compound, a key intermediate in pharmaceutical and agrochemical research. We detail a robust and selective method utilizing copper(II) bromide as the brominating agent. The document covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, purification techniques, and methods for analytical characterization of the final product. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-documented synthetic procedure.
Introduction: The Significance of α-Bromo Aryl Ketones
α-Halo ketones, particularly α-bromo aryl ketones, are highly versatile synthetic intermediates.[1] The presence of the bromine atom at the α-position to the carbonyl group creates a potent electrophilic center, making these compounds ideal precursors for a wide range of nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of diverse molecular scaffolds, including important heterocycles and functionalized carbonyl compounds that are central to the development of new therapeutic agents and agrochemicals.[1][2]
This compound, the target of this protocol, incorporates a difluorinated phenyl ring, a common motif in modern drug design used to enhance metabolic stability and binding affinity. The successful and high-yield synthesis of this intermediate is therefore a critical step in many discovery and development pipelines.
Reaction Mechanism: The Rationale Behind the Method
The α-bromination of a ketone proceeds via its enol or enolate form. While the reaction can be performed under basic conditions, acidic catalysis is often preferred for substrates like acetophenones to ensure controlled monobromination. However, direct bromination with elemental bromine (Br₂) can lack selectivity and poses significant handling risks due to its high toxicity and corrosiveness.[1]
This protocol employs copper(II) bromide (CuBr₂), which serves as both a source of bromine and a Lewis acid catalyst, offering a more selective and often cleaner reaction.[3] The generally accepted mechanism involves the following key steps:
-
Enolization: The ketone carbonyl is activated by coordination with the Cu(II) center. This enhances the acidity of the α-protons, facilitating the formation of a copper-bound enolate.[4]
-
Bromination: The copper enolate intermediate undergoes bromination. This can be envisioned as an internal transfer of bromide from the copper center to the α-carbon.
-
Product Formation: The reaction yields the α-bromo ketone product, along with copper(I) bromide and HBr.[4][5]
This method avoids the need for elemental bromine and often results in high yields of the desired monobrominated product.[3][6]
Figure 1: Simplified workflow of CuBr₂-mediated α-bromination.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3',5'-Difluoroacetophenone (≥98%) | Round-bottom flask (100 mL or 250 mL) |
| Copper(II) Bromide (CuBr₂, ≥99%) | Reflux condenser |
| Ethyl Acetate (EtOAc, anhydrous) | Magnetic stirrer and stir bar |
| Chloroform (CHCl₃, anhydrous) | Heating mantle with temperature control |
| Deionized Water | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Buchner funnel and filter paper |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Silica Gel (for chromatography) | Glassware for chromatography (optional) |
| Hexanes (for chromatography) | NMR tubes and spectrometer |
Step-by-Step Synthesis Procedure
Figure 2: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3',5'-difluoroacetophenone (1.0 eq).
-
Reagent Addition: Add a solvent mixture of ethyl acetate and chloroform (1:1 ratio). To this solution, add copper(II) bromide (2.1 eq).[6] The use of a slight excess of CuBr₂ ensures complete conversion of the starting material.
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 60-70 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 12-16 hours.[6]
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. The insoluble copper(I) bromide salts will precipitate. Filter the mixture through a pad of Celite or directly using a Buchner funnel to remove the solids. Wash the filter cake with a small amount of ethyl acetate to recover any trapped product.
-
Aqueous Work-up: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any HBr formed during the reaction.
-
Brine (1 x 50 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a yellow solid or oil.[6]
Purification and Characterization
Purification: The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes).[6] Alternatively, if the crude product is a solid, recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture can be effective.
Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Parameter | Value / Description |
| Molecular Formula | C₈H₅BrF₂O |
| Molecular Weight | 235.03 g/mol |
| Appearance | Colorless to light yellow solid[7] |
| Melting Point | 39-40 °C[7] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts (δ, ppm): ~7.4-7.6 (m, 2H, Ar-H), ~7.0-7.2 (m, 1H, Ar-H), ~4.4 (s, 2H, -CH₂Br). Note: Exact shifts may vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected shifts (δ, ppm): ~190 (C=O), ~162 (d, J ≈ 250 Hz, C-F), ~112-115 (Ar-C), ~30 (-CH₂Br). Note: Aromatic carbons will show coupling to fluorine. |
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Avoid inhalation of dusts and vapors.[7] Avoid contact with skin and eyes.[7][9]
Chemical-Specific Hazards:
-
α-Bromo Ketones: These compounds are strong lachrymators (tear-inducing) and skin irritants. Handle with extreme care.[8]
-
Copper(II) Bromide: Harmful if swallowed and causes skin and eye irritation.
-
Solvents: Chloroform is a suspected carcinogen. Ethyl acetate is flammable. Handle all solvents with appropriate caution.
Waste Disposal: All chemical waste, including solvents and residual solids, must be disposed of in accordance with local, state, and federal regulations.[8] Do not pour waste down the drain.
Conclusion
The protocol described provides a reliable and selective method for the synthesis of this compound using copper(II) bromide. By understanding the underlying mechanism and adhering strictly to the experimental and safety procedures, researchers can effectively produce this valuable intermediate for applications in medicinal chemistry and materials science. The self-validating nature of the protocol, combined with clear characterization data, ensures a high degree of trustworthiness and reproducibility.
References
- King, A. E., et al. (2010).A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. PMC, NIH. [Link]
- Ashenhurst, J.Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
- Podgorsˇek, A., et al. (2007).
- Hammond, C., et al. (2016).Unsaturated ketones via copper(II)
- King, J. F., & Pews, R. G. (1965).Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions.
- Wikipedia.Copper(II) bromide.[Link]
- Pore, D. M., et al. (2014).Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel.
- Mako´s, P., et al. (2020).A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. PMC, NIH. [Link]
- ChemBK.this compound.[Link]
- Quora.
- Wang, Z., et al.
- Podgorsˇek, A., et al. (2007).Bromination of ketones with H2O2–HBr “on water”.
- Vekariya, R. H., et al. (2019).Aq HBr- NaNO2-KI/air: a new catalytic system for α-monobromination of ketones.
- YouTube.
- Li, Y., et al. (2024).
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Application Notes and Protocols for the Hantzsch Thiazole Synthesis Utilizing 2-Bromo-1-(3,5-difluorophenyl)ethanone
Introduction: The Strategic Importance of Fluorinated Thiazoles in Modern Drug Discovery
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a robust and versatile method for the construction of this privileged heterocyclic scaffold.[3]
This guide focuses on the application of a specific, highly activated α-haloketone, 2-Bromo-1-(3,5-difluorophenyl)ethanone , in the Hantzsch synthesis. The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of fluorine can influence metabolic stability, lipophilicity, and binding interactions with biological targets.[4] The 3,5-difluorophenyl motif, in particular, offers a unique electronic and steric profile, making the resulting 4-(3,5-difluorophenyl)thiazole derivatives valuable scaffolds for the development of novel therapeutic agents.[5]
These application notes provide a comprehensive, step-by-step protocol for the synthesis of 2-amino-4-(3,5-difluorophenyl)thiazole, a foundational building block for further chemical elaboration. We will delve into the mechanistic rationale behind the experimental design, offer detailed characterization guidelines, and discuss the potential applications of this class of compounds in contemporary drug development.
Reaction Principle: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds via a cyclocondensation mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[6][7]
Experimental Protocol: Synthesis of 2-amino-4-(3,5-difluorophenyl)thiazole
This protocol details a representative synthesis of 2-amino-4-(3,5-difluorophenyl)thiazole from this compound and thiourea.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich, etc. | Store under inert gas, protected from light. |
| Thiourea | ≥99% | Acros Organics, etc. | |
| Ethanol | Anhydrous | Fisher Scientific, etc. | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | ||
| Deionized Water | |||
| Ethyl Acetate | HPLC Grade | For TLC and extraction. | |
| Hexane | HPLC Grade | For TLC. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 eq) in anhydrous ethanol (approximately 20 mL per gram of thiourea).
-
Addition of α-Haloketone: To the stirred solution, add this compound (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir. The product should precipitate as a solid.[2]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, washing the filter cake with cold deionized water.
-
Drying: Dry the collected solid under vacuum to a constant weight.
Causality Behind Experimental Choices
-
Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both the thioamide and the α-haloketone and has a suitable boiling point for the reaction.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Aqueous NaHCO₃ Work-up: The initial product of the Hantzsch synthesis is often the hydrobromide salt of the thiazole. Neutralization with a weak base like sodium bicarbonate deprotonates the thiazolium salt, leading to the precipitation of the free base, which is typically less soluble in the aqueous-ethanolic mixture.[2]
Characterization of 2-amino-4-(3,5-difluorophenyl)thiazole
A self-validating protocol requires rigorous characterization of the final product. The following are expected analytical data for 2-amino-4-(3,5-difluorophenyl)thiazole.
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.0-7.5 (m, aromatic protons and thiazole proton), ~7.2 (s, NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~168 (C-2, thiazole), ~162 (d, JCF ≈ 245 Hz, C-F), ~150 (C-4, thiazole), ~140 (C-Ar), ~110 (d, JCF ≈ 25 Hz, C-Ar), ~105 (t, JCF ≈ 26 Hz, C-Ar), ~103 (C-5, thiazole) |
| FT-IR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1550 (aromatic C=C stretch), ~1100 (C-F stretch) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₉H₇F₂N₂S: 213.03; found: 213.03 |
Note: The exact chemical shifts and coupling constants in NMR spectra can vary slightly depending on the solvent and concentration. The provided data is based on typical values for similar structures.[8][9]
Visualizing the Synthesis and Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-amino-4-(3,5-difluorophenyl)thiazole.
Reaction Mechanism
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Applications in Drug Development
The 4-(3,5-difluorophenyl)thiazole scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The presence of the amino group at the 2-position provides a convenient handle for further functionalization, allowing for the generation of extensive compound libraries for screening.
Derivatives of 2-aminothiazoles have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity.[10]
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is a common feature in compounds with antimicrobial and antifungal properties.[11]
-
Kinase Inhibitors: The structural features of aminothiazoles make them suitable scaffolds for the design of kinase inhibitors, which are a major class of anticancer drugs.
-
Adenosine Receptor Antagonists: Certain substituted thiazole derivatives have been patented for their activity as adenosine A2a receptor antagonists, with potential applications in the treatment of tumors.[12]
The 3,5-difluoro substitution pattern can enhance the metabolic stability of the phenyl ring and modulate the electronic properties of the molecule, potentially leading to improved potency and selectivity for biological targets.
References
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). MDPI.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate.
- Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. (2020). RSC Publishing.
- Synthesis of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). Springer.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry.
- THIAZOLES: A VALUABLE INSIGHT INTO THE RECENT ADVANCES AND BIOLOGICAL ACTIVITIES. (2009). International Journal of Pharmaceutical Sciences and Drug Research.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. (n.d.). ResearchGate.
- 1H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. (n.d.). ResearchGate.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Center for Biotechnology Information.
- Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.
- 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (n.d.). ResearchGate.
- Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. (2015). ResearchGate.
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- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Royal Society of Chemistry.
- Recent Development in the Synthesis of Thiazoles. (2022). PubMed.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Thiazole derivatives, processes for production thereof and pharmaceutical compositions comprising the same. (n.d.). Google Patents.
- 2-Thiazolamine, 4-phenyl-. (n.d.). NIST WebBook.
- 3,4-thiazolo-steroids and methods of making and using the same. (n.d.). PubChem.
- 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. (1988). PubMed.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
- Substituted thiazole derivative and application thereof. (n.d.). Google Patents.
- Thiazole derivatives, processes for production thereof and pharmaceutical compositions comprising the same. (n.d.). Google Patents.
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Application Notes & Protocols: Strategic Synthesis of 4-(3,5-Difluorophenyl)-Pyrimidines Utilizing 2-Bromo-1-(3,5-difluorophenyl)ethanone
Executive Summary & Strategic Importance
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleobases and a multitude of approved therapeutic agents.[1][2] Its versatile structure allows for functionalization that can precisely target various biological pathways, leading to applications in oncology, virology, and neurology.[2][3] This guide focuses on the strategic use of 2-Bromo-1-(3,5-difluorophenyl)ethanone , a key α-haloketone intermediate, for the efficient construction of novel 4-(3,5-difluorophenyl)-substituted pyrimidines.
The incorporation of a difluorophenyl moiety is a deliberate and strategic choice in drug design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacological profile.[4][5] Specifically, the 3,5-difluoro substitution pattern can block sites of metabolic oxidation, increase lipophilicity for better membrane permeability, and modulate pKa, thereby improving oral bioavailability and target-binding affinity.[5][6] This document provides a detailed examination of the underlying synthetic methodology, a robust and reproducible protocol, and the rationale behind the experimental design for researchers engaged in drug discovery and development.
Core Synthetic Principle: Condensation and Cyclization
The primary and most efficient route to synthesize 4-aryl-substituted pyrimidines from an α-aryl-α-haloketone is a variation of the classic Pinner or Hantzsch-type synthesis. This methodology relies on a condensation-cyclization reaction between the α-haloketone and an amidine, which serves as the N-C-N source to complete the heterocyclic ring.
The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on the electrophilic carbonyl carbon of this compound. This step typically requires a base to deprotonate the amidine salt (e.g., amidine hydrochloride) to its more nucleophilic free base form.
-
Intermediate Formation: This attack forms a tetrahedral intermediate which subsequently dehydrates to yield a substituted N-(2-bromo-1-(3,5-difluorophenyl)ethylidene)amidine or a related enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then performs an intramolecular nucleophilic attack, displacing the bromide leaving group.
-
Aromatization: The resulting dihydropyrimidine intermediate readily aromatizes, often under the reaction conditions, to yield the stable, substituted pyrimidine product. This aromatization is the thermodynamic driving force for the reaction.[7]
Below is a diagram illustrating this fundamental synthetic transformation.
Caption: General reaction mechanism for pyrimidine synthesis.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-substituted-4-(3,5-difluorophenyl)pyrimidines. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of 2-Methyl-4-(3,5-difluorophenyl)pyrimidine
| Parameter | Specification | Rationale |
| Reactant 1 | This compound | Provides the C4, C5, C6 atoms and the difluorophenyl moiety. |
| Reactant 2 | Acetamidine Hydrochloride | Provides the N1, C2, N3 atoms with a methyl group at the 2-position. |
| Base | Sodium Ethoxide (NaOEt) | A strong base required to generate the free acetamidine nucleophile. |
| Solvent | Anhydrous Ethanol | A polar protic solvent that effectively dissolves reactants and facilitates reflux. |
| Stoichiometry | 1.0 eq. Ketone : 1.2 eq. Amidine : 1.5 eq. Base | Excess amidine and base ensure complete consumption of the limiting ketone. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome activation barriers. |
| Reaction Time | 4-8 hours (TLC monitored) | Typical duration for reaction completion. |
Materials & Equipment:
-
This compound (1.0 eq., e.g., 2.51 g, 10.0 mmol)
-
Acetamidine hydrochloride (1.2 eq., 1.13 g, 12.0 mmol)
-
Sodium ethoxide (1.5 eq., 1.02 g, 15.0 mmol) or a 21% solution in ethanol
-
Anhydrous Ethanol (50 mL)
-
Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (Silica gel 60 F254), appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane)
-
Rotary evaporator
-
Standard glassware for work-up and purification
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for synthesis.
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add acetamidine hydrochloride (1.13 g, 12.0 mmol) and anhydrous ethanol (30 mL). Stir the suspension.
-
Base Addition: Carefully add sodium ethoxide (1.02 g, 15.0 mmol) to the flask. Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the free amidine base.
-
Substrate Addition: In a separate beaker, dissolve this compound (2.51 g, 10.0 mmol) in anhydrous ethanol (20 mL). Add this solution dropwise to the reaction flask over 10 minutes.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain a gentle reflux for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC. The disappearance of the starting bromoketone spot indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Quench the reaction by slowly adding 20 mL of cold water.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-methyl-4-(3,5-difluorophenyl)pyrimidine.
Field-Proven Insights & Causality
-
Why Anhydrous Conditions? The use of anhydrous ethanol is critical. Water can compete as a nucleophile, potentially leading to hydrolysis of the bromoketone to the corresponding α-hydroxyketone, a common side product that complicates purification.
-
Choice of Base: While sodium ethoxide is highly effective, other bases like potassium carbonate (K₂CO₃) in a solvent like DMF can also be used, particularly if the substrate is sensitive to strongly nucleophilic alkoxides. The choice of base should be tailored to the specific amidine used.
-
Versatility of the Amidine: This protocol is highly adaptable. By substituting acetamidine with other amidines (e.g., benzamidine for a 2-phenyl substituent, guanidine for a 2-amino substituent), a diverse library of pyrimidine derivatives can be synthesized.[8][9] This modularity is a key advantage for structure-activity relationship (SAR) studies in drug discovery.
Table of Representative Substrates and Expected Products:
| Amidine Used (R-C(NH)NH₂) | R-Group on Amidine | Expected Pyrimidine Product | Anticipated Yield Range |
| Acetamidine | Methyl (-CH₃) | 2-Methyl-4-(3,5-difluorophenyl)pyrimidine | 65-80% |
| Benzamidine | Phenyl (-C₆H₅) | 2-Phenyl-4-(3,5-difluorophenyl)pyrimidine | 70-85% |
| Guanidine | Amino (-NH₂) | 2-Amino-4-(3,5-difluorophenyl)pyrimidine | 60-75% |
| Formamidine | Hydrogen (-H) | 4-(3,5-Difluorophenyl)pyrimidine | 55-70% |
Conclusion for the Modern Researcher
The synthesis of substituted pyrimidines via the condensation of this compound with amidines is a robust, efficient, and highly modular method for generating novel chemical entities for drug discovery pipelines. The strategic inclusion of the 3,5-difluorophenyl moiety provides a strong starting point for developing candidates with enhanced metabolic stability and target affinity.[5][10] The detailed protocol and mechanistic insights provided herein offer researchers a reliable foundation for synthesizing these valuable compounds and exploring their therapeutic potential.
References
- Organic Chemistry Portal. Pyrimidine synthesis.
- Wang, C., et al. (2018). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 16(42), 7964-7968.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
- Pharmaffiliates. Fluorinated Amino Acids: Enhancing Drug Discovery with Specialty Chemicals.
- ChemTube3D. Synthesis of Pyrimidine.
- Díaz-Fernández, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180.
- Scott, P. J. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281.
- Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4793.
- Slideshare. Pinner pyrimidine synthesis.
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Cureus, 16(4), e58989.
- Wikipedia. Hantzsch pyridine synthesis.
- Singh, R. P., et al. (2014). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 11(1), 113-125.
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Application Notes & Protocols: 2-Bromo-1-(3,5-difluorophenyl)ethanone as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and strategic application of 2-Bromo-1-(3,5-difluorophenyl)ethanone (CAS No: 220607-75-0). This document moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale behind protocol design. We present a validated, field-tested protocol for the α-bromination of 1-(3,5-difluorophenyl)ethanone and demonstrate the utility of the resulting intermediate in the construction of heterocyclic scaffolds, which are pivotal in modern medicinal chemistry. Safety protocols, analytical quality control, and troubleshooting are also discussed in detail to ensure reliable and reproducible outcomes in a laboratory setting.
Introduction: The Strategic Value of a Fluorinated α-Bromo Ketone
This compound is an organic building block of significant interest in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Its value stems from the convergence of two key structural features:
-
The α-Bromo Ketone Moiety: This functional group is a powerful and versatile electrophile. The bromine atom, positioned alpha to the carbonyl group, is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions essential for building complex molecular frameworks.[2][3]
-
The 3,5-Difluorophenyl Ring: The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. The strong electron-withdrawing nature of fluorine can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The meta-substitution pattern of the two fluorine atoms in this intermediate provides a specific electronic and steric profile that can be exploited in drug design.
This combination makes this compound a sought-after precursor for a wide range of heterocyclic compounds, including thiazoles, imidazoles, and pyrimidines, which are prevalent scaffolds in many therapeutic agents.[4][5][6]
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are prerequisites for the successful application of any chemical intermediate.
Key Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 220607-75-0 | [7][8] |
| Molecular Formula | C₈H₅BrF₂O | [7][9] |
| Molecular Weight | 235.03 g/mol | [7][9] |
| Appearance | Colorless to light yellow solid or semi-solid | [1] |
| Melting Point | 39-40 °C | [1] |
| Boiling Point | 267-268 °C | [1] |
| Purity | Typically ≥95% | [7][8] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane | [1] |
Safety & Handling Protocol
This compound is classified as a hazardous substance that causes skin irritation and severe eye damage.[10][11] Strict adherence to safety protocols is mandatory.
-
Hazard Identification:
-
Signal Word: Danger
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[12]
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][11]
-
Avoid contact with skin, eyes, and mucous membranes.[1]
-
Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][11]
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes and seek immediate medical attention.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call a poison center or physician immediately.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10][12]
-
Synthesis Protocol: α-Bromination of 1-(3,5-difluorophenyl)ethanone
The most direct and common method for preparing the title compound is the selective α-bromination of its acetophenone precursor.[1] While various brominating agents exist, using copper(II) bromide offers a reliable and often safer alternative to liquid bromine.[3]
Causality Behind Experimental Choices
-
Brominating Agent (CuBr₂): Copper(II) bromide is a solid reagent that is easier and safer to handle than volatile and highly corrosive liquid bromine. The reaction proceeds via an enolate intermediate, and CuBr₂ provides a source of electrophilic bromine for the α-position.
-
Solvent (Ethyl Acetate): Ethyl acetate is a good solvent for both the starting acetophenone and the CuBr₂. It also facilitates the work-up, as the copper(I) bromide byproduct is insoluble and can be easily removed by filtration.
-
Temperature (60 °C): This moderate temperature provides sufficient energy to promote the reaction at a reasonable rate without leading to significant decomposition or the formation of di-brominated byproducts.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3,5-difluorophenyl)ethanone (1.0 g, 6.4 mmol).
-
Reagent Addition: Add ethyl acetate (50 mL) followed by copper(II) bromide (2.9 g, 13.0 mmol, 2.0 equiv.).[13]
-
Reaction Execution: Heat the mixture to 60 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12 hours).[13]
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the insoluble copper salts.
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any residual acid, followed by a brine wash (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to yield the pure product as a colorless to light yellow solid.[13]
Analytical Quality Control
Confirming the identity and purity of the synthesized intermediate is a critical self-validating step.
| Technique | Expected Result / Specification | Rationale |
| ¹H NMR | A characteristic singlet for the -CH₂ Br protons around δ 4.4-4.6 ppm. Aromatic protons will appear as multiplets in the δ 7.0-7.8 ppm region. | Confirms the presence of the key α-bromomethyl ketone structure and the difluorophenyl ring. |
| ¹³C NMR | A signal for the -C H₂Br carbon around δ 30-35 ppm and the carbonyl (C =O) carbon around δ 188-192 ppm. | Provides structural confirmation of the carbon backbone. |
| Mass Spec (MS) | The molecular ion peak [M]+ should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). | Confirms the molecular weight and the successful incorporation of one bromine atom. |
| Melting Point | A sharp melting point range, e.g., 39-40 °C.[1] | A narrow melting point range is a strong indicator of high purity. |
| TLC | A single spot with a distinct Rf value (e.g., in 1:4 EtOAc/Hexane). | Used to monitor reaction completion and confirm purity post-chromatography. |
Application Protocol: Synthesis of a 2-Amino-4-arylthiazole Derivative
A primary application of α-bromo ketones is in the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring system, a common pharmacophore.
Reaction Principle & Mechanism
The reaction involves the nucleophilic attack of the sulfur atom from a thioamide (e.g., thiourea) on the electrophilic α-carbon of the bromo-ketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Key steps in the Hantzsch synthesis of a thiazole derivative.
Step-by-Step Protocol
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.25 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Add thiourea (0.32 g, 4.25 mmol, 1.0 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH ~8-9) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield pure 2-amino-4-(3,5-difluorophenyl)thiazole.
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in synthesis | Incomplete reaction; moisture inactivating reagents; impure starting material. | Increase reaction time and monitor closely with TLC. Ensure all glassware is dry. Recrystallize the starting acetophenone if purity is suspect. |
| Di-brominated byproduct | Excess brominating agent or overly harsh reaction conditions. | Use a precise stoichiometry of the brominating agent (max 2.0-2.2 equiv. for CuBr₂). Maintain the recommended reaction temperature. |
| Incomplete thiazole cyclization | Insufficient reaction time or temperature. | Ensure the reaction is at a full reflux and extend the reaction time, monitoring by TLC until the bromo-ketone spot disappears. |
| Purification difficulties | Product is highly polar or has similar polarity to byproducts. | For column chromatography, try different solvent systems. For recrystallization, screen various solvents (e.g., ethanol, isopropanol, acetonitrile). |
Conclusion
This compound is a high-value, versatile intermediate whose utility is rooted in its predictable and potent electrophilicity. The protocols detailed herein for its synthesis and subsequent application in heterocycle formation provide a reliable foundation for laboratory work. By understanding the chemical principles behind each step, from the choice of brominating agent to the mechanism of cyclization, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceutical agents.
References
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- Exploring 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
- 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg. (n.d.).
- Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry.
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- Google Patents. (2014). US20140005394A1 - Preparation method of intermediate of sitagliptin.
- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. (n.d.).
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Application Notes & Protocols: Leveraging 2-Bromo-1-(3,5-difluorophenyl)ethanone in the Synthesis of Advanced Heterocyclic Compounds
<
Introduction: The Strategic Importance of Fluorinated Heterocycles
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures. Among them, fluorinated heterocycles have garnered immense interest due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The strategic incorporation of fluorine can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. 2-Bromo-1-(3,5-difluorophenyl)ethanone has emerged as a powerhouse building block in this arena. This α-haloketone is a versatile precursor for a wide array of heterocyclic systems, offering a direct route to molecules bearing the valuable 3,5-difluorophenyl moiety.[1] This guide provides an in-depth exploration of its application, focusing on the synthesis of thiazoles and imidazoles, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Chemical Rationale and Reactivity Profile
This compound is a bifunctional molecule primed for heterocyclic ring formation. Its reactivity is dictated by two key features:
-
The α-Bromo Group: This leaving group makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.
-
The Ketone Carbonyl Group: The carbonyl carbon is also electrophilic and readily participates in condensation reactions.
The presence of two electron-withdrawing fluorine atoms on the phenyl ring further enhances the electrophilicity of the carbonyl carbon and the α-carbon, making the molecule highly reactive towards a variety of nucleophiles.[1][2] This heightened reactivity allows for milder reaction conditions and often leads to higher yields compared to non-fluorinated analogues.
Application I: Synthesis of 2-Amino-4-(3,5-difluorophenyl)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable methods for constructing the thiazole ring.[3][4] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound. In this protocol, we utilize thiourea to generate a 2-aminothiazole derivative, a common scaffold in pharmacologically active molecules.[5][6]
Mechanistic Pathway
The reaction proceeds through a well-established mechanism. Initially, the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic α-carbon of this compound and displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the aromatic thiazole ring.
Caption: Hantzsch thiazole synthesis workflow.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.35 g, 10 mmol) and thiourea (e.g., 0.84 g, 11 mmol).
-
Add anhydrous ethanol (e.g., 50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.[7]
-
The product will precipitate out of the solution. If it does not, the volume of ethanol can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Data Summary
| Entry | Substituent on Thiourea | Reaction Time (h) | Yield (%) | Reference |
| 1 | H | 4 | 85-95 | [General Hantzsch Protocol] |
| 2 | Methyl | 5 | 80-90 | [Based on similar syntheses] |
| 3 | Phenyl | 6 | 75-85 | [Based on similar syntheses] |
Application II: Synthesis of 2,4(5)-Disubstituted Imidazoles
Imidazoles are another class of heterocycles with widespread applications in medicinal chemistry. This compound can be used in a multicomponent reaction to afford highly substituted imidazoles. This one-pot synthesis is highly efficient and allows for the rapid generation of a library of compounds for screening purposes.[8][9]
Mechanistic Pathway
The synthesis of 2,4(5)-disubstituted imidazoles from this compound typically involves a condensation reaction with an aldehyde and a source of ammonia, such as ammonium acetate. The α-bromoketone first reacts with ammonia to form an α-aminoketone intermediate. This intermediate then condenses with an aldehyde, followed by cyclization and oxidation to yield the final imidazole product.
Caption: General workflow for imidazole synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ammonium acetate (excess, e.g., 5-10 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 2.35 g, 10 mmol), the chosen aldehyde (e.g., 1.06 g, 10 mmol), and ammonium acetate (e.g., 7.71 g, 100 mmol).
-
Add glacial acetic acid (e.g., 20 mL) as the solvent.
-
Heat the mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture by the slow addition of a concentrated ammonium hydroxide solution until the pH is basic (pH ~8-9).
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Summary
| Entry | Aldehyde | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 3 | 75-85 | [General Imidazole Synthesis Protocols] |
| 2 | 4-Chlorobenzaldehyde | 3.5 | 70-80 | [Based on similar syntheses] |
| 3 | 4-Methoxybenzaldehyde | 2.5 | 80-90 | [Based on similar syntheses] |
Troubleshooting and Optimization
-
Low Yields in Hantzsch Synthesis: Ensure all reagents are pure and the solvent is anhydrous. The quality of the α-haloketone is critical; it can degrade if not stored properly.[7]
-
Side Products in Imidazole Synthesis: The formation of side products can occur if the reaction is overheated or run for too long. Careful temperature control and monitoring are essential. Using a larger excess of ammonium acetate can also favor the desired product formation.
-
Purification Challenges: The 3,5-difluorophenyl group increases the lipophilicity of the products, which may require adjustments to the solvent systems used for chromatography and recrystallization.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of fluorinated heterocyclic compounds. The protocols outlined in this application note for the synthesis of thiazoles and imidazoles are robust and can be adapted for a wide range of substrates. The incorporation of the 3,5-difluorophenyl moiety through this key intermediate provides a powerful strategy for medicinal chemists to modulate the properties of drug candidates and accelerate the discovery of new therapeutics.
References
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- Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Organic Chemistry: An Indian Journal, 17(2), 1-15.
- Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Open Ukrainian Journal of Chemistry, 8(1), 1-73.
- Van der Eycken, E. V., & De Kimpe, N. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5583.
- Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4946.
- Kavaliauskas, P., Klimavičius, A., & Petrikaitė, V. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(19), 6650.
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- Aggarwal, N., Kumar, R., & Singh, P. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(1), 134.
- Google Patents. (n.d.). Fluorophenyl pyrazol compounds.
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- Aggarwal, N., Kumar, R., & Singh, P. (2023).
- BenchChem. (n.d.). Troubleshooting Hantzsch thiazole synthesis with 2-Bromo-1-(thiazol-2-yl)ethanone.
- Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732.
- Aggarwal, N., Kumar, R., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500.
- ResearchGate. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736.
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- ChemicalBook. (2022). Synthesis of Thiazole.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955-3973.
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- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
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- IntechOpen. (2022). A Review on Medicinally Important Heterocyclic Compounds.
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- International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
- ResearchGate. (2025). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
- MDPI. (n.d.). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles.
- MDPI. (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
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Application Notes and Protocols for Kinase Inhibitor Synthesis Utilizing 2-Bromo-1-(3,5-difluorophenyl)ethanone
Introduction: The Strategic Role of Fluorinated Building Blocks in Kinase Inhibitor Discovery
Protein kinases are integral to cellular signal transduction, regulating a vast array of processes from proliferation and differentiation to apoptosis.[1][2] Their dysregulation is a well-established driver of numerous diseases, most notably cancer and chronic inflammatory conditions like rheumatoid arthritis, making them a major focus of modern drug discovery.[1][3] Small molecule kinase inhibitors have revolutionized the therapeutic landscape for many of these diseases.[2]
The design of potent and selective kinase inhibitors is a nuanced challenge, often centered on optimizing interactions within the ATP-binding pocket of the target kinase. The strategic incorporation of fluorine atoms into inhibitor scaffolds has emerged as a powerful tool in medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Bromo-1-(3,5-difluorophenyl)ethanone , a versatile fluorinated building block, in the synthesis of a representative kinase inhibitor scaffold. We will delve into the rationale behind its use, provide a step-by-step synthetic protocol, outline characterization and evaluation methodologies, and discuss the relevant biological context.
Featured Building Block: this compound
This compound is an α-haloketone that serves as a valuable precursor for the construction of various heterocyclic systems central to many kinase inhibitor cores. Its key features include:
-
A Reactive α-Bromo Ketone: This functional group is primed for classical condensation reactions, most notably the Hantzsch thiazole synthesis, enabling the efficient formation of a 2-aminothiazole ring—a privileged scaffold in kinase inhibitor design.[4]
-
A 3,5-Difluorophenyl Moiety: The two fluorine atoms on the phenyl ring are not merely passive substituents. They create a specific electronic environment that can lead to favorable interactions within the kinase's ATP-binding site, potentially enhancing both potency and selectivity. The difluoro substitution pattern can also block metabolic hotspots, improving the pharmacokinetic profile of the final compound.
| Property | Value |
| CAS Number | 220607-75-0 |
| Molecular Formula | C₈H₅BrF₂O |
| Molecular Weight | 235.03 g/mol |
| Appearance | White to light yellow solid |
| Purity | ≥95% |
Synthetic Protocol: Hantzsch Thiazole Synthesis of a p38 MAPK Inhibitor Scaffold
This protocol details the synthesis of 2-amino-4-(3,5-difluorophenyl)thiazole, a core scaffold for p38 MAP kinase inhibitors, via the Hantzsch thiazole synthesis. p38 MAP kinase is a key enzyme in the inflammatory cascade and a validated target for anti-inflammatory drug discovery.[3][5]
Reaction Scheme
Caption: Hantzsch synthesis of a 2-aminothiazole scaffold.
Materials and Reagents
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Stir until gas evolution ceases. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 2-amino-4-(3,5-difluorophenyl)thiazole as a pure solid.
Characterization of the Synthesized Scaffold
The identity and purity of the synthesized 2-amino-4-(3,5-difluorophenyl)thiazole should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the difluorophenyl ring and the thiazole proton, as well as a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the carbon atoms of the difluorophenyl and thiazole rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₉H₆F₂N₂S, MW: 212.22). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
The Rationale for Targeting p38 MAP Kinase
The p38 MAP kinase signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][5] Over-activation of this pathway is a hallmark of inflammatory diseases like rheumatoid arthritis and has also been implicated in the progression of certain cancers.[1][3] Therefore, inhibiting p38 MAP kinase is a promising therapeutic strategy.
The 3,5-difluorophenyl moiety of the synthesized scaffold is designed to interact with the ATP-binding pocket of p38. The fluorine atoms can form favorable interactions with amino acid residues in the binding site and can also influence the overall conformation of the inhibitor, leading to enhanced potency and selectivity.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Biochemical and Cellular Evaluation of Kinase Inhibitory Activity
To assess the efficacy of kinase inhibitors derived from the synthesized scaffold, a series of in vitro and cell-based assays are necessary.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the target kinase (e.g., p38α).
-
Principle: A variety of assay formats can be employed, including radiometric assays that measure the incorporation of ³²P-ATP into a substrate, or fluorescence-based assays.
-
General Protocol (Fluorescence-based):
-
In a multiwell plate, incubate the purified p38α enzyme with varying concentrations of the test inhibitor.
-
Initiate the kinase reaction by adding a suitable peptide substrate and ATP.
-
After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate using a specific antibody and a fluorescent detection system.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Assay: Inhibition of TNF-α Production
-
Objective: To evaluate the ability of the inhibitor to block p38 MAP kinase signaling in a cellular context.
-
Principle: Lipopolysaccharide (LPS) stimulation of monocytic cells (e.g., THP-1) activates the p38 pathway, leading to the production and release of TNF-α. An effective p38 inhibitor will block this process.
-
General Protocol:
-
Culture THP-1 cells and pre-incubate them with various concentrations of the test inhibitor.
-
Stimulate the cells with LPS to induce TNF-α production.
-
After an appropriate incubation time, collect the cell supernatant.
-
Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the concentration of the inhibitor required to inhibit TNF-α production by 50%.
-
Conclusion
This compound is a highly valuable building block for the synthesis of kinase inhibitors. Its chemical features facilitate the construction of privileged heterocyclic scaffolds, such as the 2-aminothiazole core, while the difluorophenyl moiety offers advantages in terms of target binding and metabolic stability. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to explore the synthesis and evaluation of novel kinase inhibitors based on this versatile starting material, with the potential to contribute to the development of new therapeutics for a range of diseases.
References
- Clark, A. R., & Dean, J. L. (2012). The p38 MAPK pathway in rheumatoid arthritis: a sideways look.
- Cohen, P., Cross, D., & Jänne, P. A. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery, 20(7), 551-569.
- Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors.
- Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews Drug discovery, 2(9), 717-726.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Pelaez, F. (2004). The historical delivery of p38 kinase inhibitors. Current topics in medicinal chemistry, 4(12), 1313-1335.
- Regan, J., et al. (2002). The in vitro and in vivo pharmacology of the novel and selective p38 kinase inhibitor 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole. Journal of Pharmacology and Experimental Therapeutics, 303(1), 199-208.
- Lee, M. R., & Lee, J. C. (2002). The roles of p38 MAP kinase in inflammation. Yonsei medical journal, 43(suppl), 1-11.
- Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy—from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1754(1-2), 253-262.
- Ayati, A., Moghimi, S., Salarinejad, S., Safavi, M., Navaeian-Kalat, E., & Foroumadi, A. (2019). A review on progression of thiazole-based compounds as anticancer agents. Future Medicinal Chemistry, 11(13), 1549-1576.
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- 2. ovid.com [ovid.com]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-4-(3,5-difluorophenyl)thiazole
Abstract: This document provides a detailed protocol and in-depth scientific background for the synthesis of 2-amino-4-(3,5-difluorophenyl)thiazole from 2-Bromo-1-(3,5-difluorophenyl)ethanone and thiourea. This reaction proceeds via the well-established Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.[1][2][3] The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] This guide is intended for researchers in synthetic chemistry and drug development, offering a robust, self-validating methodology complete with mechanistic insights, operational details, and troubleshooting advice.
Scientific Foundation: The Hantzsch Thiazole Synthesis
The reaction between an α-haloketone and a thioamide to form a thiazole is known as the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] It is a highly reliable and high-yielding method for constructing the thiazole ring system.[3][8]
Reaction Mechanism
The synthesis is a multi-step process that begins with a nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring. Understanding this pathway is critical for optimizing reaction conditions and predicting potential side reactions.
The mechanism proceeds as follows:
-
Nucleophilic Attack (Sɴ2): The sulfur atom of thiourea, being an excellent nucleophile, attacks the electrophilic α-carbon of the this compound, displacing the bromide ion.[8][9] This forms an S-alkylated isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.[8][9]
-
Dehydration: The final step is an acid-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate. This dehydration step results in the formation of a double bond within the ring, leading to the stable, aromatic 2-amino-4-(3,5-difluorophenyl)thiazole product.[9]
Sources
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Application Notes and Protocols for 2-Bromo-1-(3,5-difluorophenyl)ethanone in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorinated Phenacyl Bromides in Drug Discovery
2-Bromo-1-(3,5-difluorophenyl)ethanone is a strategically important building block for medicinal chemistry and drug discovery programs. Its utility stems from a combination of three key structural features: the α-bromoketone moiety, a reactive handle for a variety of nucleophilic substitutions and cyclization reactions; the phenyl ring, a common scaffold in pharmacologically active agents; and the meta-disposed fluorine atoms. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The 3,5-difluoro substitution pattern, in particular, can influence the electronics of the phenyl ring and provide vectors for hydrogen bonding or other non-covalent interactions within a biological target.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic medicinal chemistry. We will explore its physicochemical properties, provide detailed protocols for its use in the synthesis of key heterocyclic scaffolds, and discuss the rationale behind the experimental choices.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 220607-75-0 | [2][3] |
| Molecular Formula | C₈H₅BrF₂O | [2][4] |
| Molecular Weight | 235.03 g/mol | [4] |
| Appearance | Solid | [4][5] |
| Melting Point | 39-40 °C | [5] |
| Boiling Point | 245.8 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [5] |
Core Applications in Medicinal Chemistry: Synthesis of Heterocyclic Scaffolds
The α-bromoketone functionality of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are privileged structures in many therapeutic agents.[6] Common applications include the synthesis of imidazoles, thiazoles, and other related ring systems through condensation reactions with nucleophiles.
Application 1: Synthesis of Substituted Imidazoles
Substituted imidazoles are a common motif in many kinase inhibitors and other targeted therapies. The Hantzsch imidazole synthesis, or variations thereof, provides a reliable method for the construction of this scaffold. In this application, this compound can react with an amidine in the presence of a base to yield a highly functionalized imidazole.
Protocol 1: Synthesis of a Hypothetical 2-Amino-4-(3,5-difluorophenyl)imidazole Derivative
This protocol describes a general procedure for the synthesis of a 2-aminoimidazole derivative, a common scaffold in medicinal chemistry.
Reaction Scheme:
Caption: Synthesis of a 2-aminoimidazole derivative.
Materials:
-
This compound (1.0 equiv)
-
Guanidine hydrochloride (1.2 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.5 equiv)
-
Ethanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and guanidine hydrochloride in anhydrous ethanol.
-
Rationale: Ethanol is a good solvent for both reactants and the inorganic base. Anhydrous conditions are preferred to minimize side reactions.
-
-
Base Addition: Add sodium bicarbonate to the stirred solution.
-
Rationale: Sodium bicarbonate is a mild base sufficient to neutralize the hydrochloride salt of guanidine and facilitate the cyclization reaction. Stronger bases could lead to undesired side reactions involving the α-bromoketone.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: The aqueous work-up removes any remaining inorganic salts and water-soluble impurities.
-
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome:
The expected product is a 2-amino-4-(3,5-difluorophenyl)imidazole derivative. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 2: Synthesis of Substituted Thiazoles
The thiazole ring is another important heterocycle in medicinal chemistry, found in a variety of approved drugs. The Hantzsch thiazole synthesis is a classic method for its preparation, involving the reaction of an α-haloketone with a thioamide.
Protocol 2: Synthesis of a 2-Aryl-4-(3,5-difluorophenyl)thiazole
This protocol outlines the synthesis of a substituted thiazole, which can serve as a core for further functionalization in a drug discovery program.
Workflow Diagram:
Caption: Experimental workflow for thiazole synthesis.
Materials:
-
This compound (1.0 equiv)
-
Thiobenzamide (or other substituted thioamide) (1.1 equiv)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and thiobenzamide in ethanol.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin, eyes, and mucous membranes. In case of accidental contact, rinse immediately with plenty of water and seek medical advice.[5]
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its ability to readily undergo cyclocondensation reactions to form key heterocyclic scaffolds, combined with the beneficial properties imparted by the difluorophenyl moiety, makes it a powerful tool for the synthesis of novel drug candidates. The protocols provided herein offer a starting point for the exploration of its synthetic utility.
References
- BenchChem. (2025). 2-Bromo-3,5-difluorophenol: A Versatile Building Block for Complex Molecule Synthesis.
- ChemBK. (2024). This compound - Introduction.
- Sigma-Aldrich. This compound AldrichCPR.
- Echemi. This compound.
- Smolecule. 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone.
- BenchChem. (2025). Application Notes and Protocols for Reactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.
- Chemical supplier. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis.
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Application Notes & Protocols: 2-Bromo-1-(3,5-difluorophenyl)ethanone as a Strategic Building Block in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Advantage of a Fluorinated α-Bromoketone
In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a candidate molecule.[1][2] 2-Bromo-1-(3,5-difluorophenyl)ethanone is an exemplary intermediate that has garnered significant interest for its strategic utility in constructing complex APIs.[3] Its molecular architecture is distinguished by three key reactive and modulatory features: an α-bromoketone moiety, which serves as a potent electrophilic site for carbon-carbon and carbon-heteroatom bond formation; and a 3,5-difluorinated phenyl ring.
The presence of the fluorine atoms is not merely an inert substitution. It is a deliberate design element intended to enhance the metabolic stability and binding affinity of derivative compounds.[4] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and alter the electronic nature of the aromatic ring, often leading to improved pharmacokinetic properties and bioavailability. This guide provides an in-depth overview of the applications and experimental protocols for leveraging this compound in the synthesis of pharmaceutically relevant scaffolds.
Physicochemical & Safety Profile
A comprehensive understanding of a building block's properties is foundational to its effective and safe implementation in any synthetic workflow.
| Property | Value | Reference |
| CAS Number | 220607-75-0 | [5][6][7] |
| Molecular Formula | C₈H₅BrF₂O | [5][8][9] |
| Molecular Weight | 235.03 g/mol | [6][8] |
| Appearance | Colorless to light yellow solid or semi-solid | [7][8][10] |
| Purity | ≥95% | [5][7] |
| Boiling Point | 245.8 °C at 760 mmHg | [9] |
| Density | 1.648 g/cm³ | [9] |
| SMILES | O=C(CBr)C1=CC(F)=CC(F)=C1 | [8] |
| InChI Key | CJEGSZFRYLCTLK-UHFFFAOYSA-N | [7][8] |
| Storage | Sealed in dry, room temperature conditions | [6][7] |
Safety Information:
This compound is classified as a hazardous substance and requires careful handling.[7]
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[7] It is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[10][11][12]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][12]
Core Applications & Synthetic Causality
The utility of this compound stems from its predictable reactivity, enabling the synthesis of diverse molecular scaffolds. Its primary role is that of an electrophilic partner, readily undergoing nucleophilic substitution at the α-carbon.
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are ubiquitous in pharmaceuticals. This building block is a premier starting material for constructing substituted imidazoles, thiazoles, and other related ring systems through well-established condensation reactions. The difluorophenyl moiety is carried through the synthesis, imparting its beneficial properties to the final heterocyclic API.
Keystone for Kinase Inhibitor Development
The 3,5-difluorophenyl group is a recognized pharmacophore in the design of kinase inhibitors.[2] Kinases play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer. This building block provides a direct route to incorporate this key structural motif. For instance, many Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeted drugs utilize fluorinated phenyl rings to enhance binding and selectivity.[13] While direct synthesis examples for blockbuster drugs using this exact starting material are proprietary, its structural elements are highly analogous to fragments used in the discovery of dual kinase-bromodomain inhibitors and other targeted therapies.[14]
Experimental Protocols & Methodologies
The following protocols are representative of the key transformations involving this compound. Researchers should adapt these procedures based on the specific substrate and desired scale.
Protocol 1: Generalized Synthesis of a 2,4-Disubstituted Thiazole
This protocol outlines a classic Hantzsch thiazole synthesis, a cornerstone reaction for this class of building blocks.
Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon of the bromoketone. This is followed by an intramolecular cyclization via dehydration to form the stable aromatic thiazole ring. The choice of a polar aprotic solvent like ethanol facilitates the reaction by solvating the intermediates.
Workflow Diagram: Hantzsch Thiazole Synthesis
Caption: Workflow for Hantzsch thiazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted Thioamide (e.g., Thiourea) (1.1 eq)
-
Ethanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and the selected thioamide.
-
Add anhydrous ethanol to achieve a concentration of approximately 0.2 M with respect to the bromoketone.
-
Heat the reaction mixture to reflux (approx. 78°C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure thiazole derivative.
Protocol 2: N-Alkylation for API Intermediate Synthesis
This protocol demonstrates the use of the title compound as an alkylating agent for a primary or secondary amine, a common step in elaborating a lead compound.
Causality: The reaction is a standard Sₙ2 nucleophilic substitution. The amine's lone pair of electrons attacks the carbon bearing the bromine atom, displacing the bromide ion. A non-nucleophilic base is required to neutralize the HBr formed, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and solubilizes a wide range of organic compounds.
Diagram: General N-Alkylation Workflow
Caption: Step-wise N-alkylation protocol.
Materials:
-
This compound (1.0 eq)
-
Amine Substrate (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate in anhydrous DCM in a flame-dried, inert-atmosphere flask.
-
Add the base (DIPEA or TEA) and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the bromoketone solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting aminoketone intermediate via column chromatography.
Conclusion
This compound is a high-value, versatile building block for the synthesis of APIs. Its well-defined reactivity as an α-bromoketone allows for predictable and efficient construction of key pharmaceutical scaffolds such as thiazoles and imidazoles. Furthermore, the embedded 3,5-difluorophenyl motif serves as a critical pharmacophore for enhancing the metabolic stability and target-binding properties of drug candidates, particularly in the competitive field of kinase inhibitors. The protocols provided herein offer a robust starting point for researchers to harness the synthetic potential of this powerful intermediate in their drug discovery and development programs.
References
- This compound AldrichCPR. Sigma-Aldrich.
- 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg. Spectrum Chemical.
- 220607-75-0 | this compound. BLDpharm.
- This compound Price. Chemsrc.com.
- This compound. Echemi.
- This compound - Introduction. ChemBK.
- SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Fisher Scientific.
- 2-Bromo-1-(3-fluorophenyl)ethanone. TCI Chemicals.
- Safety Data Sheet - 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone. AK Scientific, Inc.
- 2-Bromo-3,5-difluorophenol: A Versatile Building Block for Complex Molecule Synthesis. Benchchem.
- This compound - Ambeed, Inc.. Sigma-Aldrich.
- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Autech.
- Pharma API Intermedi
- Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
- Building Blocks for Medicinal Chemistry. TCI Chemicals.
- Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020....
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- 13. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-Bromo-1-(3,5-difluorophenyl)ethanone
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
2-Bromo-1-(3,5-difluorophenyl)ethanone is a highly versatile bifunctional reagent that holds significant value for researchers, particularly in the fields of medicinal chemistry and materials science. As an α-bromoketone, its reactivity is characterized by two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity allows for a diverse range of chemical transformations, making it an essential precursor for the synthesis of complex heterocyclic scaffolds and other valuable molecular architectures.
The presence of the 3,5-difluorophenyl moiety further enhances its utility. The fluorine atoms can modulate the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a particularly attractive starting material for the development of novel therapeutic agents and functional materials.
This comprehensive guide provides detailed protocols and technical insights into the practical applications of this compound, with a focus on enabling researchers to confidently and effectively utilize this powerful synthetic intermediate.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₂O | [1] |
| Molecular Weight | 235.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Store at room temperature in a dry, well-sealed container. | [2] |
Safety and Hazard Information: A Critical Overview
This compound and related α-bromoketones are potent lachrymators and are corrosive. It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
Hazard Identification:
-
Causes severe skin burns and eye damage. [3]
-
May cause respiratory irritation.
-
Harmful if swallowed.
Recommended PPE:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[3]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[3]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[3]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.
Core Application: Hantzsch Thiazole Synthesis
One of the most powerful and widely used applications of α-bromoketones is the Hantzsch thiazole synthesis. This reaction allows for the facile construction of the thiazole ring, a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs. The reaction involves the condensation of an α-haloketone with a thioamide.
Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 4-(3,5-difluorophenyl)thiazol-2-amine.
Detailed Protocol: Synthesis of 4-(3,5-difluorophenyl)thiazol-2-amine
This protocol provides a representative procedure for the synthesis of a 2-aminothiazole derivative.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (e.g., 5-10 mL per mmol of the ketone).
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing an excess of saturated aqueous sodium bicarbonate solution while stirring. The free amine product will precipitate as a solid. The initial product formed in the reaction is the hydrobromide salt, which is often soluble in the reaction solvent. Neutralization with a weak base deprotonates the thiazole nitrogen, leading to the precipitation of the neutral product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the product under vacuum to afford the desired 4-(3,5-difluorophenyl)thiazol-2-amine.
Expected Product Characterization:
-
¹H NMR: Expect signals for the aromatic protons and the thiazole proton. The NH₂ protons may appear as a broad singlet.
-
¹³C NMR: Expect signals corresponding to the carbons of the difluorophenyl ring and the thiazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.
-
IR Spectroscopy: Look for characteristic N-H stretching bands for the amine group and C=N stretching of the thiazole ring.
Secondary Application: N-Alkylation of Heterocycles
The electrophilic α-carbon of this compound makes it an excellent alkylating agent for a variety of nucleophiles, including amines, indoles, and other N-heterocycles. This allows for the introduction of the 3,5-difluorophenacyl moiety, a valuable pharmacophore, onto a range of molecular scaffolds.
Workflow for N-Alkylation of Indole
Caption: General workflow for the N-alkylation of indole.
Detailed Protocol: N-Alkylation of Indole
This protocol provides a general procedure for the N-alkylation of indole using this compound.
Materials:
-
Indole (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the indole.
-
Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The mixture will effervesce as hydrogen gas is evolved. Stir at 0°C for 30-60 minutes.
-
Alkylation: Add a solution of this compound (1.0-1.2 eq) in a small amount of anhydrous DMF or THF dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Characterization Data (Representative)
While specific spectral data for this compound should be obtained from the supplier's Certificate of Analysis, the following are expected characteristic peaks based on analogous compounds.[1]
¹H NMR (in CDCl₃):
-
Aromatic Protons: Expect signals in the range of δ 7.0-7.8 ppm.
-
Methylene Protons (-CH₂Br): A singlet around δ 4.4-4.5 ppm.[1]
¹³C NMR (in CDCl₃):
-
Carbonyl Carbon (C=O): A signal around δ 190-192 ppm.[1]
-
Aromatic Carbons: Signals in the aromatic region (δ 110-165 ppm), with characteristic C-F couplings.
-
Methylene Carbon (-CH₂Br): A signal around δ 30-31 ppm.[1]
FT-IR:
-
C=O Stretch: A strong absorption band around 1700-1710 cm⁻¹. The presence of the α-bromine typically shifts this to a higher wavenumber compared to a non-halogenated ketone.
-
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its ability to participate in reactions such as the Hantzsch thiazole synthesis and N-alkylation makes it a key building block for the creation of diverse and complex molecules with potential applications in drug discovery and materials science. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively harness the synthetic potential of this important compound.
References
- Wu, C., et al. (2017). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry.
- Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives.
- ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- SynArchive. Hantzsch Thiazole Synthesis.
- Loidreau, Y., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry.
- St. John's International School. 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg.
Sources
Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Executive Summary
2-Bromo-1-(3,5-difluorophenyl)ethanone is a critical building block in modern medicinal chemistry, serving as a versatile precursor for a wide range of pharmacologically active molecules.[1][2] Its utility stems from the presence of multiple reactive sites: the electrophilic carbon of the α-bromo ketone moiety, which is susceptible to nucleophilic attack, and the difluorophenyl ring, which can be further functionalized.[1] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this intermediate via the acid-catalyzed α-bromination of 1-(3,5-difluorophenyl)ethanone. The protocol herein is designed with scalability, safety, and reproducibility as primary considerations, offering researchers and process chemists a self-validating system for producing high-purity material.
Chemical Principles and Mechanistic Rationale
The conversion of a ketone to its α-bromo derivative is a classic and fundamental transformation in organic synthesis.[1] The selected method is an acid-catalyzed electrophilic substitution, which offers high selectivity for mono-bromination and proceeds under relatively mild conditions.
The Reaction Mechanism: The process occurs via a multi-step mechanism that is initiated by the acid catalyst.[3][4][5]
-
Carbonyl Protonation: The reaction begins with the reversible protonation of the carbonyl oxygen by the acid catalyst (e.g., HBr). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons.[3][6]
-
Enolization (Rate-Determining Step): A weak base (such as the solvent or another molecule of the ketone) removes a proton from the α-carbon. This leads to the formation of a nucleophilic enol intermediate. The formation of this enol is the slowest step in the reaction sequence and is therefore the rate-determining step.[4][5]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂).[1][3][6] This forms a new carbon-bromine bond at the α-position and creates a protonated carbonyl intermediate.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen by a weak base, which regenerates the carbonyl group and the acid catalyst, yielding the final this compound product.[1][3]
Causality Behind Experimental Choices:
-
Acid Catalyst: An acid catalyst is crucial as it significantly accelerates the formation of the enol intermediate, which is the active nucleophile in the reaction.[3] Without the acid, the tautomerization from the keto form to the enol form is extremely slow.
-
Brominating Agent: While elemental bromine (Br₂) is a highly effective and common brominating agent, its use on a large scale presents significant handling and safety challenges due to its high toxicity, corrosivity, and volatility.[2][7] The protocol detailed below utilizes Br₂, but it is imperative that appropriate engineering controls (e.g., a fume hood and scrubber system) are in place. Alternative reagents for consideration in process development include N-Bromosuccinimide (NBS) or systems that generate bromine in situ, such as the oxidation of HBr with hydrogen peroxide.[3][7][8]
-
Solvent Selection: Acetic acid is often used as a solvent for this reaction as it is polar enough to dissolve the starting materials and is compatible with the acidic conditions.[4][5] Other solvents like ethyl acetate or chloroform can also be employed.[9][10]
Reaction Pathway Visualization
Caption: Acid-catalyzed α-bromination mechanism.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents and Equipment
Table 1: Reagent List
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|---|
| 1-(3,5-difluorophenyl)ethanone | C₈H₆F₂O | 156.13 | 80.0 g | 0.512 | 1.0 |
| Bromine (Br₂) | Br₂ | 159.81 | 86.0 g (27.6 mL) | 0.538 | 1.05 |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 400 mL | - | - |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | ~50 g | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 1000 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 500 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 250 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~30 g | - | - |
| Isopropyl Alcohol (IPA) | C₃H₈O | 60.10 | ~500 mL | - | - |
Table 2: Equipment List
| Equipment | Specification | Purpose |
|---|---|---|
| Glass Reactor | 2 L, jacketed | Main reaction vessel |
| Mechanical Stirrer | Overhead motor with PTFE paddle | Efficient mixing |
| Dropping Funnel | 250 mL, pressure-equalizing | Controlled addition of bromine |
| Thermocouple | Digital thermometer | Temperature monitoring |
| Gas Scrubber | Filled with NaOH solution | Neutralizing HBr off-gas |
| Separatory Funnel | 2 L | Liquid-liquid extraction |
| Rotary Evaporator | With vacuum pump and chiller | Solvent removal |
| Buchner Funnel & Flask | 1 L | Product filtration |
Experimental Workflow
Caption: Overall workflow for synthesis and purification.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Set up the 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a gas outlet connected to a scrubber containing 10% NaOH solution.
-
Charge the reactor with 1-(3,5-difluorophenyl)ethanone (80.0 g, 0.512 mol) and glacial acetic acid (400 mL).
-
Stir the mixture until all the solid has dissolved.
-
-
Bromination:
-
In a separate flask, carefully prepare a solution of bromine (86.0 g, 0.538 mol) in 100 mL of glacial acetic acid. Caution: Perform this in a fume hood with appropriate PPE.
-
Transfer the bromine solution to the dropping funnel.
-
Cool the reactor contents to 15-20°C using a circulating chiller.
-
Begin the dropwise addition of the bromine solution to the stirred ketone solution. Maintain the internal temperature between 15-25°C throughout the addition. The addition should take approximately 1-2 hours. A significant amount of HBr gas will be evolved and must be neutralized by the scrubber.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to 10-15°C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a larger beaker containing 800 mL of ice-water with vigorous stirring.
-
To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the reddish-brown color disappears and the solution becomes pale yellow or colorless.
-
Transfer the entire mixture to a 2 L separatory funnel and add ethyl acetate (500 mL).
-
Shake the funnel, releasing pressure frequently. Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Water (2 x 250 mL)
-
Saturated sodium bicarbonate solution (2 x 250 mL) to remove acetic acid and residual HBr. Caution: CO₂ evolution.
-
Brine (1 x 250 mL)
-
-
Dry the organic layer over anhydrous magnesium sulfate (~30 g), swirl, and let it stand for 20 minutes.
-
-
Concentration:
-
Filter off the drying agent and wash the solid with a small amount of ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow solid or oil that solidifies upon standing.
-
Purification by Recrystallization
-
Transfer the crude solid to a 1 L Erlenmeyer flask.
-
Add a minimal amount of hot isopropyl alcohol (IPA) (start with ~300 mL) heated to near boiling, with stirring, until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystalline product should begin to form.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of ice-cold IPA (2 x 50 mL).
-
Dry the product in a vacuum oven at 40°C to a constant weight.
-
Expected Yield: 95-110 g (80-90%)
-
Appearance: Off-white to pale yellow crystalline solid.[9]
-
Analytical Quality Control
Table 3: Expected Analytical Data
| Test | Specification | Rationale |
|---|---|---|
| Appearance | White to light yellow solid | Conforms to expected physical state.[9] |
| Melting Point | 39-41 °C | A sharp melting point range indicates high purity.[9] |
| ¹H NMR (CDCl₃) | δ ~7.30 (m, 2H), δ ~6.95 (m, 1H), δ ~4.40 (s, 2H) | Confirms structural integrity and proton environment. |
| ¹⁹F NMR (CDCl₃) | δ ~ -108 ppm | Confirms the presence and environment of the fluorine atoms. |
| HPLC Purity | ≥ 98% | Quantifies product purity and detects impurities. |
| Mass Spec (ESI+) | m/z = 234.9, 236.9 [M+H]⁺ | Confirms molecular weight and isotopic pattern for bromine. |
Critical Safety and Handling Considerations
The scale-up of this synthesis requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Chemical Hazards:
-
This compound: This is an α-bromo ketone and should be treated as a potent lachrymator and irritant. Avoid contact with skin, eyes, and mucous membranes.[9]
-
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Inhalation can be fatal. Must be handled in a certified chemical fume hood with appropriate respiratory protection if necessary.[7]
-
Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction. It must be neutralized with a base scrubber.
-
Acetic Acid: Corrosive. Causes skin and eye burns.
-
Organic Solvents: Ethyl acetate and IPA are flammable. Keep away from ignition sources.[11]
-
-
Engineering Controls:
-
All operations must be performed in a high-performance chemical fume hood.[11]
-
A gas scrubber is mandatory to neutralize the large volume of HBr gas produced during the reaction.
-
Use jacketed reactors for precise temperature control of the exothermic bromination step.
-
-
Personal Protective Equipment (PPE):
-
Waste Disposal:
-
Aqueous waste containing residual bromine should be quenched with sodium thiosulfate before neutralization and disposal.
-
Halogenated organic waste must be collected in a designated container for proper disposal according to local regulations.[11]
-
References
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube.
- ChemBK. (2024). This compound - Introduction.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones.
- De Borggraeve, W. M., et al. (n.d.). Synthetic Access to Aromatic α-Haloketones. Molecules.
- Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- PrepChem.com. (n.d.). Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 8. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 9. chembk.com [chembk.com]
- 10. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Note: High-Purity Isolation of 2-Bromo-1-(3,5-difluorophenyl)ethanone via Optimized Recrystallization
An In-depth Technical Guide
Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate
2-Bromo-1-(3,5-difluorophenyl)ethanone is an α-bromoketone that serves as a vital building block in organic and medicinal chemistry. Its activated methylene group and substituted phenyl ring make it a versatile precursor for synthesizing a range of pharmaceutical agents and complex organic molecules.[1] As with most active pharmaceutical ingredient (API) syntheses, the purity of such intermediates is not merely a quality metric but a fundamental requirement that dictates the yield, safety profile, and efficacy of the final product.[2]
The synthesis of α-bromoketones, typically via electrophilic bromination of the parent ketone, often results in a crude product containing unreacted starting material, di-brominated side products, and acidic residues.[3][4] These impurities can interfere with subsequent reactions and are often difficult to remove by column chromatography due to similar polarities.[4]
Recrystallization presents a robust, scalable, and often more effective purification technique for such crystalline solids.[5] It leverages subtle differences in solubility between the desired compound and impurities to achieve exceptional levels of purity.[6][7] This guide provides a comprehensive, field-proven protocol for the purification of this compound, grounded in the principles of physical organic chemistry and process safety.
Physicochemical Profile & Hazard Analysis
A thorough understanding of the compound's properties and hazards is paramount for developing a safe and effective purification strategy.
Key Properties
The essential physicochemical data for this compound are summarized below. The relatively low melting point is a critical parameter for the drying step of the protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrF₂O | [8] |
| Molecular Weight | 235.03 g/mol | [8] |
| Appearance | Colorless to light yellow solid | [9] |
| Melting Point | 39-40 °C | [9] |
| Boiling Point | 267-268 °C | [9] |
| Typical Purity (Crude) | ~95% | [10] |
| Common Solubilities | Soluble in ethanol, acetone, dichloromethane | [9] |
Hazard Identification and Safety Protocols
WARNING: this compound is a corrosive and lachrymatory substance that requires strict adherence to safety protocols.[11][12] All handling must be performed inside a certified chemical fume hood.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [11] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Lachrymator | - | Substance which causes tearing | [12] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield.[11]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves. Inspect before use and replace immediately if contaminated.[11]
-
Body Protection: Flame-resistant lab coat, fully buttoned. A chemical-resistant apron is recommended for handling larger quantities.[11]
Emergency First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]
The Recrystallization Workflow: A Stepwise Overview
Recrystallization purifies a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. The underlying principle is that the desired compound will be significantly less soluble at colder temperatures, causing it to crystallize out of the solution, while impurities remain dissolved in the "mother liquor."[7]
Caption: General workflow for purification by recrystallization.
Solvent System Selection: The Key to Success
The choice of solvent is the most critical factor in a successful recrystallization.[7][13] An ideal solvent should exhibit:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures (e.g., 0-5 °C).
-
High solvency for impurities at all temperatures, or no solvency at all.
-
A boiling point that is high enough to provide an adequate solubility range but low enough to be easily removed from the final product.
-
Chemical inertness, meaning it does not react with the compound.
For this compound, a polar protic solvent like isopropanol (IPA) or ethanol is an excellent starting point, as it effectively dissolves the polar ketone functional group at elevated temperatures.[9] However, using a single solvent may lead to significant product loss in the mother liquor. A more refined approach is to use a binary solvent system, often referred to as anti-solvent recrystallization .[2][7] In this technique, the compound is dissolved in a "good" solvent (in which it is very soluble), and a "bad" or "anti-solvent" (in which it is poorly soluble) is added to induce crystallization.
For this compound, an Isopropanol/Water system is highly effective. Isopropanol is the "good" solvent, and water is the "anti-solvent."
| Solvent | Rationale for Use/Rejection |
| Isopropanol (IPA) | Recommended. Good solubility when hot, poor when cold. Moderate boiling point (82.6 °C). |
| Ethanol | Good Alternative. Similar properties to IPA. May be slightly too strong a solvent, leading to lower recovery. |
| Water | Recommended as Anti-Solvent. Compound is insoluble in water, making it ideal to reduce solubility and induce precipitation. |
| Hexane/Heptane | Not Recommended. As a non-polar solvent, it is unlikely to dissolve the polar α-bromoketone sufficiently, even when hot. |
| Dichloromethane | Not Recommended. Low boiling point (39.6 °C) provides a very narrow temperature range for recrystallization. |
Detailed Experimental Protocol
This protocol outlines the purification of crude this compound using an isopropanol/water solvent system.
Caption: Detailed workflow for the recrystallization protocol.
Step-by-Step Methodology
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20-30 mL of isopropanol.
-
Gently heat the mixture on a hot plate to 70-80 °C with constant stirring. Do not exceed 80 °C to avoid boiling the solvent.
-
Continue adding isopropanol dropwise until all the solid has completely dissolved, resulting in a clear, light-yellow solution. Avoid adding a large excess of solvent to ensure good recovery.
-
-
Inducing Crystallization:
-
While maintaining the temperature, slowly add deionized water dropwise to the hot solution using a Pasteur pipette.
-
Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.
-
Add 1-2 drops of hot isopropanol to redissolve the precipitate and make the solution clear again. This ensures the solution is perfectly saturated at that temperature, preventing premature "oiling out."
-
-
Crystal Formation:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystallized product.
-
-
Isolation and Drying:
-
Set up a Büchner funnel for vacuum filtration.
-
Collect the crystals by filtering the cold slurry.
-
Wash the collected crystals twice with a small amount (e.g., 10 mL each) of a cold (0-5 °C) 20% isopropanol/water mixture. This removes any residual mother liquor without dissolving a significant amount of the product.
-
Continue to pull a vacuum through the filter cake for 10-15 minutes to partially dry the crystals.
-
Transfer the purified solid to a watch glass or drying dish and dry to a constant weight in a vacuum oven at a low temperature (<30 °C) to avoid melting the product.
-
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| "Oiling Out" (product separates as a liquid) | The solution is supersaturated, or cooling is too rapid. The boiling point of the solvent is higher than the melting point of the solute. | Re-heat the mixture to dissolve the oil. Add a small amount of additional "good" solvent (IPA). Allow the solution to cool much more slowly. |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Gently evaporate some of the solvent by blowing a stream of air or nitrogen over the warm solution. Alternatively, scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. If available, add a single "seed crystal" of pure product.[6] |
| Poor Recovery/Low Yield | Too much solvent was used; cooling time was insufficient; wash solvent was not cold enough. | Ensure the minimum amount of hot solvent is used for dissolution. Increase the cooling time in the ice bath. Always use ice-cold solvent for washing the filter cake. |
| Colored Impurities in Crystals | Impurities were co-precipitated. | The crude material may require pre-treatment with activated carbon. After initial dissolution, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and perform a hot filtration through fluted filter paper to remove the carbon before proceeding with crystallization. |
Conclusion
This application note provides a detailed, reliable, and safety-conscious protocol for the purification of this compound. By employing a carefully selected isopropanol/water binary solvent system and controlling the rate of cooling, researchers can effectively remove common synthesis-related impurities. This method is superior to chromatography in its scalability and cost-effectiveness for this specific application, consistently yielding a high-purity product suitable for demanding downstream applications in pharmaceutical development.
References
- ChemBK. This compound - Introduction.
- SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
- ChemTalk. Lab Procedure: Recrystallization | Chemistry.
- National Institutes of Health (PMC). Synthetic Access to Aromatic α-Haloketones.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Aivan. What are the key steps in the purification of pharmaceutical intermediates?
- University of Rochester. Recrystallization and Crystallization.
- Reddit. Separation of Ketone and alpha Bromo ketone : r/Chempros.
- Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation...
- Stratech Scientific. 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg.
- National Institutes of Health (PMC). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone.
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The Synthesis of α-Amino Ketones: A Detailed Guide to the Reaction of 2-Bromo-1-(3,5-difluorophenyl)ethanone with Primary Amines
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction between 2-Bromo-1-(3,5-difluorophenyl)ethanone and primary amines. This reaction is a cornerstone in medicinal chemistry, offering a reliable pathway to α-amino ketones, which are pivotal structural motifs in a vast array of biologically active molecules. This document will explore the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the significant applications of the resulting products in drug discovery.
Introduction: The Significance of α-Amino Ketones
α-Amino ketones are a critical class of organic compounds that serve as versatile building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules.[1][2] Their prevalence in medicinal chemistry stems from their ability to participate in a wide range of chemical transformations, leading to the construction of complex heterocyclic systems and other medicinally relevant scaffolds. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, the synthesis of fluorinated α-amino ketones, such as those derived from this compound, is of paramount importance in the development of next-generation therapeutics.
Mechanistic Insights: A Nucleophilic Substitution Pathway
The reaction of this compound with a primary amine proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism. The presence of the electron-withdrawing carbonyl group activates the α-carbon, making it highly susceptible to nucleophilic attack.
Diagram of the General Reaction Mechanism
Caption: General SN2 reaction of this compound with a primary amine.
The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion as the leaving group. The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the solvent, the reaction temperature, and the presence of a base to neutralize the hydrobromic acid (HBr) byproduct.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with both aliphatic and aromatic primary amines. These protocols are designed to be robust and can be adapted for a range of specific primary amines with minor modifications.
Protocol 1: Synthesis of 2-(Alkylamino)-1-(3,5-difluorophenyl)ethanone
This protocol details the reaction with a generic aliphatic primary amine, such as benzylamine.
Materials:
-
This compound
-
Aliphatic primary amine (e.g., benzylamine)
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the aliphatic primary amine (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(alkylamino)-1-(3,5-difluorophenyl)ethanone.
Diagram of the Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of 2-(alkylamino)-1-(3,5-difluorophenyl)ethanone.
Protocol 2: Synthesis of 2-(Arylamino)-1-(3,5-difluorophenyl)ethanone
This protocol is adapted for less nucleophilic aromatic amines, such as aniline derivatives.
Materials:
-
This compound
-
Aromatic primary amine (e.g., aniline)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add the aromatic primary amine (1.2 eq) and sodium bicarbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the pure 2-(arylamino)-1-(3,5-difluorophenyl)ethanone.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of various α-amino ketones from this compound.
| Entry | Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetonitrile | K₂CO₃ | Room Temp. | 5 | 85-95 |
| 2 | Aniline | DMF | NaHCO₃ | 70 | 10 | 70-80 |
| 3 | 4-Fluoroaniline | DMF | NaHCO₃ | 80 | 12 | 65-75 |
| 4 | Cyclopropylamine | THF | Et₃N | Room Temp. | 6 | 80-90 |
Applications in Drug Development
The 2-amino-1-(3,5-difluorophenyl)ethanone scaffold is a valuable intermediate in the synthesis of a wide range of therapeutic agents. The presence of the difluorophenyl moiety can significantly enhance the pharmacological properties of the final compound.
Kinase Inhibitors
A significant application of these compounds is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[5] The amino ketone functionality can be readily transformed into various heterocyclic systems, such as aminopyrimidines and aminothiazoles, which are known to bind to the ATP-binding site of kinases.
Diagram of the Application in Kinase Inhibitor Synthesis
Caption: Synthetic pathway from α-amino ketones to kinase inhibitors.
Anti-inflammatory Agents
Derivatives of 2-amino-1-(3,5-difluorophenyl)ethanone have also been explored as potential anti-inflammatory agents.[6][7] The core structure can be elaborated to target key enzymes and receptors involved in the inflammatory cascade.
Safety and Handling
This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[8] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of α-amino ketones, which are of high value in medicinal chemistry. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this important transformation in their drug discovery and development endeavors. The strategic incorporation of the 3,5-difluorophenyl motif offers a promising avenue for the design of novel therapeutics with enhanced pharmacological profiles.
References
- United States Patent US 6,040,323. Cancer chemotherapeutic agents. 1999.
- Meanwell, N. A. Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 2011, 54(8), 2529-2591. URL: [Link]
- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- O'Hagan, D. Understanding the impact of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2010, 2(4), 645-657. URL: [Link]
- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
- European Patent Office.
- de la Torre, M. C.; Sierra, M. A. α-Amino ketones: a review of their synthesis and applications. Chemical Reviews, 2004, 104(1), 175-208. URL: [Link]
- Scott, J. D.; Williams, R. M. Chemistry and Biology of the α-Amino Ketone Moiety. Chemical Reviews, 2002, 102(5), 1669-1730. URL: [Link]
- Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer. Bioorganic & Medicinal Chemistry, 2023, 77, 117104. URL: [Link]
- Google Patents. WO2021245051A1 - Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer.
- Synthesis and Anti-Inflammatory Effect of Some More New Fluorinated 3-Substituted Amino/ 3,5-Diamino-1,2,4-Triazine Derivatives as Lamotrigine Analogs.
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 2022, 27(19), 6296. URL: [Link]
- Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 2018, 61(17), 7689-7704. URL: [Link]
- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 2022, 11(10), e202200181. URL: [Link]
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- 3. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
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- 5. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Leveraging 2-Bromo-1-(3,5-difluorophenyl)ethanone in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Strategic Advantage of 2-Bromo-1-(3,5-difluorophenyl)ethanone in Modern Synthesis
In the landscape of contemporary drug discovery and medicinal chemistry, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have emerged as a powerful tool to meet this need. These reactions offer significant advantages, including reduced synthesis time, lower costs, and decreased waste generation compared to traditional multi-step synthetic routes.
This guide focuses on the strategic application of a key building block, This compound , in the construction of complex heterocyclic scaffolds via MCRs. The presence of the difluorophenyl motif is of particular significance in medicinal chemistry, as fluorine substitution can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The α-bromo ketone functionality of this reagent provides two reactive sites—an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack—making it an ideal component for a variety of MCRs. This document provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals to effectively utilize this versatile reagent.
Core Chemistry: The Dual Reactivity of an α-Halo Ketone
This compound is a classic example of an α-halo ketone, a class of compounds renowned for their utility as bifunctional electrophiles in organic synthesis.[1] The reactivity of this molecule is dominated by two key features:
-
The Electrophilic Carbonyl Carbon: This site is susceptible to attack by various nucleophiles, initiating condensation reactions.
-
The α-Carbon Bearing the Bromine Atom: This carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. It readily undergoes nucleophilic substitution, making it a prime target for amines, thiolates, and other nucleophiles.
This dual reactivity is the cornerstone of its application in MCRs, allowing for the rapid assembly of complex heterocyclic systems.
Application I: One-Pot Synthesis of Substituted Thiazoles via Hantzsch-Type Reaction
The Hantzsch thiazole synthesis is a classic and reliable MCR for the construction of the thiazole ring, a scaffold present in numerous FDA-approved drugs.[2] The reaction typically involves the condensation of an α-halo ketone, a thioamide-containing compound (like thiourea or thiosemicarbazide), and often a third component to introduce further diversity.
Mechanistic Rationale
The reaction between this compound and a thioamide proceeds through a well-established pathway. The nucleophilic sulfur of the thioamide attacks the α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the electrophilic carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring. This one-pot process efficiently generates highly functionalized thiazoles.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(3,5-difluorophenyl)thiazole
This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative using this compound.
Materials:
-
This compound (1.0 mmol, 235.03 mg)
-
Thiourea (1.2 mmol, 91.35 mg)
-
Ethanol (95%), 10 mL
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and thiourea (1.2 mmol).
-
Add 10 mL of 95% ethanol to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 2-amino-4-(3,5-difluorophenyl)thiazole.
Expert Insights:
-
The use of a slight excess of thiourea ensures the complete consumption of the α-bromo ketone.
-
Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants at elevated temperatures and allows for the precipitation of the product upon cooling.
-
For less reactive thioamides, a non-nucleophilic base such as sodium carbonate can be added to facilitate the initial S-alkylation step.
Application II: Multicomponent Synthesis of Highly Substituted Pyrazoles
Pyrazoles are another class of heterocycles with significant pharmacological importance, found in drugs such as celecoxib and sildenafil.[3] A versatile multicomponent approach to pyrazoles involves the reaction of a hydrazine, a 1,3-dicarbonyl compound, and in some variations, an α-halo ketone can be used to generate the 1,3-dicarbonyl in situ or participate in subsequent functionalization. A more direct approach involves a three-component reaction of a hydrazine, an active methylene compound, and the α-halo ketone.
Mechanistic Rationale
In a plausible three-component scenario, the reaction can be initiated by the Knoevenagel condensation of an active methylene compound (e.g., malononitrile) with the carbonyl group of this compound. This is followed by the addition of a hydrazine, which can attack at either the nitrile carbon or the α-carbon, leading to cyclization and the formation of the pyrazole ring. The exact pathway can be influenced by the specific reactants and reaction conditions.
Caption: Plausible pathway for a three-component pyrazole synthesis.
Experimental Protocol: Synthesis of a 5-Amino-1H-pyrazole-4-carbonitrile Derivative
This protocol outlines a potential one-pot, three-component synthesis of a highly functionalized pyrazole.
Materials:
-
This compound (1.0 mmol, 235.03 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Hydrazine hydrate (1.2 mmol, ~60 µL)
-
N,N-Dimethylformamide (DMF), 5 mL
-
Piperidine (catalytic amount, ~10 mol%)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of DMF.
-
Add a catalytic amount of piperidine (approximately 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add hydrazine hydrate (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Expert Insights:
-
The initial Knoevenagel condensation is base-catalyzed; piperidine is a common and effective catalyst for this step.
-
The reaction sequence is sensitive to the order of addition. Premixing the α-bromo ketone and the active methylene compound before adding the hydrazine is often crucial for success.
-
DMF is a suitable solvent for this reaction due to its high boiling point and ability to dissolve a wide range of organic compounds.
Data Summary
The following table provides a representative overview of the types of heterocyclic scaffolds that can be generated using this compound in multicomponent reactions, based on established methodologies for α-halo ketones.
| Heterocyclic Core | Typical MCR Components | Key Reaction Type | Potential Biological Relevance |
| Thiazole | Thioamide/Thiourea | Hantzsch Synthesis | Antimicrobial, Anticancer |
| Pyrazole | Hydrazine, Active Methylene Compound | Cyclocondensation | Anti-inflammatory, Kinase Inhibitor |
| Imidazole | Amidine, Aldehyde | Imidazole Synthesis | Antifungal, Anti-hypertensive |
| Oxazole | Amide | Robinson-Gabriel Synthesis | Anti-inflammatory, Anticancer |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of medicinally relevant heterocycles through multicomponent reactions. Its dual electrophilic nature allows for the rapid and efficient construction of complex molecular architectures in a single synthetic operation. The protocols detailed in this guide for the synthesis of thiazoles and pyrazoles serve as a foundational blueprint for researchers to explore a wide array of MCRs. By strategically varying the other components in these reactions, vast libraries of novel, fluorinated compounds can be generated, significantly accelerating the hit-to-lead optimization process in drug discovery programs. The continued exploration of new MCRs involving this and similar reagents will undoubtedly lead to the discovery of next-generation therapeutics.
References
- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (n.d.). National Center for Biotechnology Information.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- α-Halo ketone. (n.d.). Wikipedia.
- Wang, J., Zhang, J., Zhao, Y., & An, L. (2017).
- Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(3), 673–675.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.
- SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate.
- One-pot Multi-component Synthesis of Some Pharmacologically Significant 2,4,5-Tri and 1,2,4,5-Tetrasubstituted Imidazoles. (2016). Semantic Scholar.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. (n.d.). Semantic Scholar.
- Multicomponent Synthesis of Imidazole-Based Cross-Conjugated Polymers via Bimetallic Cu(I)/Rh(II) Relay Catalysis. (n.d.). ResearchGate.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Center for Biotechnology Information.
- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). National Center for Biotechnology Information.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Welcome to the technical support guide for the synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Low Yield
Low yield is a frequent challenge in the α-bromination of acetophenone derivatives. This guide addresses the most common causes and provides systematic solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary contributing factors?
Low yields in this synthesis can typically be attributed to three main areas: incomplete reaction, formation of side products, and issues during workup and purification.
Potential Causes for Low Yield:
| Factor | Description | Recommended Action |
| Incomplete Reaction | The starting material, 3,5-difluoroacetophenone, is not fully consumed. This can be due to insufficient reaction time, inadequate temperature, or poor catalyst activity. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or moderately increasing the temperature. Ensure the acid catalyst is fresh and active. |
| Side Product Formation | Multiple undesired products are being formed, complicating the purification process and reducing the yield of the target molecule. Common side products include di-brominated and ring-brominated species. | Optimize the stoichiometry of the brominating agent. A slight excess is often needed, but a large excess can lead to di-bromination. The reaction temperature should be carefully controlled to minimize side reactions. |
| Purification Losses | The desired product is lost during the workup or purification steps, such as extraction, washing, or column chromatography. | Ensure proper phase separation during extraction. Minimize the number of transfer steps. Optimize the solvent system for column chromatography to achieve good separation between the product and impurities. |
Q2: I'm observing multiple spots on my TLC plate, indicating side products. How can I improve the selectivity for mono-bromination?
Achieving high selectivity is crucial for maximizing the yield of this compound. The formation of di-bromo and ring-brominated byproducts are the most common selectivity issues.
-
Di-bromination: The product, an α-bromo ketone, can undergo a second bromination. While acid-catalyzed conditions generally disfavor a second halogenation due to the electron-withdrawing effect of the first bromine, it can still occur, especially with a large excess of the brominating agent or prolonged reaction times.[1]
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., Bromine or N-Bromosuccinimide). Add the brominating agent slowly and maintain a consistent temperature.
-
-
Ring Bromination: The aromatic ring of the acetophenone can undergo electrophilic substitution. The acetyl group is deactivating, which generally directs substitution to the meta-position. However, the two fluorine atoms are also deactivating, which can make ring bromination less favorable than α-bromination of the enol.[2]
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of the acid-catalyzed α-bromination of 3,5-difluoroacetophenone?
The reaction proceeds through an acid-catalyzed enolization of the ketone, which is the rate-determining step.[5] The enol then acts as a nucleophile and attacks the electrophilic bromine.
Mechanism Steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.
-
Enol formation: A base (such as the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of the enol intermediate.[4]
-
Nucleophilic attack: The electron-rich double bond of the enol attacks a molecule of the brominating agent (e.g., Br₂ or NBS).
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group and yield the α-bromo ketone product and the acid catalyst.[3]
Q4: Which brominating agent is better: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both Br₂ and NBS are effective for α-bromination of ketones.[6] The choice often depends on the specific reaction conditions and the desired selectivity.
| Brominating Agent | Advantages | Disadvantages |
| **Molecular Bromine (Br₂) ** | Inexpensive and readily available. | Highly corrosive and toxic, requiring careful handling. Can sometimes lead to over-bromination or side reactions if not added carefully.[7] |
| N-Bromosuccinimide (NBS) | A solid, making it easier and safer to handle. Often provides better selectivity for mono-bromination.[6] The reaction can be initiated by acid or light.[8] | More expensive than bromine. The succinimide byproduct can sometimes complicate purification.[9] |
For the synthesis of this compound, NBS in the presence of an acid catalyst is often a good choice to improve selectivity and ease of handling.[6][10]
Q5: What are the recommended solvents for this reaction?
The choice of solvent can influence the reaction rate and selectivity.
-
Acetic Acid: Often used as both a solvent and an acid catalyst.[4]
-
Ethers (e.g., Diethyl ether, Dioxane): Can be used, often with the addition of an acid catalyst.[11]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Also suitable, typically with an added acid catalyst.
-
Methanol/Ethanol: Can be used, and the acidic conditions can be facilitated by adding a small amount of concentrated HCl or HBr.[12]
It is important to use anhydrous solvents to prevent potential side reactions.
Q6: How should I purify the final product?
Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective.
-
Column Chromatography: If the crude product is an oil or contains significant impurities, column chromatography on silica gel is the preferred method.[11] A common eluent system is a gradient of ethyl acetate in hexanes.
The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and GC-MS. The melting point of this compound is reported to be 39-40 °C.[11]
Experimental Protocol: Synthesis using NBS
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions.
Materials:
-
3,5-Difluoroacetophenone
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-difluoroacetophenone (1 equivalent) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution in portions over 10-15 minutes.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Acetic acid is corrosive.
References
- Master Organic Chemistry.
- ChemBK. This compound. [Link]
- Chemistry LibreTexts. 22.
- Reddit. NBS Radical Bromination - anyone have experience running? [Link]
- Chemistry Steps.
- ResearchGate.
- Organic Chemistry Portal.
- Zenodo.
- Quora.
- Reddit.
- American Chemical Society. The Reactions of α-Bromo Ketones with Primary Amines1. [Link]
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]
- Sciencemadness Discussion Board. Learning to respect NBS the hard way. [Link]
- ResearchGate.
- Google Patents. Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
- National Institutes of Health.
- American Chemical Society. Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. [Link]
- Molbase. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. [Link]
- National Institutes of Health.
- ResearchGate.
Sources
- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Learning to respect NBS the hard way - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. chembk.com [chembk.com]
- 12. zenodo.org [zenodo.org]
Technical Support Center: 2-Bromo-1-(3,5-difluorophenyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(3,5-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile α-bromoketone intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your synthetic endeavors.
Introduction: The Reactivity Profile of an α-Bromoketone
This compound is a valuable building block in medicinal chemistry and materials science. However, like most α-haloketones, its utility is intrinsically linked to its high reactivity. The presence of a bromine atom alpha to a carbonyl group creates a potent electrophilic center and acidifies the remaining α-proton, setting the stage for several competing reaction pathways.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate the most common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction with a nucleophile is giving a rearranged acidic byproduct instead of the expected substitution product. What is happening?
Answer: You are likely observing a Favorskii Rearrangement , a classic and often undesired side reaction of α-halo ketones when treated with a base.[2] Instead of simple nucleophilic substitution at the α-carbon, the base abstracts the α'-proton (from the methyl group), leading to an enolate. This enolate then undergoes intramolecular cyclization to form a highly strained cyclopropanone intermediate, which is subsequently attacked by the base (e.g., hydroxide, alkoxide) to yield a rearranged carboxylic acid or ester derivative.[3][4]
Causality: The reaction is driven by the acidity of the α'-protons and the propensity of the enolate to displace the bromide intramolecularly. The electron-withdrawing 3,5-difluorophenyl group enhances the acidity of these protons, potentially favoring this pathway.
Troubleshooting & Prevention:
-
Choice of Base: The type of base is critical. Non-nucleophilic, sterically hindered bases (e.g., DBU, Proton-Sponge®) are less likely to promote the rearrangement if their role is simply deprotonation for a different intended reaction. If a nucleophile is required, using a soft, non-basic nucleophile under neutral or slightly acidic conditions can suppress enolate formation.
-
Temperature Control: The Favorskii rearrangement is often accelerated at higher temperatures. Running your reaction at lower temperatures (e.g., 0 °C to -78 °C) can significantly favor the desired SN2 substitution pathway.
-
Protecting Groups: If the α'-protons are not essential for the desired transformation, they can be protected. However, for this specific molecule, this is not a feasible option.
-
Alternative Mechanisms: If enolate formation is impossible (i.e., no α'-protons), a "quasi-Favorskii rearrangement" can still occur, but this is not applicable to the ethanone structure.[2]
Workflow: Diagnosing and Mitigating Favorskii Rearrangement
Caption: Decision workflow for troubleshooting the Favorskii rearrangement.
FAQ 2: I'm seeing a significant amount of an unsaturated ketone byproduct in my reaction mixture. What causes this?
Answer: This byproduct is likely 1-(3,5-difluorophenyl)prop-2-en-1-one , the result of a dehydrobromination or elimination reaction.[5] This is another base-mediated side reaction where, instead of acting as a nucleophile, the base acts as a Brønsted-Lowry base, abstracting a proton from the α-carbon. This is a classic E2 elimination pathway.[6]
Causality: The α-protons are acidic due to the adjacent carbonyl group. A sufficiently strong or sterically hindered base will preferentially abstract a proton over attacking the carbonyl or the α-carbon, leading to the formation of a double bond and elimination of HBr.[1]
Troubleshooting & Prevention:
| Condition | Risk of Elimination | Recommended Action |
| Base Strength | High with strong bases | Use a weaker, less-hindered base if substitution is desired. For example, K₂CO₃ instead of NaH or LDA. |
| Temperature | Increases with heat | Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. |
| Solvent | Varies | Polar aprotic solvents (e.g., THF, DMF) can favor substitution, while non-polar solvents may favor elimination. |
| Nucleophile Choice | Low with soft nucleophiles | Soft nucleophiles (e.g., thiolates, iodides) are more likely to participate in substitution than elimination. |
Reaction Scheme: Competing Pathways
Caption: Competing reaction pathways for α-bromoketones.
FAQ 3: My NMR shows signals for a dibrominated species. How can I avoid this during synthesis?
Answer: The presence of 2,2-dibromo-1-(3,5-difluorophenyl)ethanone is a result of over-bromination during the synthesis of the starting material from 1-(3,5-difluorophenyl)ethanone.
Causality: The initial α-bromination proceeds via an enol or enolate intermediate.[5] The electron-withdrawing effect of the first bromine atom makes the remaining α-proton even more acidic, accelerating the formation of the second enol/enolate and subsequent reaction with the brominating agent (e.g., Br₂). This can make it difficult to stop the reaction cleanly at the mono-brominated stage.[7]
Troubleshooting & Prevention during Synthesis:
-
Stoichiometry Control: Use no more than 1.0 equivalent of the brominating agent (e.g., Br₂, NBS). A slight excess of the starting ketone may be preferable to ensure all the bromine is consumed.
-
Slow Addition: Add the brominating agent slowly at a controlled temperature to avoid localized high concentrations which can promote over-bromination.
-
Acid-Catalyzed Conditions: Using Br₂ in an acidic solvent like acetic acid can favor mono-bromination, as the reaction rate is dependent on the formation of the enol, not the concentration of bromine.[6]
-
Purification: If over-bromination occurs, careful purification by column chromatography or recrystallization is necessary. Trace amounts of the dibrominated product can often complicate subsequent reactions.[7]
FAQ 4: The compound appears unstable and develops an acidic character upon storage. Why?
Answer: α-Bromoketones can be unstable and undergo slow decomposition, releasing hydrogen bromide (HBr).[7][8] HBr is a strong acid and can catalyze further decomposition or unwanted side reactions in your experiments. The material is also a lachrymator and corrosive.[8][9]
Best Practices for Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Purity: Ensure the material is pure before use. Impurities can accelerate decomposition. If necessary, purify by recrystallization or pass it through a short plug of silica gel (eluting with a non-polar solvent) to remove acidic impurities.
-
Avoid Incompatibilities: Keep away from strong bases, oxidizing agents, and metals.[10]
-
Fresh is Best: Use the material as fresh as possible after synthesis or purchase.
Summary of Key Side Products
| Side Product Name | Formation Pathway | Key Mitigation Strategy |
| 2-(3,5-Difluorophenyl)-2-oxoacetic acid derivative | Favorskii Rearrangement | Use of non-nucleophilic bases; low reaction temperatures. |
| 1-(3,5-Difluorophenyl)prop-2-en-1-one | Dehydrobromination (E2) | Use of weaker, non-hindered bases; low temperatures. |
| 2,2-Dibromo-1-(3,5-difluorophenyl)ethanone | Over-bromination | Strict stoichiometric control of brominating agent during synthesis. |
| 1-(3,5-Difluorophenyl)ethanone | Reductive Debromination | Can occur with certain nucleophiles or reducing agents; ensure inert reaction conditions. |
| 1-Bromo-2,4-difluorobenzene isomers | Ring Bromination | Unlikely under typical conditions but possible with strong Lewis acids/electrophiles. |
References
- Wikipedia. Favorskii rearrangement.
- Fiveable. α-bromoketone Definition.
- Organic Chemistry Portal. Favorskii Reaction.
- Gaspard, S., & Grel, P. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3193.
- AdiChemistry. Favorskii Rearrangement | Mechanism | Applications.
- Professor Dave Explains. (2022). Favorskii Rearrangement. YouTube.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Total Organic Synthesis. (2020). Favorskii Rearrangement. YouTube.
- ChemBK. This compound - Introduction.
- McMurry, J. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Cengage.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chembk.com [chembk.com]
Technical Support Bulletin: Identifying and Mitigating Byproducts in Reactions of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for reactions involving 2-Bromo-1-(3,5-difluorophenyl)ethanone . As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to help you navigate the common challenges encountered during the synthesis and subsequent use of this critical intermediate.
This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental issues. We will explore the root causes of byproduct formation and provide clear, actionable steps for identification and remediation.
FAQ 1: Synthesis & Purity Analysis
Q: I've just synthesized this compound, but my crude analysis shows multiple spots/peaks. What are the most likely impurities?
A: During the synthesis of an α-bromoketone, several byproducts can form depending on the reaction conditions. The most common synthesis route involves the acid-catalyzed bromination of 1-(3,5-difluorophenyl)ethanone.[1][2] The primary impurities arise from incomplete reaction, over-reaction, or alternative reaction pathways.
Most Common Synthesis Byproducts:
-
Unreacted Starting Material: 1-(3,5-difluorophenyl)ethanone. This is the most common impurity, indicating the reaction has not gone to completion.
-
Di-brominated Product: 2,2-dibromo-1-(3,5-difluorophenyl)ethanone. This results from over-bromination, where a second bromine atom is added to the alpha-carbon. This is more likely if an excess of the brominating agent (e.g., Br₂) is used.[3]
-
Ring Bromination Products: Bromination can occur on the aromatic ring via electrophilic aromatic substitution. While the acetyl group is deactivating, forcing conditions or the presence of certain catalysts can promote this side reaction.
Troubleshooting & Identification Workflow
The first step in troubleshooting is to accurately identify the components of your crude reaction mixture. A multi-technique approach is always recommended for comprehensive impurity profiling.[4][5]
Q: How can I use Mass Spectrometry (MS) to quickly identify these byproducts?
A: Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is an invaluable tool for rapid impurity identification.[6][7] The key is to look for the characteristic molecular weights and isotopic patterns. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which creates a distinctive M and M+2 pattern in the mass spectrum.
| Compound Name | Molecular Formula | Molecular Weight (for ⁷⁹Br) | Key MS Signature |
| Starting Material (1-(3,5-difluorophenyl)ethanone) | C₈H₆F₂O | 156.13 g/mol | Single major peak at m/z 157 [M+H]⁺ |
| Desired Product (this compound) | C₈H₅BrF₂O | 233.95 g/mol | Two peaks of nearly equal intensity at m/z 235 & 237 [M+H]⁺ |
| Di-bromo Byproduct (2,2-dibromo-1-(3,5-difluorophenyl)ethanone) | C₈H₄Br₂F₂O | 312.85 g/mol | Three peaks in a ~1:2:1 ratio at m/z 313, 315, 317 [M+H]⁺ |
| Ring-bromo Byproduct | C₈H₄BrF₂O (from SM) or C₈H₄Br₂F₂O (from product) | 234.96 g/mol or 312.85 g/mol | Isotopic patterns similar to the desired product or di-bromo byproduct, but with different retention times. |
FAQ 2: Troubleshooting Subsequent Reactions
Q: I am performing a nucleophilic substitution on my this compound, but I'm getting very low yields and a complex product mixture. What's happening?
A: This is a classic issue when working with α-haloketones.[8] The α-carbon is electrophilic and susceptible to SN2 attack as intended. However, the α-protons are acidic, and the halogen can be eliminated. The primary competing side reactions are typically base-mediated.
Potential Competing Reactions:
-
Favorskii Rearrangement: This occurs in the presence of a strong, non-nucleophilic base (like an alkoxide). The base abstracts an α-proton, leading to a cyclopropanone intermediate, which then rearranges to form an ester (if an alkoxide is used) or a carboxylic acid (after workup with aqueous base).
-
Elimination (Dehydrobromination): A strong base can also promote an E2 elimination reaction to form an α,β-unsaturated ketone, 1-(3,5-difluorophenyl)prop-2-en-1-one. This is favored by sterically hindered bases and higher temperatures.[2]
Q: How can I identify these rearrangement or elimination byproducts and prevent their formation?
A: Identification relies on spectroscopic methods, while prevention involves careful selection of reaction conditions.
| Side Reaction | Byproduct Type | Identification | Prevention Strategy |
| Favorskii Rearrangement | Ester or Carboxylic Acid | IR: Look for a new C=O stretch (~1735 cm⁻¹ for ester). ¹H NMR: Disappearance of the -CH₂Br singlet, appearance of signals corresponding to the rearranged backbone. | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) instead of strong bases like alkoxides or hydroxides. Use aprotic solvents. |
| Elimination | α,β-Unsaturated Ketone | ¹H NMR: Appearance of vinyl protons (typically 5.5-7.5 ppm) with characteristic coupling constants. UV-Vis: Conjugated system will show a UV absorbance. | Lower the reaction temperature. Use a less-hindered base if one is required. Choose a more nucleophilic, less basic reagent. |
Experimental Protocols: Impurity Characterization
Protocol 1: LC-MS Analysis for Crude Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~1 mg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-500.
-
Analysis: Look for the key m/z values and isotopic patterns listed in the table above.
-
Protocol 2: NMR Sample Preparation for Structural Elucidation
-
Isolation (if necessary): If impurities are significant, perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the major components.[9]
-
Sample Prep: Dissolve 5-10 mg of the purified component in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition: Acquire ¹H, ¹³C, and DEPT spectra. For complex mixtures or structural confirmation, 2D NMR experiments like COSY and HSQC are highly recommended.
-
Analysis:
-
Desired Product: Expect a singlet for the -CH₂Br protons around 4.4 ppm. The aromatic region will show characteristic splitting for a 3,5-disubstituted pattern.
-
Di-bromo Byproduct: The α-proton signal will shift significantly downfield (a singlet for -CHBr₂) or disappear entirely if it's a quaternary carbon.
-
Ring Bromination: The symmetry of the aromatic signals will be broken, leading to more complex splitting patterns in the aromatic region (6.8-7.5 ppm).
-
By systematically applying these troubleshooting strategies and analytical protocols, researchers can effectively identify, control, and mitigate the formation of byproducts, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Impurities in Pharmaceutical Analysis: A Comprehensive Guide. (2025). Medikamenter Quality Services.
- Technical Support Center: Reactions Involving α-Haloketones. (n.d.). Benchchem.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
- Impurity Analysis. (n.d.). Emery Pharma.
- Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH.
- How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. (n.d.). Benchchem.
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.).
- α-Bromoketone synthesis by bromin
- Separation of Ketone and alpha Bromo ketone. (2023). Reddit.
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Semantic Scholar.
- Preparation of α-Bromoketones Involving the Reaction of Enol Triethyl Borates with N-Bromosuccinimide. (n.d.).
- 22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.
- This compound. (n.d.). ChemBK.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech-spain.com [biotech-spain.com]
- 5. rroij.com [rroij.com]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. emerypharma.com [emerypharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(3,5-difluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. As a key building block in medicinal chemistry, optimizing the preparation of this α-bromo ketone is crucial for the efficient development of novel therapeutics.
I. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the α-bromination of 3,5-difluoroacetophenone. Under acidic conditions, the reaction proceeds through an acid-catalyzed enolization of the ketone. The carbonyl oxygen is first protonated by the acid catalyst, which increases the acidity of the α-protons. A weak base then removes an α-proton to form the enol intermediate. This electron-rich enol acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), to form the α-brominated product after deprotonation of the carbonyl oxygen.
Q2: How do the two fluorine atoms on the phenyl ring influence the reaction?
The two fluorine atoms at the meta positions of the acetophenone are strong electron-withdrawing groups due to their high electronegativity (the inductive effect). This has two main consequences for the α-bromination reaction:
-
Deactivation of the Aromatic Ring: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. This is advantageous as it reduces the likelihood of undesired aromatic bromination, a common side reaction with more electron-rich aromatic ketones.
-
Slower Enolization: The inductive effect of the fluorine atoms can also slightly decrease the electron density of the carbonyl oxygen, making it less basic and thus slowing down the initial protonation step required for enol formation. This might necessitate slightly harsher reaction conditions (e.g., longer reaction times or slightly elevated temperatures) compared to the bromination of unsubstituted acetophenone.
Q3: What are the most common side products in this reaction, and how can they be minimized?
The most common side products are:
-
2,2-Dibromo-1-(3,5-difluorophenyl)ethanone: This forms when the desired monobrominated product reacts further with the brominating agent. To minimize this, it is crucial to use a strict 1:1 stoichiometry of the starting ketone to the brominating agent. A slight excess of the ketone can also be used to ensure the complete consumption of the bromine.
-
Unreacted 3,5-difluoroacetophenone: Incomplete reaction is a common issue, often due to insufficient reaction time, low temperature, or inefficient mixing. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure full conversion of the starting material.
-
Aromatic Bromination Products: While less likely due to the deactivating effect of the fluorine atoms, trace amounts of aromatic bromination can occur, especially if the reaction conditions are too harsh (e.g., high temperatures or presence of a Lewis acid catalyst).
Q4: What are the recommended safety precautions when handling this compound and the reagents used in its synthesis?
-
This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Bromine (Br₂) is a highly toxic, corrosive, and volatile liquid. It should be handled with extreme care in a fume hood. Use a syringe or cannula for transfer and have a solution of sodium thiosulfate ready for quenching any spills.
-
N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Handle it in a fume hood and avoid creating dust.
-
Solvents such as acetic acid and methanol are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently acidic conditions: The enolization is acid-catalyzed. | 1. Add a catalytic amount of a strong acid like HBr or use acetic acid as the solvent. |
| 2. Low reaction temperature: The reaction may be too slow at room temperature. | 2. Gently heat the reaction mixture to 40-50 °C. Monitor carefully to avoid side reactions. | |
| 3. Poor quality of brominating agent: The brominating agent may have decomposed. | 3. Use a fresh bottle of Br₂ or recrystallize NBS before use. | |
| 4. Deactivation by fluorine atoms: The electron-withdrawing fluorine atoms can slow down the enolization step. | 4. Increase the reaction time and monitor the progress by TLC. | |
| Formation of Significant Amounts of Dibrominated Product | 1. Excess brominating agent: Using more than one equivalent of the brominating agent will lead to the formation of the dibrominated species. | 1. Carefully control the stoichiometry. Use a 1:1 molar ratio of 3,5-difluoroacetophenone to the brominating agent. A slight excess of the ketone (1.05 equivalents) can be beneficial. |
| 2. Localized high concentration of brominating agent: Adding the brominating agent too quickly can create areas of high concentration, favoring dibromination. | 2. Add the brominating agent dropwise as a solution in a suitable solvent (e.g., acetic acid or methanol) over a period of time with vigorous stirring. | |
| Presence of Aromatic Bromination Byproducts | 1. Harsh reaction conditions: High temperatures or the presence of a Lewis acid catalyst can promote electrophilic aromatic substitution. | 1. Maintain a moderate reaction temperature. Avoid using Lewis acid catalysts like FeBr₃ unless specifically required for a different transformation. |
| 2. Activated starting material (unlikely for this substrate): For other substrates with electron-donating groups, this is a more common issue. | 2. For this specific substrate, this is less of a concern due to the deactivating fluorine atoms. | |
| Difficult Purification of the Final Product | 1. Similar polarity of product and starting material: The starting ketone and the α-bromo ketone can have similar polarities, making separation by column chromatography challenging. | 1. Optimize the reaction to go to full conversion to eliminate the starting material. If chromatography is necessary, use a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes) and carefully monitor the fractions. |
| 2. Product instability: α-bromo ketones can be lachrymatory and may degrade over time or on silica gel. | 2. Perform the purification promptly after the work-up. Use a neutral silica gel if acidity is a concern. The product should be stored in a cool, dark, and dry place. | |
| 3. Oily product that is difficult to crystallize: Impurities can prevent the product from solidifying. | 3. Purify by column chromatography first to remove impurities. Then attempt recrystallization from a suitable solvent system like ethanol/water or hexanes. |
III. Experimental Protocols
Protocol 1: Bromination using Molecular Bromine in Acetic Acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3,5-Difluoroacetophenone
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Sodium Thiosulfate (10% aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,5-difluoroacetophenone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
In the dropping funnel, prepare a solution of molecular bromine (1.0 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the ketone over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice water.
-
Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Visualizing the Workflow
Caption: General experimental workflow for the synthesis of this compound.
IV. Mechanistic Overview
The acid-catalyzed α-bromination of 3,5-difluoroacetophenone proceeds through a well-established mechanism involving the formation of an enol intermediate.
Technical Support Center: Purification of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Bromo-1-(3,5-difluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. As an α-bromo ketone, this compound presents unique purification challenges due to its reactivity and potential for impurity generation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve the desired purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My final product is a yellow oil or a low-melting solid, but the literature reports a crystalline solid with a melting point of 39-40 °C. What is causing this discrepancy?
Answer: This is a classic sign of residual impurities depressing the melting point of your compound. The physical state of this compound is highly sensitive to its purity level. While pure material is a white to light yellow solid[1][2], even small amounts of certain contaminants can result in an oil or a waxy, low-melting solid.
The most common culprits are:
-
Unreacted Starting Material: 1-(3,5-difluorophenyl)ethanone, the precursor to your product, may be present if the bromination reaction did not go to completion.[3]
-
Over-brominated Byproduct: The formation of 2,2-dibromo-1-(3,5-difluorophenyl)ethanone is a frequent side reaction, especially if excess brominating agent was used or reaction times were prolonged.[3]
-
Residual Solvents: Solvents from the reaction or initial work-up (e.g., dichloromethane, ethyl acetate) can be trapped in the product matrix.[2][3]
Corrective Action: The most effective way to remove these impurities and obtain a crystalline solid is through careful purification. Flash column chromatography is generally the preferred method over recrystallization for removing closely related structural analogs.
Question 2: My crude TLC plate shows three major spots. How do I identify them and choose a purification strategy?
Answer: Identifying the spots on your TLC is the first step to designing an effective purification protocol. For α-bromo ketones like this, the polarity on a silica gel plate generally follows a predictable pattern.
-
Least Polar Spot (Highest Rƒ): This is often the unreacted starting material, 1-(3,5-difluorophenyl)ethanone. Lacking the polar C-Br bond, it will travel furthest up the plate.
-
Middle Spot: This is your desired product, this compound.
-
Most Polar Spot (Lowest Rƒ) or Streaking: This could be one of two things:
-
The dibrominated byproduct , 2,2-dibromo-1-(3,5-difluorophenyl)ethanone. While adding a second bromine might seem to make it less polar, interactions with the silica can sometimes cause it to run lower than the monobrominated species.
-
A hydrolysis byproduct , 2-hydroxy-1-(3,5-difluorophenyl)ethanone. This is a very common issue with α-bromo ketones, which are susceptible to hydrolysis.[4] The hydroxyl group makes this impurity significantly more polar, causing it to stick to the silica gel at the baseline or streak.
-
The diagram below illustrates a typical decision-making process based on your initial purity assessment.
Question 3: During my aqueous work-up or while running a column, my yield drops significantly and I see a new baseline spot on TLC. What's happening?
Answer: This is a clear indication of product degradation via hydrolysis. The carbon atom attached to the bromine (the α-carbon) is highly electrophilic and susceptible to nucleophilic attack.[5] Water, especially under neutral or basic conditions, can act as a nucleophile, displacing the bromide to form the corresponding α-hydroxy ketone.
Causality:
-
Aqueous Work-up: Washing with basic solutions like sodium bicarbonate (NaHCO₃) to neutralize acid is a common mistake. This significantly accelerates the rate of hydrolysis.[4]
-
Column Chromatography: Standard silica gel is slightly acidic, but it contains surface silanol groups (Si-OH) and bound water. If the crude material is loaded and left on the column for too long, or if a protic solvent like methanol is used in high concentration, significant hydrolysis can occur directly on the column.
Preventative Measures:
-
Minimize Contact with Water: During the work-up, perform aqueous washes quickly and with cold solutions. Use brine (saturated NaCl solution) for the final wash to help remove dissolved water from the organic layer.
-
Avoid Base: Do NOT use basic solutions (e.g., NaHCO₃, K₂CO₃) in your work-up. If acid needs to be neutralized, use minimal amounts of a dilute solution and work quickly at low temperatures.
-
Efficient Chromatography: Do not let the compound sit on the silica gel for extended periods. Prepare your column, load the sample, and begin elution immediately. Use dry-loading techniques if possible to minimize water introduction.
Question 4: My purified product looks good initially but turns yellow or brown over a few days, even in the freezer. How do I stop this?
Answer: this compound is a lachrymator and is inherently reactive. Its instability upon storage is often due to slow decomposition, potentially initiated by light, trace acid, or moisture. The color change suggests the formation of complex degradation products.
Recommended Storage Protocol:
-
Purity is Key: Ensure the product is as pure as possible. Trace acidic impurities (like HBr from the synthesis) can catalyze decomposition.
-
Inert Atmosphere: Store the solid under an inert atmosphere of nitrogen or argon to prevent oxidation and moisture contact.
-
Container: Use an amber glass vial to protect it from light.
-
Temperature: While refrigeration is good, some sources recommend storage at room temperature if sealed properly in a dry environment.[6] The key is to prevent moisture condensation that can occur when repeatedly moving a container from a cold freezer to room temperature. For long-term storage, sealing the vial inside a larger container with a desiccant under an inert atmosphere in a freezer is the optimal solution.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this compound? This compound is a potent lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage.[7][8] Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and chemically resistant gloves (inspect gloves before use).[9][10] Avoid breathing dust or vapors.
Q2: What is a good starting point for a column chromatography solvent system? A gradient system of ethyl acetate in hexanes (or petroleum ether) is the standard choice for purifying compounds of this polarity on silica gel.[11][12]
-
TLC Analysis: Start by developing a TLC plate with 10% Ethyl Acetate/90% Hexanes.
-
Target Rƒ: Adjust the solvent ratio until your desired product has an Rƒ value between 0.25 and 0.35. This generally provides the best separation on a column.
-
Column Elution: Begin eluting the column with a slightly less polar mixture than your target TLC solvent (e.g., if 15% EtOAc/Hexanes gave a good TLC, start the column with 5-10% EtOAc/Hexanes) to ensure all lower-polarity impurities elute first.
Q3: Can I use recrystallization instead of chromatography? Recrystallization can be effective, but only if the crude product is already of relatively high purity (>90%). It is excellent for removing small amounts of baseline impurities or slightly less soluble byproducts. However, it is often poor at separating the desired product from the unreacted starting material or the dibrominated byproduct due to their similar structures and solubilities.[2] A mixed solvent system, such as hexane/ethyl acetate or isopropanol/water, would be a logical starting point for developing a recrystallization protocol.
Q4: What is the general workflow for synthesizing and purifying this compound? The process involves the α-bromination of a ketone followed by work-up and purification. Each step is a potential source of the challenges discussed in this guide.
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product containing starting material, the desired product, and more polar impurities.
1. Preparation:
-
Prepare the eluent based on prior TLC analysis (e.g., a starting mixture of 5% EtOAc/Hexanes and a final mixture of 20% EtOAc/Hexanes). Ensure you have enough solvent for the entire run.
-
Pack a glass column with silica gel using either a wet or dry packing method.[13][14] The column should be packed uniformly to avoid channeling.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial, low-polarity eluent through it.
2. Sample Loading:
-
Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of dichloromethane or the eluent.
-
Optional (Recommended): Add ~2-3g of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique often results in better separation.
-
Carefully add the sample to the top of the column. If using the dry loading method, gently pour the powder onto the top of the column bed. If using the wet method, carefully pipette the concentrated solution onto the bed, trying not to disturb the surface.[15]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure (flash chromatography) to begin elution.
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate.
-
Start with the low-polarity eluent to wash off non-polar impurities.
-
Once the first impurities are off, you can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your desired product.
4. Analysis and Isolation:
-
Develop the TLC plates of your collected fractions to identify which ones contain the pure product.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product. Confirm purity by ¹H NMR and/or melting point.
Protocol 2: Recrystallization
This method is best for "polishing" an already >90% pure product.
1. Solvent Selection:
-
Place a small amount of your product (~50 mg) in a test tube.
-
Add a poor solvent (one in which the compound is insoluble at room temp), like hexanes, dropwise.
-
Add a good solvent (one in which the compound is soluble at room temp), like ethyl acetate or isopropanol, dropwise while heating gently until the solid just dissolves.
-
The ideal system is one where the compound dissolves when hot but crystallizes upon cooling.
2. Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture) in an Erlenmeyer flask.
-
Once fully dissolved, cover the flask and allow it to cool slowly to room temperature. Do not disturb it.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold, poor solvent (e.g., hexanes) to remove any soluble impurities clinging to the surface.
-
Dry the crystals under a high vacuum to remove all residual solvent.
Data Summary Tables
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Structure Description | Relative TLC Rƒ (Silica) | Identification Notes |
| 1-(3,5-difluorophenyl)ethanone | Starting Material | Higher than product | Appears as a singlet for the methyl group (~2.6 ppm) in ¹H NMR. |
| 2,2-Dibromo-1-(3,5-difluorophenyl)ethanone | Over-bromination Product | Similar to or lower than product | Appears as a singlet for the -CHBr₂ proton (~6.5 ppm) in ¹H NMR. |
| 2-Hydroxy-1-(3,5-difluorophenyl)ethanone | Hydrolysis Product | Much lower (baseline) | Appears as a singlet for the -CH₂OH protons (~4.8 ppm) and a broad singlet for the -OH in ¹H NMR. |
Table 2: Recommended Solvent Systems for Purification
| Technique | Solvent System | Typical Ratio (v/v) | Rationale & Notes |
| TLC | Ethyl Acetate / Hexanes | 1:9 to 3:7 | Excellent for resolving non-polar to moderately polar compounds. Adjust ratio to achieve a product Rƒ of ~0.3.[12] |
| Column Chromatography | Ethyl Acetate / Hexanes (Gradient) | Start: 0.5:9.5, End: 2:8 | Starting with a lower polarity ensures good separation from non-polar impurities. Gradient elution speeds up the process. |
| Recrystallization | Isopropanol / Water | Variable | Dissolve in minimal hot isopropanol, add water dropwise until cloudy, then reheat to clarify and cool slowly. |
| Recrystallization | Ethyl Acetate / Hexanes | Variable | Dissolve in minimal warm ethyl acetate, add hexanes until cloudy, then reheat to clarify and cool slowly. |
References
- JoVE, α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction, [Link]
- Reddit r/Chempros, Alpha halogen
- Chem-Supply, MSDS of 2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone, [Link]
- ChemBK, this compound, [Link]
- StruChem, 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, [Link]
- Chemistry LibreTexts, Alpha Bromin
- LibreTexts, Alpha Halogen
- Columbia University, Experiment 8: Chrom
- Organic Syntheses, Purification of Organic Compounds by Flash Column Chrom
- University of Groningen, Chemical/Laboratory Techniques: Column Chrom
- Lisa Nichols, Column Chrom
- PubChem, 2-Bromo-1-(4-fluorophenyl)ethan-1-one, [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
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- 8. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. aksci.com [aksci.com]
- 11. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
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- 13. orgsyn.org [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Reaction Monitoring of 2-Bromo-1-(3,5-difluorophenyl)ethanone by TLC
Welcome to the technical support center for the analysis of 2-Bromo-1-(3,5-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for monitoring reactions involving this key intermediate using Thin-Layer Chromatography (TLC). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound and its likely products on a TLC plate?
This compound is an aromatic ketone containing several polar functional groups: a carbonyl group (C=O), two fluorine atoms, and a bromine atom.[1] This gives the molecule a moderate polarity. The polarity of your reaction product will depend on the nature of the transformation. For example, if the bromine atom is replaced by a more polar group (like an alcohol or an amine), the product will be more polar than the starting material and will have a lower Retention Factor (Rf) value. Conversely, if it's replaced by a less polar group, the product will be less polar and have a higher Rf value.
Q2: What is a good starting solvent system (mobile phase) for this analysis?
For a compound of moderate polarity, a mixture of a non-polar and a polar solvent is ideal. A robust starting point for developing your TLC method is a mixture of 20-30% Ethyl Acetate in Hexanes . This system provides a good polarity range for separating aromatic ketones from their potential products.[2] If this initial system does not provide adequate separation, you can systematically vary the ratio or switch to other solvent systems as detailed in the troubleshooting guide.
Q3: How can I visualize the spots for this compound and its derivatives?
Given its chemical structure, several visualization methods are effective:
-
UV Light (254 nm): As an aromatic, conjugated system, this compound and many of its derivatives will absorb UV light.[3][4] On a TLC plate containing a fluorescent indicator (e.g., F₂₅₄), spots will appear dark against a green fluorescent background.[5][6] This is the preferred first method as it is non-destructive.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for detecting functional groups that can be oxidized, such as alcohols, aldehydes, alkenes, and alkynes.[5] While the starting ketone is not highly susceptible, many potential reaction products or byproducts will be, appearing as yellow-brown spots on a purple background.
-
Phosphomolybdic Acid (PMA) Stain: This is a versatile stain that works well for many functional groups, including alcohols, phenols, and carbonyl compounds.[4][7] Upon heating, it produces blue-green spots against a yellow-green background.
-
Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber is a general method for visualizing many organic compounds, which will appear as temporary yellow-brown spots.[3][6]
Q4: I see multiple spots in my reaction lane. What do they represent?
A TLC plate provides a snapshot of your reaction mixture. Typically, you will spot three lanes for comparison:
-
Starting Material (SM): A pure sample of this compound.
-
Co-spot (C): A mixture of the starting material and the reaction mixture, spotted on the same point.
-
Reaction Mixture (R): An aliquot from your ongoing reaction.
By comparing the lanes, you can interpret the progress:
-
The spot corresponding to your starting material should diminish in intensity over time.
-
A new spot, representing your product, should appear and intensify.
-
Additional spots may indicate the formation of byproducts or the presence of unreacted reagents. The co-spot lane helps to definitively identify the starting material spot in the reaction mixture lane.[8]
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: My spots are streaking or elongated.
-
Why is this happening?
-
Sample Overload: The most common cause is applying too much sample to the plate.[4][9][10] The stationary phase becomes saturated, and the compound cannot move in a compact band.
-
Acidic or Basic Nature: If your compound is acidic or basic, it can interact unfavorably with the slightly acidic silica gel, causing tailing.[11][12]
-
High Polarity Solvent: Using a very polar solvent to dissolve your sample before spotting can lead to a diffuse, large initial spot that streaks upon development.
-
Decomposition: The compound may be unstable on silica gel.[8]
-
-
How do I fix it?
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting.[11] A concentration of a few milligrams per 1 mL of solvent is typically sufficient.[13]
-
Add a Modifier to the Eluent: If you suspect your compound is acidic, add a small amount (0.1–1%) of acetic or formic acid to your mobile phase. For basic compounds, add a similar amount of triethylamine or a few drops of ammonia in methanol.[11]
-
Use a Less Polar Spotting Solvent: Dissolve your sample in a less polar solvent (e.g., dichloromethane or ethyl acetate) that is volatile enough to evaporate quickly from the plate.
-
Check for Stability: To test for decomposition, run a 2D TLC. Spot the compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, the spot will remain on the diagonal. Decomposition products will appear off the diagonal.[8]
-
Problem 2: I don't see any spots on my developed plate.
-
Why is this happening?
-
Sample Too Dilute: The concentration of the compound may be below the detection limit of your visualization method.[10][11]
-
Incorrect Visualization Method: Not all compounds are UV-active.[11] If you rely solely on a UV lamp, you may miss spots.
-
Compound Volatility: The compound may have evaporated from the plate during development or drying.[11]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[10][14]
-
-
How do I fix it?
-
Increase Sample Concentration: Try spotting a more concentrated solution. Alternatively, apply the sample to the same spot multiple times, allowing the solvent to dry completely between each application.[10]
-
Use Multiple Visualization Techniques: Always start with non-destructive UV light, but if no spots are visible, proceed to a chemical stain like potassium permanganate or PMA.[4]
-
Ensure Proper Technique: Make sure the spotting line is drawn in pencil (ink will run) and is well above the solvent level in the chamber.[10][13]
-
Problem 3: My spots are all at the baseline (Rf ≈ 0) or at the solvent front (Rf ≈ 1).
-
Why is this happening? This is a classic sign of an inappropriate mobile phase polarity.[11]
-
Rf ≈ 0 (Baseline): The eluent is not polar enough to move the compounds off the origin. The compounds have a stronger affinity for the stationary phase (silica gel) than the mobile phase.
-
Rf ≈ 1 (Solvent Front): The eluent is too polar. It carries all compounds, regardless of their structure, with the solvent front.
-
-
How do I fix it? The goal is to achieve an Rf value for your product between 0.2 and 0.4 for optimal separation.
-
If Spots are at the Baseline: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
If Spots are at the Solvent Front: Decrease the polarity of your mobile phase by reducing the percentage of the polar component (e.g., ethyl acetate).[11]
-
Problem 4: My starting material and product spots are not well-separated.
-
Why is this happening? The polarity difference between your starting material and product may be small, and the chosen solvent system is not effective at resolving them.[8]
-
How do I fix it?
-
Systematically Adjust Polarity: Make small, incremental changes to your eluent composition (e.g., changing from 20% to 25% ethyl acetate in hexanes) to find the optimal separation.
-
Change Solvent System: If adjusting ratios doesn't work, switch to a different solvent system. Solvents have different selectivities. For example, try a mixture of dichloromethane and methanol.[11]
-
Use a Longer Plate or Double Elution: A longer development distance can improve separation. Alternatively, you can run the plate, dry it completely, and then place it back in the same eluent to run a second time. This can effectively double the separation distance.
-
Experimental Protocols
Protocol 1: TLC Analysis of a Reaction Mixture
-
Plate Preparation: Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced tick marks for the Starting Material (SM), Co-spot (C), and Reaction (R) lanes.
-
Chamber Saturation: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensuring it is below the origin line). Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and let it saturate for 5-10 minutes.
-
Sample Spotting:
-
Using a capillary tube, spot a small amount of the pure starting material solution on the 'SM' mark.
-
Spot the reaction mixture on the 'R' mark.
-
On the 'C' mark, first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of it.
-
Keep spots small (1-2 mm in diameter) and ensure the solvent evaporates completely before development.[12][14]
-
-
Plate Development: Carefully place the TLC plate into the saturated chamber and replace the lid. Allow the solvent to travel up the plate via capillary action.[13]
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[13]
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Visualize under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.[6]
-
If necessary, proceed with a chemical stain (e.g., dip into a KMnO₄ solution or PMA solution followed by gentle heating).
-
-
Analysis: Calculate the Rf value for each spot using the formula:
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[14]
-
Data & Visualization
Table 1: Example Solvent Systems and Expected Rf Trends
| Solvent System (v/v) | Starting Material (SM) Rf (Approx.) | More Polar Product (e.g., Alcohol) Rf (Approx.) | Less Polar Product (e.g., Alkene) Rf (Approx.) | Comments |
| 10% EtOAc in Hexanes | 0.15 | 0.05 | 0.25 | Low polarity; may not move polar products off the baseline. |
| 30% EtOAc in Hexanes | 0.40 | 0.20 | 0.60 | Good starting point for balanced separation. |
| 50% EtOAc in Hexanes | 0.65 | 0.45 | 0.80 | Higher polarity; may push less polar compounds to the solvent front. |
| 5% MeOH in DCM | 0.50 | 0.30 | 0.70 | Alternative system; offers different selectivity. |
Note: Rf values are illustrative and will vary based on exact conditions.
Diagrams
Caption: A workflow for troubleshooting common TLC issues.
Caption: Relationship between polarity and Rf value in TLC.
References
- University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography.
- University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC).
- Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- University of York, Department of Chemistry. Visualising plates.
- Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- The Organic Chemist. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- AHH Chemical Co., Ltd. 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg.
- Chemsrc. This compound.
- ChemBK. This compound.
- SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
- ResearchGate. (2018). Chromatographic-Densitometric Analysis of Chosen Fluoroquinolones on TLC Plates Using Mobile Phases with Different Viscosity.
Sources
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- 14. chem.libretexts.org [chem.libretexts.org]
"2-Bromo-1-(3,5-difluorophenyl)ethanone" workup and extraction procedures
Welcome to the technical support guide for 2-Bromo-1-(3,5-difluorophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the critical workup and extraction phases of its synthesis. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered during the workup and extraction of this compound:
Q1: What are the primary safety concerns when handling this compound and the reaction mixture?
A1: this compound is a lachrymator, meaning it can cause severe eye irritation and tearing.[1][2] It is also classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Therefore, all handling must be conducted in a certified chemical fume hood.[1] Essential Personal Protective Equipment (PPE) includes chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[1] Ensure a safety shower and eyewash station are readily accessible.[1]
Q2: After quenching the reaction, the organic layer remains yellow/orange. What does this indicate and how can I resolve it?
A2: A persistent yellow or orange color in the organic layer typically signifies the presence of unreacted bromine.[3][4] This can happen if an insufficient amount of quenching agent was used or if the mixing of the biphasic system was not vigorous enough.[3] To resolve this, continue to add your quenching agent, such as a 10% aqueous sodium thiosulfate solution, dropwise with vigorous stirring until the color dissipates.[3][4] If the color persists, prepare a fresh quenching solution, as the original solution may have degraded.[3]
Q3: An emulsion has formed during the aqueous wash. How can I break it?
A3: Emulsion formation is a common issue in extractions. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution), which can help to increase the density of the aqueous phase and disrupt the emulsion.
-
If the emulsion persists, filtration through a pad of Celite or glass wool can be effective.
Q4: My product has oiled out instead of crystallizing. What should I do?
A4: If this compound fails to crystallize and appears as an oil, it is likely due to the presence of impurities.[5] You can attempt to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the meniscus of the solution.
-
Adding a seed crystal of the pure product, if available.[5]
-
Cooling the solution in an ice bath to a very low temperature.[5]
-
If these methods fail, purification by column chromatography may be necessary.[5]
Troubleshooting Guide
This section provides a more detailed approach to specific problems you may encounter during the workup and extraction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient brominating agent.- Low reaction temperature.- Short reaction time. | - Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6][7][8]- If starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Persistent Bromine Color | - Insufficient quenching agent.- Degraded quenching solution.- Poor mixing of layers. | - Add more quenching agent (e.g., 10% sodium thiosulfate) with vigorous stirring.[3][4]- Prepare a fresh quenching solution.[3]- Ensure efficient mixing to facilitate the reaction between the organic and aqueous phases.[3] |
| Low Yield | - Incomplete reaction.- Product loss during extraction (e.g., due to emulsion or poor phase separation).- Product decomposition. | - Ensure the reaction has gone to completion via TLC.- To minimize loss, perform multiple extractions with smaller volumes of solvent.- Avoid excessive heat during solvent removal. |
| Product is an Oil | - Presence of impurities.[5]- Residual solvent. | - Attempt to induce crystallization (seeding, scratching, cooling).[5]- Purify via column chromatography.[5]- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.[5] |
| Impure Product | - Incomplete quenching or washing.- Formation of byproducts (e.g., dibrominated species).[5] | - Ensure all aqueous washes are performed thoroughly.- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).- If recrystallization is ineffective, purify by column chromatography.[9] |
Experimental Protocols
Protocol 1: Workup and Extraction
This protocol outlines the standard procedure for quenching the reaction and extracting the crude this compound.
Step-by-Step Procedure:
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture to 0-5 °C in an ice-water bath. This is crucial to control any exotherm during the quenching process.[3][10]
-
Quenching: Slowly and with vigorous stirring, add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise.[3][4] Continue the addition until the reddish-brown color of the bromine completely disappears, and the organic layer becomes colorless or pale yellow.[3][4]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully and then drain the lower aqueous layer.
-
Aqueous Washes:
-
Wash the organic layer with deionized water.
-
Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic byproducts like HBr.
-
Finally, wash with brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.[4]
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][5]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is often an effective method for purifying the crude this compound.
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. A common choice for α-bromoacetophenones is a mixture of ethanol and water or ethyl acetate and hexanes.[11]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent or the more soluble solvent of the pair.
-
Crystallization: If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy. Then, add a few drops of the more soluble solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Workflow
Workup and Extraction Workflow```dot
Caption: Decision tree for troubleshooting persistent bromine color.
References
- Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. Benchchem.
- Technical Support Center: Quenching and Removal of Excess Bromine. Benchchem.
- 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8. TCI Chemicals.
- An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific. 2014-09-19.
- This compound AldrichCPR. Sigma-Aldrich.
- challenges in the scale-up of 2-bromoacetophenone synthesis. Benchchem.
- Organic Syntheses Procedure.
- quenching? organic lab. The Student Room. 2007-02-02.
- This compound. ChemBK.
- Synthetic Access to Aromatic α-Haloketones. MDPI.
- Safest way to conduct a reaction with bromine under reflux conditions. 2020-09-02.
- CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. Google Patents.
- 2-Bromo-1-(2-fluorophenyl)ethanone SDS, 655-15-2 Safety Data Sheets. ECHEMI.
- CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone. Google Patents.
- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
- bromoacetone. Organic Syntheses Procedure.
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scirp.org.
- 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis. ChemicalBook.
- CN101462935B - A kind of synthetic method of α-bromoacetophenone compound. Google Patents.
- 2.2.4.4F: Second Crop Crystallization. Chemistry LibreTexts. 2022-08-16.
- 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg.
- 2-Bromoacetophenone. ResearchGate. 2025-08-05.
- Thin-Layer Chromatography (TLC). TCA Lab / Alfa Chemistry.
- Thin Layer Chromatography. Chemistry LibreTexts. 2022-08-23.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- α-Bromoketone synthesis by bromination. Organic Chemistry Portal.
- Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. PMC - NIH.
- Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.
- Reactions and Mechanisms. Master Organic Chemistry.
- 2-Bromo-1-(2,3-difluorophenyl)ethanone AldrichCPR | Sigma-Aldrich.
- Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. NIH.
- Alcoholic Ketoacidosis Workup: Approach Considerations, Arterial Blood Gas Determination, Serum Ketones. Medscape Reference. 2024-08-28.
- Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. PubMed Central.
- ACS Catalysis Journal. ACS Publications.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
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- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Hantzsch Pyridine Synthesis with 2-Bromo-1-(3,5-difluorophenyl)ethanone
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of Hantzsch pyridine synthesis, specifically when utilizing the challenging substrate, 2-Bromo-1-(3,5-difluorophenyl)ethanone. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental success.
Understanding the Core Reaction: The Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a robust multi-component reaction that has been a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1882.[1] In its classic form, it involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[2] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is often oxidized in a subsequent step to furnish the final aromatic pyridine ring.[2] The driving force for this aromatization is the stability gained by forming the aromatic system.[2] This reaction is widely employed in medicinal chemistry for the synthesis of various pharmacologically active compounds, including calcium channel blockers.[2]
The generally accepted mechanism proceeds through a series of key steps, including a Knoevenagel condensation and the formation of an enamine intermediate, which then participate in a Michael addition and subsequent cyclization and dehydration.[3]
The Challenge of this compound
Your substrate, this compound, introduces specific challenges due to the presence of two highly electronegative fluorine atoms on the phenyl ring. These electron-withdrawing groups significantly impact the reactivity of the ketone.
-
Increased Electrophilicity: The fluorine atoms pull electron density away from the phenyl ring and, consequently, from the carbonyl group. This inductively enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Potential for Side Reactions: The heightened reactivity can also lead to an increase in side reactions if the reaction conditions are not carefully controlled. This can include self-condensation or reactions with the solvent.
-
Stability of Intermediates: The electron-withdrawing nature of the difluorophenyl group can influence the stability of various intermediates throughout the reaction pathway, potentially altering the reaction kinetics and favoring alternative, non-productive pathways.
Addressing these challenges requires a nuanced approach to reaction optimization, focusing on catalyst selection, temperature control, and the choice of reagents.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using this compound. What are the likely causes?
A1: Low yields with this substrate are often multifactorial. Key areas to investigate include:
-
Suboptimal Temperature: The increased reactivity of the ketone may necessitate lower reaction temperatures to minimize side product formation. Conversely, if the reaction is sluggish, controlled heating might be required. We recommend starting at room temperature and gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Inappropriate Catalyst: While the classic Hantzsch synthesis can proceed without a catalyst, for a challenging substrate like this, a catalyst is highly recommended to improve efficiency.[4] Lewis acids or Brønsted acids can activate the substrates and facilitate the key reaction steps.
-
Incorrect Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of one reactant can lead to the formation of byproducts.
-
Purity of Reagents: Impurities in the this compound or other starting materials can inhibit the reaction or lead to undesired side products. Ensure the purity of all reagents before starting the reaction.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I identify and minimize them?
A2: The formation of byproducts is a common issue. Here are some potential side reactions and strategies to mitigate them:
-
Knoevenagel Self-Condensation: The aldehyde can react with itself or the β-ketoester in a self-condensation reaction. Using a catalyst and controlling the rate of addition of the aldehyde can minimize this.
-
Formation of Michael Adducts: The enamine intermediate can react with a second molecule of the α,β-unsaturated ketone (formed from the Knoevenagel condensation) in an undesired Michael addition. Optimizing the reaction temperature and reactant concentrations can help control this.
-
Oxidation of the Aldehyde: If the reaction is run in the presence of air for extended periods, the aldehyde can oxidize to a carboxylic acid, which will not participate in the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Q3: What is the best nitrogen source to use for this specific synthesis?
A3: Ammonium acetate is generally the most reliable and convenient source of ammonia for the Hantzsch synthesis. It is a solid that is easy to handle and provides both ammonia and acetic acid upon decomposition, the latter of which can act as a mild catalyst. While aqueous ammonia can be used, it can introduce water into the reaction, which may not be optimal depending on the chosen solvent and catalyst.
Q4: How critical is the final oxidation step, and what are the best reagents for it?
A4: The oxidation of the initially formed 1,4-dihydropyridine to the final pyridine is a crucial step to obtain the desired aromatic product. The choice of oxidizing agent is important to ensure a clean and high-yielding conversion. Common and effective oxidizing agents include:
-
Ceric Ammonium Nitrate (CAN): A powerful and efficient oxidant that often works well at room temperature.
-
Manganese Dioxide (MnO₂): A mild and selective oxidant.
-
Iodine in Methanol: A mild and effective system for aromatization.
-
Nitric Acid: A strong oxidant, but can sometimes lead to nitration of the aromatic ring as a side reaction.
The choice of oxidant should be guided by the stability of the substituents on your dihydropyridine. For your difluorophenyl-substituted product, milder oxidants like MnO₂ or iodine in methanol are good starting points.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very slow reaction | - Insufficient temperature.- Inactive or no catalyst.- Impure reagents. | - Gradually increase the reaction temperature, monitoring by TLC.- Introduce a catalyst. Start with a mild Lewis acid like scandium triflate (Sc(OTf)₃) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH).- Verify the purity of all starting materials. |
| Low yield of desired product | - Formation of side products.- Incomplete reaction.- Product loss during workup and purification. | - Optimize reaction temperature and time.- Use a catalyst to improve selectivity.- Ensure complete conversion of starting materials by TLC before workup.- Optimize purification method (e.g., column chromatography solvent system). |
| Formation of a complex mixture of products | - Reaction temperature is too high.- Incorrect order of reagent addition.- Unsuitable solvent. | - Lower the reaction temperature.- Try adding the aldehyde slowly to the mixture of the other reactants.- Screen different solvents. Ethanol, methanol, and acetic acid are common choices. For your substrate, a less polar solvent like toluene might be beneficial. |
| Difficulty in isolating the 1,4-dihydropyridine intermediate | - The intermediate is highly soluble in the reaction solvent.- The intermediate is unstable and readily oxidizes. | - After the reaction, try precipitating the product by adding a non-polar solvent like hexane.- Proceed directly to the oxidation step without isolating the intermediate (one-pot procedure). |
| Low yield in the oxidation step | - Inappropriate oxidizing agent.- Insufficient amount of oxidizing agent.- Decomposition of the product under oxidative conditions. | - Screen different oxidizing agents (e.g., CAN, MnO₂, I₂/MeOH).- Ensure at least a stoichiometric amount of the oxidant is used.- Perform the oxidation at a lower temperature. |
Visualizing the Path to Success
Hantzsch Synthesis Workflow
Caption: A decision tree for troubleshooting low yields.
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis (High-Throughput Screening)
Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by providing uniform and rapid heating. [5] Materials:
-
This compound (1.0 mmol)
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (5 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound, the aldehyde, ethyl acetoacetate, and ammonium acetate.
-
Add ethanol and cap the vial.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 10-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
The 1,4-dihydropyridine product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Proceed to the oxidation step.
Protocol 2: Catalyzed One-Pot Hantzsch Synthesis and Aromatization
This protocol is designed for a higher yield on a larger scale and incorporates a catalyst and a one-pot oxidation step.
Materials:
-
This compound (10 mmol)
-
Aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (12 mmol)
-
Scandium triflate (Sc(OTf)₃) (0.5 mmol, 5 mol%)
-
Acetic acid (20 mL)
-
Ceric Ammonium Nitrate (CAN) (22 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
Part A: Hantzsch Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound, the aldehyde, ethyl acetoacetate, and ammonium acetate in acetic acid.
-
Add scandium triflate to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
Part B: Aromatization
-
Once the formation of the 1,4-dihydropyridine is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
In a separate beaker, dissolve ceric ammonium nitrate in a minimal amount of water and add it portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the mixture at room temperature for an additional 1-2 hours, or until the oxidation is complete (monitor by TLC).
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Part C: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure substituted pyridine.
| Parameter | Protocol 1 (Microwave) | Protocol 2 (Catalyzed One-Pot) |
| Scale | Small (1.0 mmol) | Larger (10 mmol) |
| Temperature | 100-120 °C | 60-80 °C |
| Time | 10-30 minutes | 3-6 hours |
| Catalyst | None (optional) | Sc(OTf)₃ (5 mol%) |
| Oxidant | Separate step | CAN (in situ) |
| Typical Yield | Moderate to Good | Good to Excellent |
Concluding Remarks
Successfully synthesizing pyridines using this compound via the Hantzsch reaction is an achievable goal with careful optimization of reaction conditions. The electron-withdrawing nature of the difluorophenyl group, while presenting a challenge, can be managed through the judicious use of catalysts, precise temperature control, and appropriate purification techniques. This guide provides a comprehensive framework for troubleshooting and protocol optimization. We encourage you to adapt these recommendations to your specific experimental setup and analytical capabilities. For further assistance, please do not hesitate to contact our technical support team.
References
- Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. (Accessed Jan 10, 2026).
- Reductive Amination of Aldehydes and Ketones by a Hantzsch Dihydropyridine Using Scandium Triflate as a Catalyst.
- Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. (2023).
- Learning from the Hantzsch synthesis.
- Hantzsch pyridine synthesis. Wikipedia. (Accessed Jan 10, 2026).
- Catalytic asymmetric transfer hydrogenation of alpha-ketoesters with hantzsch esters. PubMed. (2006).
- Catalyst-Free Photodriven Reduction of α-Haloketones with Hantzsch Ester. Thieme. (Accessed Jan 10, 2026).
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. (Accessed Jan 10, 2026).
- Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem. (2025).
- Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. (2004).
- Metal-free deformylation strategy enables sustainable Hantzsch-type pyridine synthesis in neat water.
- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry. (Accessed Jan 10, 2026).
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. MDPI. (Accessed Jan 10, 2026).
- Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Semantic Scholar. (2019).
Sources
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview [mdpi.com]
Technical Support Center: 2-Bromo-1-(3,5-difluorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2-Bromo-1-(3,5-difluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive intermediate. Here, we address common challenges, degradation pathways, and experimental nuances in a direct question-and-answer format to ensure the success and integrity of your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the chemical reasoning behind them.
Problem 1: Low Yield in Nucleophilic Substitution Reactions
Q: I am attempting a nucleophilic substitution (SN2) on this compound, but my yield is consistently low, and I've isolated an α,β-unsaturated ketone byproduct. What is happening and how can I fix it?
A: This is a classic and common issue. The low yield of your desired substitution product is almost certainly due to a competing elimination reaction, specifically dehydrobromination.[1]
The Underlying Chemistry: SN2 vs. E2 Competition
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic.[2] Your nucleophile, if it has sufficient basicity, can act as a base and abstract one of these acidic protons instead of attacking the electrophilic carbon bearing the bromine. This initiates an E2 (elimination, bimolecular) reaction, leading to the formation of a double bond and the elimination of HBr.[3][4][5] The product is 1-(3,5-difluorophenyl)ethenone, an α,β-unsaturated ketone.
Troubleshooting Protocol: Maximizing SN2 Substitution
-
Analyze Your Nucleophile/Base System: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), competition from elimination is likely.
-
Control the Temperature: Elimination reactions often have a higher activation energy than substitution reactions.
-
Solution: Lowering the reaction temperature can significantly favor the SN2 pathway.[1] Start your reaction at 0°C or even lower, and only warm it if the reaction rate is insufficient.
-
-
Choose the Right Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions.
-
Confirm Byproduct Identity: Use LC-MS or GC-MS to confirm the mass of the byproduct. The α,β-unsaturated product, 1-(3,5-difluorophenyl)ethenone, will have a molecular weight corresponding to the loss of HBr from the starting material.
| Condition | Favors SN2 Product | Favors E2 Byproduct | Rationale |
| Base Strength | Weak, non-nucleophilic base | Strong, sterically unhindered base | Strong bases readily abstract the acidic α-proton, initiating elimination.[3][8] |
| Temperature | Low (e.g., 0°C to RT) | High (e.g., Reflux) | Elimination pathways often have higher activation energy.[1] |
| Nucleophile | Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻) | Bulky, strong base (e.g., t-BuO⁻) | Bulky bases are more likely to abstract a proton than attack the crowded α-carbon. |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Polar Protic (Ethanol, Water) | Aprotic solvents enhance nucleophilicity and do not solvate the base as strongly. |
Problem 2: Product Hydrolyzes During Workup or Purification
Q: My reaction seems to work, but I isolate 1-(3,5-difluorophenyl)-2-hydroxyethanone or related hydrated species after aqueous workup or silica gel chromatography. Why is this happening?
A: α-Bromoketones are sensitive to hydrolysis, especially in the presence of water at neutral or elevated pH.[9] The product you are isolating is the result of water acting as a nucleophile.
The Underlying Chemistry: Hydrolysis
This is another SN2 reaction, where water attacks the electrophilic carbon, displacing the bromide. This process can be accelerated by bases, which can generate more nucleophilic hydroxide ions, or even by the basic sites on low-quality silica gel during chromatography.
Troubleshooting Protocol: Preventing Hydrolysis
-
Anhydrous Workup: If possible, avoid an aqueous workup. Quench the reaction with a non-aqueous reagent, filter any salts, and concentrate the material directly.
-
Acidified Aqueous Wash: If an aqueous wash is necessary, use chilled, mildly acidic water (e.g., pH 4-5) or a dilute brine solution. This suppresses the formation of hydroxide ions. Avoid basic washes (e.g., sodium bicarbonate) if possible; if a base is needed to neutralize acid, perform the wash quickly at low temperatures and immediately move to the next step.[9]
-
Chromatography Considerations:
-
Deactivate Silica: Use high-purity silica gel. If hydrolysis on the column is suspected, you can pre-treat the silica by flushing the column with your eluent containing a small amount of a non-nucleophilic agent like triethylamine (0.1-1%) to neutralize acidic sites, followed by re-equilibration with the pure eluent.
-
Speed: Do not let the product sit on the silica gel column for an extended period. Elute the compound as efficiently as possible.
-
-
Alternative Purification: Consider non-hydrolytic purification methods like recrystallization if your product is a solid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical laboratory conditions?
A1: The two most prevalent degradation pathways are dehydrobromination and hydrolysis .
-
Dehydrobromination: Occurs in the presence of bases, leading to the formation of 1-(3,5-difluorophenyl)ethenone. This is often a problem in reactions intended for substitution.[5][6][8]
-
Hydrolysis: Occurs in the presence of water or other nucleophiles (like alcohols from solvents), substituting the bromine with a hydroxyl or alkoxy group. This can happen during reaction, workup, or even upon prolonged storage in a non-anhydrous environment.[9]
-
Favorskii Rearrangement: While less common than the above, in the presence of a strong, non-hindered base (like an alkoxide), the compound can undergo a Favorskii rearrangement to form a cyclopropanone intermediate, which then opens to yield an ester derivative. This should be considered if unexpected ester byproducts are observed.[1]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical. The compound is a solid that can be sensitive to moisture and bases.[10][11]
-
Temperature: Store in a cool, dry place. Refrigeration is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress.
-
Container: Use a tightly sealed container. The material is corrosive, so ensure the container and cap liner are compatible.[12]
Q3: What analytical techniques are best for monitoring reactions and assessing the purity of this compound?
A3: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring. The starting material, product, and non-polar byproducts like the dehydrobrominated species can often be resolved.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The best method for identifying products and byproducts. It provides both retention time data and mass information, which is invaluable for diagnosing unexpected degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final, purified product. The disappearance of the characteristic singlet for the -CH₂Br protons (around 4.4-4.7 ppm) is a key indicator of a successful substitution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile byproducts, but care must be taken as the high temperatures of the GC inlet can sometimes cause on-column degradation of thermally sensitive compounds.
Q4: Are there any special safety precautions for handling this compound?
A4: Yes. This compound is a lachrymator and is corrosive, causing skin burns and eye damage.[11][13]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Chemistry LibreTexts. (2023, November 23). 22.3 Alpha Halogenation of Aldehydes and Ketones.
- OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry.
- Reddit user discussion on r/Chempros. (2023, May 30). Alpha halogenation.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- LibreTexts. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
- ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
- Reddit user discussion on r/Chempros. (2023, May 30). Separation of Ketone and alpha Bromo ketone.
- Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5094.
- Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- ChemBK. (n.d.). This compound.
- RSC Advances. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
- PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- National Institutes of Health (NIH). (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone.
- Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
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- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. Our focus is on providing practical, experience-driven advice to help you identify, control, and eliminate common impurities.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
The synthesis of this compound is a multi-step process, and like any chemical synthesis, it is prone to the formation of impurities. Understanding the origin of these impurities is the first step towards effective control. This guide will walk you through the most common impurities, their sources, and proven methods for their mitigation.
Overall Synthesis Workflow
The synthesis of this compound typically proceeds in two key stages:
-
Friedel-Crafts Acylation: Synthesis of the starting material, 3',5'-Difluoroacetophenone, from 1,3-difluorobenzene.
-
α-Bromination: Bromination of 3',5'-Difluoroacetophenone to yield the final product.
Caption: General synthesis pathway for this compound.
Issue 1: Presence of Regioisomeric Impurities in the Starting Material
Question: My 3',5'-Difluoroacetophenone starting material shows the presence of another major isomer. What is it and how can I avoid it?
Answer:
The most likely regioisomeric impurity is 2',4'-Difluoroacetophenone . During the Friedel-Crafts acylation of 1,3-difluorobenzene, the incoming acetyl group is directed to the positions ortho and para to the fluorine atoms. Acylation at the 4-position is sterically favored, leading to 2,4-difluoroacetophenone as the major product, while acylation at the 2-position (ortho to both fluorines) is also possible, leading to the desired 3,5-difluoroacetophenone, often as a byproduct.[1]
Causality and Mitigation:
-
Reaction Conditions: The ratio of isomers can be influenced by the Lewis acid catalyst, solvent, and reaction temperature. Careful optimization of these parameters is crucial.
-
Purification of Starting Material: It is highly recommended to purify the 3',5'-Difluoroacetophenone starting material before proceeding to the bromination step. Fractional distillation or column chromatography can be effective for separating the isomers.
Table 1: Comparison of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation
| Isomer | Relative Reactivity | Major Product(s) |
| 1,3-Difluorobenzene | Most Reactive | 2,4-Difluoroacetophenone and 3,5-Difluoroacetophenone |
| 1,2-Difluorobenzene | Less Reactive | 3,4-Difluoroacetophenone |
| 1,4-Difluorobenzene | Least Reactive | 2,5-Difluoroacetophenone |
Data synthesized from multiple sources to provide a comparative overview.[1]
Issue 2: Incomplete Bromination and Presence of Starting Material
Question: My final product is contaminated with a significant amount of unreacted 3',5'-Difluoroacetophenone. How can I drive the reaction to completion?
Answer:
Incomplete bromination is a common issue and can be addressed by carefully controlling the reaction conditions. The α-bromination of ketones is typically acid-catalyzed and proceeds through an enol intermediate.[2][3]
Causality and Mitigation:
-
Stoichiometry of Brominating Agent: Ensure that at least one full equivalent of the brominating agent (e.g., Br₂, NBS) is used. A slight excess (1.05-1.1 equivalents) can help drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require sufficient time and/or elevated temperatures to go to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. For instance, using pyridine hydrobromide perbromide as the brominating agent, the reaction may require heating to around 90°C for several hours.[4]
-
Catalyst: The use of an acid catalyst (e.g., HBr, acetic acid) is often necessary to promote the formation of the enol intermediate. The concentration of the catalyst can be optimized to improve the reaction rate.
Issue 3: Over-bromination Leading to Di- and Tri-brominated Impurities
Question: I am observing impurities with higher molecular weights than my product, which I suspect are over-brominated species. How can I prevent their formation?
Answer:
The most common over-brominated impurity is 2,2-Dibromo-1-(3,5-difluorophenyl)ethanone . The formation of 2,2,2-tribromo species is also possible with excess brominating agent.[5]
Causality and Mitigation:
-
Control of Stoichiometry: The most critical factor is the precise control of the amount of brominating agent used. Use no more than a slight excess (e.g., 1.05 equivalents). Adding the brominating agent slowly and portion-wise can help to maintain a low concentration and minimize over-bromination.
-
Temperature Control: Over-bromination is often favored at higher temperatures. Conducting the reaction at a lower temperature, if the reaction rate is acceptable, can improve selectivity for the mono-brominated product.
-
Monitoring: Closely monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.
Table 2: Key Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Common Analytical Signals (¹H NMR, MS) |
| 3',5'-Difluoroacetophenone (Starting Material) | F-C₆H₃(F)-C(O)CH₃ | ¹H NMR: Singlet for -CH₃ around δ 2.6 ppm. MS: [M]+ at m/z 156. |
| 2,2-Dibromo-1-(3,5-difluorophenyl)ethanone | F-C₆H₃(F)-C(O)CHBr₂ | ¹H NMR: Singlet for -CHBr₂ shifted downfield compared to the product's -CH₂Br. MS: Isotopic pattern for two bromine atoms, [M]+ at m/z 312, 314, 316. |
| Aromatic Brominated Byproduct | Br-F-C₆H₂(F)-C(O)CH₂Br | ¹H NMR: More complex aromatic region splitting pattern. MS: [M]+ with isotopic pattern for two bromine atoms at m/z 312, 314, 316. |
Issue 4: Aromatic Ring Bromination
Question: I have identified an impurity with the same mass as the dibromo- species, but with a different retention time and NMR spectrum. Could this be from bromination on the aromatic ring?
Answer:
Yes, it is possible to have aromatic ring bromination as a side reaction, leading to isomers of the desired product. Although the acetyl group is deactivating, forcing conditions or the presence of certain catalysts can promote electrophilic aromatic substitution on the difluorophenyl ring.[6]
Causality and Mitigation:
-
Reaction Conditions: Aromatic bromination is more likely to occur under harsh conditions (high temperatures, strong Lewis acid catalysts). The choice of brominating agent is also important. For example, using Br₂ with a Lewis acid like FeBr₃ is more likely to cause ring bromination than using NBS.
-
Solvent Effects: The solvent can influence the selectivity of the bromination. Non-polar solvents may favor α-bromination, while polar, protic solvents can sometimes promote ring bromination.
-
Purification: These isomers can be difficult to separate from the desired product. Careful column chromatography or recrystallization may be required.
Caption: Logical relationships in the formation of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the synthesis of this compound?
There are several common brominating agents, each with its own advantages and disadvantages:
-
Elemental Bromine (Br₂): Inexpensive and readily available, but highly toxic and corrosive. It can lead to over-bromination if not carefully controlled.[6]
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It is often used for selective α-bromination of ketones.
-
Copper(II) Bromide (CuBr₂): A solid reagent that can be used for the bromination of ketones, often under milder conditions.
-
Pyridine Hydrobromide Perbromide: A solid, stable source of bromine that can offer high yields and good selectivity.[4]
The optimal choice will depend on your specific reaction conditions, scale, and safety considerations. For laboratory-scale synthesis, NBS and pyridine hydrobromide perbromide are often preferred for their ease of handling and selectivity.
Q2: What analytical techniques are best for monitoring the reaction and characterizing the impurities?
A combination of techniques is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components, including the starting material, product, and over-brominated impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and detecting less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the product and impurities, allowing for unambiguous identification. For example, the multiplicity and chemical shift of the protons on the α-carbon can distinguish between the mono- and di-brominated products.
Q3: What is a reliable method for purifying the final product?
-
Recrystallization: This is often the most effective method for purifying solid products like this compound. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be chosen to maximize the recovery of the pure product while leaving impurities in the mother liquor.
-
Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be used. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar starting material first, followed by the product, and then the more polar over-brominated impurities.
Q4: Can I use a Friedel-Crafts acylation to directly produce this compound from 1,3-difluorobenzene?
While it is theoretically possible to use bromoacetyl chloride in a Friedel-Crafts acylation, this approach is generally not recommended. The bromoacetyl chloride is highly reactive and can lead to a complex mixture of products, including side reactions with the Lewis acid catalyst. The two-step approach of first synthesizing 3',5'-Difluoroacetophenone followed by selective bromination offers much better control and typically results in a cleaner product.
Experimental Protocols
Protocol 1: Synthesis of 3',5'-Difluoroacetophenone via Friedel-Crafts Acylation
Materials:
-
1,3-Difluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0°C under a nitrogen atmosphere, add 1,3-difluorobenzene.
-
Slowly add acetyl chloride dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate 3',5'-Difluoroacetophenone.
Protocol 2: α-Bromination of 3',5'-Difluoroacetophenone
Materials:
-
3',5'-Difluoroacetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator, optional)
-
Carbon tetrachloride (or another suitable solvent)
-
Succinimide (byproduct)
Procedure:
-
Dissolve 3',5'-Difluoroacetophenone in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Add NBS (1.05 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
- National Institutes of Health. (2021).
- ChemBK. (2024). This compound. [Link]
- Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471. [Link]
- National Institutes of Health. (2024).
- Reddit. (2020).
- Google Patents. (2011). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- Google Patents. (1996).
- Quora. (2020).
- Reddit. (2023). Separation of Ketone and alpha Bromo ketone. [Link]
- Chemistry LibreTexts. (2024). 22.
- ResearchGate. (2021). Nuclear bromination of 3,5-dibenzyloxy acetophenone (1s). [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alpha-Bromoketone Reactions
Welcome to the technical support center for alpha-bromoketone reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but often challenging intermediates. Here, we move beyond simple protocols to address the nuanced problems that can arise during synthesis, purification, and subsequent reactions. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly tackle the specific issues you may encounter at the bench.
Section 1: General FAQs & Stability
This section covers foundational knowledge crucial for successfully handling and storing α-bromoketones.
Q1: My α-bromoketone seems to decompose upon storage. What is the best way to store it?
A: Stability is a significant concern, as α-bromoketones are sensitive to light, moisture, and base. α-Bromoketones are generally less stable than their α-chloro counterparts due to the weaker carbon-bromine bond.[1] Decomposition often manifests as discoloration (yellow to brown) due to the release of bromine.
Best Practices for Storage:
-
Temperature: Store in a freezer, preferably at -20°C, to minimize decomposition rates.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from moisture.
-
Light: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Purity: Ensure the material is as pure as possible before storage. Trace acid (HBr) or base can catalyze degradation. If HBr is a suspected impurity from the synthesis, it can be removed by washing an ethereal solution of the product with a cold, dilute sodium bicarbonate solution, followed by drying and solvent removal.
Q2: Are there any specific safety precautions I should take when working with α-bromoketones?
A: Absolutely. Beyond standard laboratory safety protocols, α-bromoketones warrant special attention because they are potent lachrymators (induce tearing) and are alkylating agents.
Key Safety Precautions:
-
Ventilation: Always handle α-bromoketones in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles (not glasses), a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are common, but check compatibility).
-
Quenching: Have a quench solution readily available. A solution of sodium thiosulfate can be used to neutralize any spills.
Section 2: Troubleshooting the α-Bromination of Ketones
This section addresses common problems encountered during the synthesis of α-bromoketones.
Q3: My bromination reaction is giving me a mixture of starting material, the desired mono-brominated product, and a di-brominated side product. How can I improve the selectivity for mono-bromination?
A: This is a classic selectivity problem. The root cause is that the initial product, the α-bromoketone, can sometimes enolize and react with the brominating agent faster than the starting ketone. The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, because the rate-limiting step is the formation of the enol intermediate.[2]
Troubleshooting Strategies:
-
Control Stoichiometry and Addition:
-
Action: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of N-Bromosuccinimide (NBS)).
-
Rationale: This ensures the starting material is the excess reagent, minimizing the chance for the product to react further once all the starting material is consumed.
-
Action: Add the brominating agent slowly or portion-wise to the reaction mixture.
-
Rationale: This keeps the instantaneous concentration of the brominating agent low, favoring reaction with the more abundant starting ketone.
-
-
Choice of Brominating Agent and Catalyst:
-
Action: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is a solid that is easier to handle and often provides a slow, controlled release of bromine, which can improve selectivity.[3][4]
-
Rationale: Br₂ reactions can be autocatalyzed by the HBr byproduct, leading to runaway reaction rates and over-bromination.[5] Using a catalyst like acidic aluminum oxide with NBS can enhance the formation of the enol, leading to a predominant α-brominated product.[6]
-
-
Temperature Control:
-
Action: Run the reaction at a lower temperature (e.g., 0°C or even -10°C).
-
Rationale: This slows down the overall reaction rate, often increasing the selectivity between the desired first bromination and the undesired second bromination.[7]
-
The following diagram illustrates the competing reaction pathways leading to over-bromination.
Caption: Major reaction pathways for α-bromoketones.
Troubleshooting Strategies to Favor Sₙ2:
-
Base Selection: If your nucleophile is also a strong base (e.g., an alkoxide), it will likely promote the Favorskii rearrangement. [1]If possible, use the conjugate acid of the nucleophile and a non-nucleophilic base (like DBU or a hindered amine) to deprotonate it in situ. Alternatively, use salts of nucleophiles (e.g., sodium phenoxide) which are less basic.
-
Temperature: Lowering the reaction temperature often favors the Sₙ2 pathway over elimination, which typically has a higher activation energy. [1]* Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetone) to promote the Sₙ2 reaction. Protic solvents can stabilize the nucleophile through hydrogen bonding, reducing its reactivity.
Section 4: Purification & Analysis
Q6: I'm struggling to separate my α-bromoketone from the unreacted starting ketone by column chromatography. They have very similar Rf values. What can I do?
A: This is a frequent purification challenge due to the similar polarity of the starting material and the product.
Purification Tactics:
-
Optimize Chromatography:
-
Solvent System: Avoid highly polar solvents. Use a non-polar solvent system like Hexane/DCM or Hexane/Toluene. Sometimes adding a very small percentage (<1%) of a slightly more polar solvent like ether can improve separation.
-
Column Dimensions: Use a long, thin column to increase the number of theoretical plates and improve resolution.
-
-
Recrystallization: If your product is a solid, recrystallization is often the best method for removing small amounts of starting material. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).
-
Chemical Conversion (Last Resort): If the mixture is inseparable and the next reaction step is selective, you might proceed with the crude mixture. The α-bromoketone should be much more reactive in the subsequent step (e.g., a substitution) than the starting ketone. The unreacted ketone can then be easily separated from the more polar product of the second reaction. [7]
References
- Title: Favorskii rearrangement reaction, mechanism and affecting factors - Purechemistry Source: Purechemistry URL:[Link]
- Title: Favorskii Rearrangement of some a-Bromo-ketones - CORE Source: CORE URL:[Link]
- Title: Favorskii Rearrangement - NROChemistry Source: NROChemistry URL:[Link]
- Title: The Favorskiĭ Rearrangement of Haloketones - ResearchGate Source: ResearchG
- Title: Synthetic Access to Aromatic α-Haloketones - PMC - NIH Source: N
- Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH Source: N
- Title: Halogenation Of Ketones via Enols - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]
- Title: Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide - NIH Source: N
- Title: 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents Source: Google Patents URL
- Title: Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit Source: Reddit URL:[Link]
- Title: Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL:[Link]
- Title: Allylic Bromination by NBS with Practice Problems - Chemistry Steps Source: Chemistry Steps URL:[Link]
- Title: Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]
- Title: Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported Source: Royal Society of Chemistry URL:[Link]
- Title: α-Bromoketone synthesis by bromination - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
- Title: 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax Source: OpenStax URL:[Link]
- Title: Alpha Halogenation of Ketones | Video Summary and Q&A - Glasp Source: Glasp URL:[Link]
- Title: Alpha Bromination - YouTube Source: YouTube URL:[Link]
- Title: α-bromoketone Definition - Organic Chemistry Key Term - Fiveable Source: Fiveable URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Incomplete Reactions of 2-Bromo-1-(3,5-difluorophenyl)ethanone
FAQ 1: My SN2 reaction with 2-bromo-1-(3,5-difluorophenyl)ethanone is stalling. What are the most common causes?
An incomplete reaction is often a sign that one or more critical parameters are suboptimal. The enhanced reactivity of an α-bromo ketone is a double-edged sword; the electron-withdrawing carbonyl group that activates the α-carbon for SN2 attack also increases the acidity of the α-protons, opening pathways to undesirable side reactions.[1] Let's break down the primary culprits.
A) Reagent Quality & Purity:
-
Starting Material Integrity: Commercial this compound may contain impurities from its synthesis, such as the unbrominated starting ketone or dibrominated side products.[2] Some suppliers explicitly state that the buyer assumes responsibility for confirming purity. The presence of these impurities can complicate analysis and consume reagents.
-
Solvent and Nucleophile Condition: Trace amounts of water can hydrolyze the starting material or react with strong bases. Ensure your nucleophile is pure and your solvents are anhydrous, especially when using moisture-sensitive bases like NaH or LDA.
B) Suboptimal Base Selection and Stoichiometry:
The role of the base is critical and context-dependent. In many cases, such as the alkylation of a phenol or a secondary amine, a base is required to deprotonate the nucleophile or to scavenge the HBr byproduct generated during the reaction.
-
Weak Bases vs. Strong Bases:
-
For Nucleophile Deprotonation/HBr Scavenging: Weak, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often ideal. They are strong enough to deprotonate common nucleophiles (e.g., phenols) but not strong enough to deprotonate the α-carbon of the ketone, which is the first step toward side reactions.
-
Risk of Strong Bases: Highly basic reagents like sodium hydride (NaH), alkoxides (e.g., NaOMe, KOtBu), or lithium diisopropylamide (LDA) can aggressively deprotonate the α-carbon, leading to competing reactions like elimination or the Favorskii rearrangement.[5] These should be used with caution and only when absolutely necessary.
-
C) Incorrect Solvent Choice:
The solvent profoundly impacts the reaction rate and pathway. For a classic SN2 reaction, a polar aprotic solvent is almost always the best choice.
-
Why Polar Aprotic? Solvents like Acetone, Acetonitrile (MeCN), DMF, or DMSO are polar enough to dissolve the nucleophile and electrophile but lack acidic protons.[6][7] This is key because polar protic solvents (like water or alcohols) form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and hindering its ability to attack the electrophile.[8][9] In a polar aprotic solvent, the anionic nucleophile is "naked" and significantly more reactive, dramatically increasing the SN2 reaction rate.[9][10]
D) Inadequate Temperature or Reaction Time:
-
Temperature: While heating increases reaction rates, it can disproportionately accelerate side reactions. Elimination (E2) reactions, in particular, are often favored at higher temperatures.[5] If you observe significant byproduct formation, consider running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration.
-
Monitoring: Do not rely on a predetermined reaction time. Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to determine the point of maximum conversion.
FAQ 2: My TLC shows multiple spots. What are the likely side reactions?
Observing multiple products is a clear indication that your desired SN2 pathway is competing with other mechanistic routes. For α-bromo ketones, two side reactions are particularly common.
A) Favorskii Rearrangement: This rearrangement occurs when a strong base, typically an alkoxide, is used.[11][12][13] The base abstracts an α-proton, forming an enolate which then undergoes an intramolecular SN2 reaction to form a strained cyclopropanone intermediate.[12] This intermediate is then attacked by a nucleophile (e.g., the alkoxide), leading to ring-opening and the formation of a rearranged carboxylic acid ester, not the desired direct substitution product.[12][14]
B) E2 Elimination (Dehydrobromination): If a strong, non-nucleophilic base is used, or if the nucleophile itself is strongly basic, it can abstract the α-proton. Instead of intramolecular attack, the resulting enolate can lead to the elimination of the bromide ion, forming a stable, conjugated α,β-unsaturated ketone.[15] This pathway is often favored by higher temperatures.
Below is a diagram illustrating the desired SN2 pathway versus these common side reactions.
Caption: Desired SN2 pathway vs. competing side reactions.
FAQ 3: How can I systematically optimize my reaction to favor the SN2 product?
Optimization should be approached as a logical workflow. Start by ensuring the quality of your materials and then systematically adjust the core reaction parameters: base, solvent, and temperature.
Experimental Optimization Workflow
The following diagram outlines a systematic approach to troubleshooting and optimization.
Caption: Systematic workflow for reaction optimization.
Data-Driven Selection of Solvents and Bases
Use the following tables to make informed decisions about which solvent and base to select for your optimization experiments.
Table 1: Solvent Selection Guide for SN2 Reactions
Polar aprotic solvents are recommended to maximize the reactivity of the nucleophile.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Acetone | 21.8 | 56 | Excellent general-purpose solvent, easy to remove.[6] |
| Acetonitrile (MeCN) | 38.3 | 82 | Highly polar, good for dissolving a wide range of nucleophiles.[6] |
| Dimethylformamide (DMF) | 36.7 | 153 | Very high polarity, excellent solvating power, but high boiling point can make removal difficult.[6] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Highest polarity, can dramatically accelerate SN2 rates, but very difficult to remove.[6] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Less polar, but a good choice for reactions involving organometallics or very strong bases like LDA.[7][16] |
Table 2: Base Selection Guide
The pKa of the conjugate acid is a measure of the base's strength. For most SN2 reactions with this substrate, weaker bases are preferred.
| Base | Conjugate Acid pKa | Strength | Common Application / Warning |
| Sodium Bicarbonate (NaHCO₃) | 6.37 (H₂CO₃)[17] | Weak | HBr scavenger only. May not be strong enough to deprotonate some nucleophiles (e.g., phenols). |
| Potassium Carbonate (K₂CO₃) | 10.3 (HCO₃⁻) | Moderate | Recommended starting point. Effective for deprotonating phenols and scavenging HBr without promoting side reactions. |
| Triethylamine (Et₃N) | 10.75 | Moderate | Organic-soluble base, good for scavenging HBr. |
| DBU | 13.5[18] | Strong | Potent non-nucleophilic base, but high basicity carries a risk of promoting E2 elimination.[18] |
| Sodium Hydride (NaH) | ~35 (H₂)[19] | Very Strong | High Risk. Use only when absolutely necessary with a weak nucleophile in an aprotic solvent. Prone to causing side reactions. |
| Sodium Methoxide (NaOMe) | ~16 (MeOH)[19] | Strong | High Risk. Prone to causing Favorskii rearrangement.[5] |
| LDA | ~36 (Diisopropylamine)[18] | Extremely Strong | High Risk. Specialist base for kinetic enolate formation; generally unsuitable for this type of SN2 reaction.[18] |
FAQ 4: Can you provide a general starting protocol for a typical SN2 reaction?
Certainly. The following is a robust, general procedure for the alkylation of a generic phenol nucleophile, which can be adapted for other nucleophiles. This protocol prioritizes the desired SN2 pathway.
General Protocol: Alkylation of a Phenol
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous acetone or acetonitrile (approx. 0.1 M concentration relative to the limiting reagent).
-
-
Reaction Setup:
-
Purge the flask with nitrogen for 5-10 minutes.
-
Stir the suspension at room temperature for 15 minutes to allow for partial deprotonation of the phenol.
-
In a separate vial, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
-
Initiation and Monitoring:
-
Add the solution of the α-bromo ketone dropwise to the stirring suspension at room temperature.
-
Monitor the reaction progress every 30-60 minutes by TLC (a typical eluent system would be 20-30% Ethyl Acetate in Hexanes). The starting α-bromo ketone is a lachrymator, so handle it with care in a fume hood.[20]
-
-
Driving to Completion:
-
If the reaction is slow at room temperature after 2-4 hours, gently heat the mixture to a reflux (for acetone, ~56°C).[21] Continue to monitor by TLC until the starting phenol spot has been consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization as needed.
-
By applying these principles of reagent verification, logical optimization, and careful monitoring, you can effectively troubleshoot incomplete reactions and successfully synthesize your target compounds using this compound.
References
- Grokipedia. (n.d.). Non-nucleophilic base.
- Wikipedia. (2023). Non-nucleophilic base.
- Chemistry Tutor. (2024, January 4). Favorskii vs SN2 - The Critical Difference. YouTube. [Link]
- Wikipedia. (2023). Polar aprotic solvent.
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- University of Wisconsin. (n.d.). pKa Values of Common Bases.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]
- NROChemistry. (n.d.). Favorskii Rearrangement.
- Scribd. (n.d.). Dielectric Constants of Common Solvents.
- Wikipedia. (2023). Favorskii rearrangement.
- Chemistry Stack Exchange. (2019, April 25). α-Halo ketone and strong base: Favorskii vs SN2. [Link]
- ResearchGate. (2025, August 6).
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- University of Tartu. (n.d.). pKa values bases.
- Organic Chemistry Portal. (n.d.). Favorskii Reaction.
- Chemistry LibreTexts. (2024, March 17). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). [Link]
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. [Link]
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
- Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
- Utah Tech University. (n.d.). pKa Chart.
- ACS Publications. (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2023, January 29). 22.
- Google Patents. (n.d.). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
- ACS Publications. (2025, December 14). Development of a Practical and Scalable Synthetic Route for DBPR112. Organic Process Research & Development. [Link]
- Chemistry Steps. (n.d.). Mechanism and Stereochemistry of SN2 Reactions with Practice Problems.
- Organic Chemistry Tutor. (2022, March 22). Can You Solve These SN2 Problems?. YouTube. [Link]
- The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms. YouTube. [Link]
- The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 3. 2-溴苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromoacetophenone | 70-11-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted starting material from "2-Bromo-1-(3,5-difluorophenyl)ethanone" reactions
Welcome to the technical support center for "2-Bromo-1-(3,5-difluorophenyl)ethanone." This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for the removal of unreacted starting material and other process-related impurities.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient. The most common route to this compound is the α-bromination of 3,5-difluoroacetophenone. This process, while effective, can result in a crude product containing unreacted starting material, over-brominated species, and acidic byproducts. This guide provides detailed protocols and the underlying scientific principles for the effective purification of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary based on reaction conditions, but the most common impurities are:
-
Unreacted Starting Material: 3,5-difluoroacetophenone.
-
Over-brominated Byproduct: 2,2-dibromo-1-(3,5-difluorophenyl)ethanone.
-
Acidic Byproduct: Hydrogen bromide (HBr), which is generated during the bromination reaction.
-
Residual Brominating Agent: Depending on the reagent used (e.g., elemental bromine).
Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do?
A2: The presence of impurities, particularly unreacted starting material and residual solvent, can lower the melting point of the product, causing it to appear as an oil. The purification methods outlined in this guide, such as liquid-liquid extraction followed by recrystallization or column chromatography, are designed to remove these impurities and yield the solid product.
Q3: I see multiple spots on my TLC plate after the reaction. How can I identify them?
A3: Typically, the polarity of the compounds will be in the following order (from least to most polar):
-
3,5-difluoroacetophenone (starting material): Least polar, will have the highest Rf value.
-
This compound (product): Intermediate polarity and Rf value.
-
2,2-dibromo-1-(3,5-difluorophenyl)ethanone (dibrominated byproduct): Most polar, will have the lowest Rf value.
You can confirm the identity of the spots by running co-spots with your starting material.
Q4: Is this compound stable during purification?
A4: α-Bromo ketones are lachrymators and can be reactive. It is advisable to perform purification steps promptly after the reaction. Avoid unnecessarily high temperatures and prolonged exposure to strong bases, which could lead to decomposition or side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after purification | - Incomplete reaction. - Product loss during liquid-liquid extraction. - Premature crystallization during hot filtration in recrystallization. - Co-elution of product with impurities during column chromatography. | - Monitor the reaction by TLC to ensure completion. - Perform multiple extractions with the organic solvent. - Ensure the filtration apparatus is pre-heated. - Optimize the solvent system for chromatography based on TLC analysis. |
| Product is still oily after recrystallization | - Incomplete removal of impurities. - Incorrect solvent choice. - Presence of moisture. | - Perform a preliminary purification by liquid-liquid extraction or a quick filtration through a small plug of silica gel. - Re-evaluate the recrystallization solvent. - Ensure the product is thoroughly dried under vacuum. |
| Poor separation during column chromatography | - Inappropriate solvent system. - Column overloading. - Poorly packed column. | - Select a solvent system where the product has an Rf of 0.2-0.4 on TLC. - Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight). - Ensure the column is packed uniformly without any air bubbles or cracks. |
Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |
| This compound | 235.03 | 39-40 | 267-268 | Colorless to light yellow solid | Soluble in ethanol, acetone, dichloromethane[1][2] |
| 3,5-Difluoroacetophenone | 156.13 | 34-38 | N/A | White to off-white solid | Soluble in common organic solvents |
Purification Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
This procedure is essential for removing acidic byproducts like HBr and any unreacted water-soluble reagents.
Rationale: The bromination reaction produces HBr as a byproduct. Washing the organic layer with a mild base, such as saturated sodium bicarbonate solution, neutralizes the acid, converting it to sodium bromide, which is soluble in the aqueous phase and thus removed. A subsequent wash with brine (saturated NaCl solution) helps to remove any remaining water from the organic layer.
Step-by-Step Methodology:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution. You will observe gas evolution (CO2) as the acid is neutralized. Continue washing until the gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Caption: Workflow for the liquid-liquid extraction of the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the solid crude product, especially if the impurities have different solubilities in the chosen solvent.
Rationale: The principle of recrystallization is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the pure compound crystallizes out, leaving the more soluble impurities in the solution.
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, or a mixture of hexanes and ethyl acetate).
-
Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. Add more solvent in small portions if necessary.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Caption: General workflow for the recrystallization of the product.
Protocol 3: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.
Rationale: This technique utilizes a stationary phase (e.g., silica gel) and a mobile phase (an organic solvent or mixture of solvents). The components of the crude mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Less polar compounds, like the starting material, will travel faster, while more polar compounds, like the dibrominated byproduct, will travel slower.
Step-by-Step Methodology:
-
Prepare the Column:
-
Pack a glass column with silica gel as a slurry in a non-polar solvent like hexanes.
-
Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) to first remove the less polar unreacted starting material (3,5-difluoroacetophenone).
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the desired product, this compound.
-
-
Collect and Analyze Fractions:
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Caption: Workflow for purification by column chromatography.
References
- ChemBK. This compound. [Link]
- Gao, Y., et al. (2024).
- Zenodo. (2014).
Sources
Technical Support Center: Stability and Handling of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3,5-difluorophenyl)ethanone (CAS: 220607-75-0). This document provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this versatile synthetic intermediate in various solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction: Understanding the Reactivity of this compound
This compound is an α-bromoketone, a class of compounds known for their utility as reactive electrophiles in organic synthesis. The core of its reactivity lies in the carbon-bromine bond at the α-position to the carbonyl group. The electron-withdrawing nature of the carbonyl group, further intensified by the two fluorine atoms on the phenyl ring, renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity, while beneficial for synthesis, also presents challenges regarding the compound's stability in solution.
This guide will navigate the nuances of solvent selection, potential degradation pathways, and best practices for handling and storing solutions of this compound to maintain its purity and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a range of common organic solvents. For reactions, anhydrous aprotic solvents are generally recommended to avoid solvolysis. These include:
-
Aprotic Polar Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, and Ethyl Acetate.[2]
-
Aprotic Nonpolar Solvents: Toluene, Hexanes (for non-reactive applications like chromatography).
For short-term storage of solutions, anhydrous aprotic solvents are preferred. Protic solvents like alcohols (methanol, ethanol) and the presence of water can lead to degradation.[3]
Q2: How stable is this compound in protic solvents like methanol or ethanol?
A2: The compound is generally unstable in protic solvents. These solvents can act as nucleophiles, leading to solvolysis reactions where the bromine atom is displaced by the solvent molecule (e.g., forming 2-methoxy-1-(3,5-difluorophenyl)ethanone in methanol).[3] The rate of this degradation is dependent on temperature, the specific alcohol, and the presence of any acidic or basic impurities. For synthetic steps requiring the use of alcohol as a solvent, it is crucial to use the solution immediately after preparation and ideally at low temperatures to minimize this side reaction.
Q3: Can I store solutions of this compound? If so, under what conditions?
A3: While storing the neat, solid compound under an inert atmosphere in a cool, dark, and dry place is the best practice for long-term stability,[4] short-term storage of solutions is possible with precautions.
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or THF.
-
Temperature: Store solutions at low temperatures (2-8 °C) to slow down potential degradation processes.
-
Inert Atmosphere: If possible, store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture.
-
Duration: It is advisable to use prepared solutions as quickly as possible. For critical applications, preparing fresh solutions is always the best practice.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The main degradation pathways involve nucleophilic attack at the electrophilic α-carbon. The most common degradation reactions are:
-
Hydrolysis: Reaction with water to form 1-(3,5-difluorophenyl)-2-hydroxyethanone and hydrobromic acid (HBr). The liberated HBr can further catalyze other degradation pathways.
-
Solvolysis: Reaction with alcohol or other nucleophilic solvents, as described in Q2.[3]
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo rearrangement. This is less of a concern during storage but is a potential side reaction in synthesis.
-
Elimination: With a suitable base, elimination of HBr can occur to yield an α,β-unsaturated ketone.
Q5: The color of my solution of this compound has turned yellow/brown. What does this indicate?
A5: A change in color, typically to yellow or brown, is often an indication of degradation. This can be due to the formation of various byproducts, including those from elimination reactions which can lead to conjugated systems that absorb visible light. The liberation of bromine, though less common under typical storage conditions, can also impart a brownish color. If color change is observed, it is highly recommended to assess the purity of the solution by an appropriate analytical method (e.g., HPLC, TLC, or NMR) before use.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound solutions.
Problem 1: Low or inconsistent yields in a nucleophilic substitution reaction.
-
Potential Cause 1: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, confirm the purity of your solid this compound.
-
Use Fresh Solutions: Prepare a fresh solution of the α-bromoketone immediately before use. Avoid using solutions that have been stored for an extended period, especially if not stored under inert and cold conditions.
-
Solvent Purity: Ensure your reaction solvent is anhydrous. The presence of water can consume your starting material through hydrolysis.
-
-
-
Potential Cause 2: Competing side reactions.
-
Troubleshooting Steps:
-
Base Selection: If your reaction requires a base, consider its strength and nucleophilicity. A strong, sterically hindered, non-nucleophilic base is often preferred to minimize elimination and Favorskii rearrangement pathways.
-
Temperature Control: Run the reaction at the lowest effective temperature. Nucleophilic substitution is often favored at lower temperatures compared to elimination.
-
Order of Addition: Add the base slowly to the reaction mixture to avoid a localized high concentration that could promote side reactions.
-
-
Problem 2: Appearance of unexpected byproducts in analytical monitoring (HPLC/NMR).
-
Potential Cause: Solvent-related degradation.
-
Troubleshooting Steps:
-
Identify Byproducts: Based on the expected degradation pathways, try to identify the byproducts. For example, a mass shift corresponding to the replacement of Br with -OH or -OR (from an alcohol solvent) can be a key indicator.
-
Run a Solvent Blank: Prepare a solution of this compound in the solvent of choice and monitor it over the same timeframe and at the same temperature as your reaction. This will help you distinguish between reaction byproducts and solvent-induced degradation products.
-
Switch Solvents: If significant degradation is observed in the solvent blank, consider switching to a more inert solvent. For example, if you are using THF, which can contain peroxides, switching to freshly distilled and anhydrous acetonitrile might be beneficial.
-
-
Data Summary and Visualization
The stability of this compound is critically dependent on the solvent's properties. The following table summarizes the expected stability trends.
| Solvent Class | Example Solvents | Polarity | Protic/Aprotic | Expected Stability of this compound | Primary Degradation Pathway |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | High | Aprotic | Good to Moderate (Anhydrous conditions are crucial) | Trace hydrolysis with adventitious water |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Low | Aprotic | Good (Limited by solubility) | Minimal degradation if anhydrous |
| Polar Protic | Water, Methanol, Ethanol | High | Protic | Poor | Solvolysis/Hydrolysis |
Logical Workflow for Solvent Selection and Handling
The following diagram illustrates a decision-making workflow for handling this compound in your experiments.
Caption: Decision workflow for solvent selection and handling.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Selected Solvent using HPLC-UV
This protocol outlines a general procedure for quantitatively assessing the stability of the title compound in a chosen solvent over time.
Materials:
-
This compound (of known high purity)
-
HPLC-grade solvent to be tested (e.g., Acetonitrile)
-
HPLC-grade water and acetonitrile for the mobile phase
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to obtain the initial purity and peak area.
-
Sample Storage: Store the stock solution under the desired conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A good starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm (or the λmax of the compound)
-
Column Temperature: 30 °C
Protocol 2: ¹H NMR Monitoring of Solvolysis in Methanol-d4
This protocol allows for the qualitative and semi-quantitative monitoring of the solvolysis of this compound in a protic solvent.
Materials:
-
This compound
-
Methanol-d4 (CD3OD)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in ~0.7 mL of Methanol-d4 directly in an NMR tube.
-
Initial Spectrum (T=0): Acquire a ¹H NMR spectrum immediately after dissolution. Identify the characteristic singlet of the -CH2Br protons.
-
Time-Lapse Spectra: Let the NMR tube stand at room temperature and acquire subsequent ¹H NMR spectra at various time intervals (e.g., 30 min, 1h, 2h, 4h).
-
Data Analysis:
-
Monitor the decrease in the integral of the -CH2Br singlet.
-
Observe the appearance of a new singlet corresponding to the -CH2OCH3 protons of the solvolysis product at a different chemical shift.
-
The ratio of the integrals of the product and starting material peaks can be used to estimate the extent of the reaction over time.
-
References
- Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (n.d.).
- Stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Al-Azmi, A., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-855.
- D'hooghe, M., & De Kimpe, N. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3350.
- Technical Support Center: Reactions Involving α-Haloketones. (2025, November). BenchChem.
- Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol. (2025). BenchChem.
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179.
- An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone. (2025). BenchChem.
- Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermedi
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts.
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone for Advanced Research
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 2-Bromo-1-(3,5-difluorophenyl)ethanone , a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data dump, offering a comparative analysis against structurally similar compounds to provide a deeper understanding of how subtle structural modifications influence spectroscopic fingerprints. Every piece of data is contextualized, and every experimental choice is justified, reflecting a commitment to scientific integrity and reproducibility.
Introduction: The Structural Significance of an α-Haloketone
This compound (Molecular Formula: C₈H₅BrF₂O, Molecular Weight: 235.03 g/mol ) belongs to the class of α-haloketones.[1][2][3] This structural motif is of paramount importance in organic synthesis, serving as a versatile electrophile for creating complex molecular architectures. The presence of the bromine atom provides a reactive site for nucleophilic substitution, while the 3,5-difluorophenyl ring modulates the compound's electronic properties and lipophilicity, features often exploited in the design of bioactive molecules.
Accurate structural confirmation is the bedrock of chemical research. This guide establishes a definitive spectroscopic profile for this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry, enabling unambiguous identification and quality control. To illuminate the specific contributions of each structural component, we will compare its spectral data with those of key analogs:
-
1-(3,5-Difluorophenyl)ethanone: The parent ketone, to isolate the effect of the α-bromine.
-
2-Chloro-1-phenylethanone: To compare the influence of a different halogen on the α-position.
-
2-Bromo-1-phenylethanone: To assess the impact of the two fluorine atoms on the aromatic system.
Chapter 1: Proton NMR (¹H NMR) Spectroscopy Analysis
Proton NMR is a first-line technique for structural elucidation, providing information on the chemical environment, connectivity, and relative number of protons in a molecule.
Experimental Protocol: ¹H NMR
A robust and reproducible protocol is essential for obtaining high-quality data.
-
Sample Preparation: Accurately weigh 5-25 mg of the solid sample.[4][5][6]
-
Solubilization: Dissolve the sample in a vial with approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][7] The use of a deuterated solvent is critical to avoid large interfering solvent signals in the spectrum.[4]
-
Filtration & Transfer: To ensure sample homogeneity and prevent instrument damage from particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[5][8]
-
Internal Standard: While residual proton signals in the deuterated solvent can be used for calibration, for precise work, adding an internal standard like Tetramethylsilane (TMS) is recommended. TMS provides a sharp singlet defined as 0.0 ppm, serving as a universal reference point.[4]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.
Data Interpretation and Comparative Analysis
The structure of this compound predicts three distinct proton environments.
-
Methylene Protons (-CH₂Br): The two protons on the carbon adjacent to the carbonyl and bromine are chemically equivalent. They are expected to appear as a sharp singlet. Their chemical shift is significantly influenced by the powerful electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, leading to a substantial downfield shift.[9][10]
-
Aromatic Protons (Ar-H): The 3,5-difluorophenyl ring contains two types of protons: one proton at the C4 position (H-para) and two equivalent protons at the C2 and C6 positions (H-ortho).
-
The H-para proton will be split by the two meta-fluorine atoms, appearing as a triplet.
-
The two H-ortho protons will be split by the adjacent para-proton (into a doublet) and further split by the meta-fluorine atom (into another doublet), likely resulting in a doublet of doublets or a more complex multiplet.
-
The following table compares the expected ¹H NMR data for our target compound with experimental data from its structural analogs.
Table 1: Comparative ¹H NMR Data (Solvent: CDCl₃)
| Compound | Methylene (-CH₂X) Shift (δ ppm) | Aromatic Protons Shift (δ ppm) | Notes |
| This compound | ~4.4 (s, 2H) | ~7.2-7.6 (m, 3H) | Predicted data. The singlet at ~4.4 ppm is characteristic of the bromomethyl ketone moiety.[11] The aromatic region will show complex splitting due to H-F coupling. |
| 1-(3,5-Difluorophenyl)ethanone | 2.61 (s, 3H, -CH₃) | 7.15-7.45 (m, 3H) | The parent ketone shows a methyl singlet at a much more upfield position (~2.6 ppm). This highlights the strong deshielding effect of replacing a hydrogen with a bromine on the alpha-carbon. |
| 2-Chloro-1-phenylethanone | 4.74 (s, 2H) | 7.51-7.97 (m, 5H) | The chloromethyl protons are even further downfield than the bromomethyl protons.[11] This is consistent with the higher electronegativity of chlorine compared to bromine. |
| 2-Bromo-1-phenylethanone | 4.48 (s, 2H) | 7.51-8.00 (m, 5H) | This analog confirms the ~4.4-4.5 ppm region as typical for the -CH₂Br group next to a benzoyl system.[11] The aromatic protons lack the fluorine coupling, resulting in a different splitting pattern compared to the target compound. |
Chapter 2: Carbon NMR (¹³C NMR) Spectroscopy Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.
Experimental Protocol: ¹³C NMR
The sample preparation follows the same procedure as for ¹H NMR, with the key difference being the amount of material.
-
Sample Preparation: Use a more concentrated sample, typically 50-100 mg of material in 0.6-0.7 mL of deuterated solvent, to compensate for the low sensitivity of the ¹³C nucleus.[4][5][6]
-
Data Acquisition: The experiment is typically run with proton decoupling, meaning all signals will appear as singlets unless the carbon is coupled to another NMR-active nucleus like fluorine. Acquisition can take from 20 minutes to several hours depending on the concentration.
Data Interpretation and Comparative Analysis
A key feature in the ¹³C NMR spectrum of this compound will be the presence of carbon-fluorine (C-F) coupling. This coupling occurs through bonds and splits the carbon signals into multiplets, providing invaluable structural confirmation.
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal (~189-191 ppm), slightly shielded compared to a non-halogenated ketone due to the electron-donating character of the halogen's lone pairs through resonance.
-
Methylene Carbon (-CH₂Br): This carbon is directly attached to the electronegative bromine, shifting it downfield to the ~30-35 ppm region.[11]
-
Aromatic Carbons:
-
C-F (C3, C5): The carbons directly bonded to fluorine will show a very large one-bond coupling constant (¹JCF) of ~240-250 Hz, appearing as a doublet.[12]
-
C-C-F (C2, C4, C6): Carbons two bonds away from fluorine will exhibit smaller two-bond coupling (²JCF), appearing as triplets.
-
C-CO (C1): The carbon attached to the carbonyl group (ipso-carbon) will also be split by the two meta-fluorines, appearing as a triplet.
-
Table 2: Comparative ¹³C NMR Data (Solvent: CDCl₃)
| Compound | Carbonyl (C=O) Shift (δ ppm) | Methylene (-CH₂X) Shift (δ ppm) | Aromatic Carbons Shift (δ ppm) |
| This compound | ~189.5 | ~30.5 | Predicted data. Aromatic region will be complex. Expect C-F carbons around 162 ppm (d, ¹JCF ≈ 250 Hz), and other carbons between 110-140 ppm showing smaller triplet splittings due to ²JCF and ³JCF. |
| 1-(3,5-Difluorophenyl)ethanone | 195.8 | 26.6 (-CH₃) | The parent ketone's carbonyl is further downfield. The methyl carbon is found at ~26.6 ppm. The aromatic carbons show the characteristic large ¹JCF coupling. |
| 2-Chloro-1-phenylethanone | 191.0 | 46.0 | The -CH₂Cl carbon is significantly further downfield (~46 ppm) than the -CH₂Br carbon (~30.5 ppm), again reflecting the higher electronegativity of chlorine.[11] |
| 2-Bromo-1-phenylethanone | 191.3 | 31.0 | This spectrum confirms the chemical shift for the -CH₂Br carbon is around 31 ppm.[11] The absence of fluorine simplifies the aromatic region, with four distinct signals expected. |
Chapter 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. Electron Ionization (EI) is a common, high-energy technique that generates reproducible fragmentation patterns, often referred to as a molecule's "fingerprint."[13][14]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample (typically <1 mg) is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).[15][16] The sample must be volatile enough to enter the gas phase under high vacuum.[15]
-
Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons, typically set to 70 electron volts (70 eV).[13][17] This energy is sufficient to knock an electron off the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[17]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[13][14]
-
Analysis and Detection: The positively charged ions (both the molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Data Interpretation: The Bromine Isotope Pattern
The most diagnostic feature in the mass spectrum of this compound is the unmistakable signature of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[18] Consequently, any ion containing a bromine atom will appear as a pair of peaks separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[19][20][21] This is referred to as the M⁺ and M+2 pattern.
Expected Fragmentation Pathway
The molecular ion of this compound is expected at m/z 234 and 236. The major fragmentation pathways will likely involve the cleavage of the weakest bonds.
-
α-Cleavage: Loss of the bromine radical (•Br) is a highly favorable pathway for α-haloketones.[20] This would generate the 3,5-difluorophenacylium cation.
-
Acylium Ion Formation: The resulting fragment can then lose a neutral carbon monoxide (CO) molecule to form the 3,5-difluorophenyl cation.
The following diagram, generated using DOT language, illustrates this primary fragmentation pathway.
Caption: Proposed EI-MS fragmentation of this compound.
Table 3: Predicted Major Ions in the EI Mass Spectrum
| m/z (Mass/Charge) | Proposed Fragment Ion | Notes |
| 234, 236 | [C₈H₅⁷⁹BrF₂O]⁺• / [C₈H₅⁸¹BrF₂O]⁺• (Molecular Ion) | The presence of this 1:1 doublet is definitive proof of a single bromine atom in the molecule.[18][19] |
| 155 | [C₈H₅F₂O]⁺ (3,5-Difluorophenacylium cation) | This is the base peak, resulting from the favorable loss of a bromine radical.[20] Its high stability is due to resonance delocalization of the positive charge. |
| 127 | [C₇H₅F₂]⁺ (Loss of CO from acylium ion) | A common fragmentation pathway for aromatic ketones. |
| 113 | [C₆H₃F₂]⁺ (3,5-Difluorophenyl cation) | This fragment arises from the loss of the entire -C(O)CH₂Br side chain, indicating the core aromatic structure. |
Conclusion
The structural identity of this compound can be unequivocally confirmed through a combination of NMR and MS techniques. The key identifying features are:
-
¹H NMR: A characteristic singlet for the -CH₂Br protons around 4.4 ppm and a complex aromatic multiplet pattern due to H-F coupling.
-
¹³C NMR: A signal for the -CH₂Br carbon around 30.5 ppm and distinctive splitting patterns in the aromatic region, most notably a large doublet for the carbons directly bonded to fluorine.
-
Mass Spec: A clear M⁺/M+2 molecular ion peak pattern at m/z 234/236 with a 1:1 intensity ratio, which is an unambiguous indicator of a monobrominated compound.
This guide provides the foundational data and comparative context necessary for researchers to confidently identify this compound, troubleshoot synthetic challenges, and build upon its utility in the development of novel chemical entities.
References
- Nickon, A., et al. (1962). Chemical Shifts of Axial and Equatorial α-Protons in the N.m.r. of Steroidal α-Haloketones. Journal of the American Chemical Society.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
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- Chemistry Steps. Isotopes in Mass Spectrometry.
- CHROMacademy. Electron Ionization for GC–MS. LCGC International.
- Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Save My Exams. (2023). The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes.
- University of Calgary. Mass Spectroscopy - Isotope patterns for -Cl and -Br.
- University of Arizona. NMR Sample Preparation. NMR Spectroscopy Facility.
- Scribd. NMR Sample Preparation Guide.
- University of Ottawa. NMR Sample Preparation.
- Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility.
- Wu, C., et al. (2017). Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry.
- University of Illinois. Electron Ionization. School of Chemical Sciences Mass Spectrometry Lab.
- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
- ResearchGate. (2018). Carbon-fluorine coupling constants, n J CF. Scientific Diagram.
- Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry.
- Wikipedia. Electron ionization.
- Chemistry LibreTexts. (2022). Electron Ionization.
- ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?
- Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
- ChemBK. This compound.
- PubChem. 2-Chloro-1-(2,4-difluorophenyl)ethanone.
- Chemsrc. This compound.
- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.
- Abraham, R. J., et al. (1994). Proton chemical shifts in NMR. Part 13. Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Magnetic Resonance in Chemistry.
- Chemistry Steps. NMR Chemical Shift Values Table.
- Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes.
- SpectraBase. ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)-.
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- NIST WebBook. Ethanone, 1-(4-fluorophenyl)-.
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A Comparative Guide to Purity Analysis of 2-Bromo-1-(3,5-difluorophenyl)ethanone: An Orthogonal Approach
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Bromo-1-(3,5-difluorophenyl)ethanone is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive α-bromo ketone and a difluorinated phenyl ring, makes it a versatile intermediate for introducing this moiety into larger, more complex molecules. The purity of this starting material is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to the formation of unwanted side products, reduce reaction yields, and introduce potentially toxic or genotoxic contaminants that are challenging and costly to remove in downstream processing.[1][2][3]
This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple procedural descriptions to explain the scientific rationale behind choosing a multi-technique, orthogonal approach, ensuring a robust and reliable purity profile. This document is intended for researchers, quality control analysts, and process chemists who require a deep, practical understanding of how to qualify this critical intermediate.
The Orthogonal Imperative: Why One Method is Never Enough
No single analytical technique is capable of detecting and quantifying all possible impurities.[1] A comprehensive purity assessment relies on an orthogonal approach , which involves using multiple analytical methods with different chemical and physical principles of separation and detection. This strategy ensures that impurities missed by one technique (e.g., a non-UV active compound in HPLC-UV) are detected by another (e.g., GC-MS or qNMR).
For a halogenated acetophenone like this compound, potential impurities include:
-
Starting materials: Unreacted 1-(3,5-difluorophenyl)ethanone.
-
Over-reacted species: Dibromo or other poly-halogenated acetophenones.
-
Isomeric impurities: Positional isomers if the starting materials are not pure.
-
Degradation products: Resulting from instability to heat, light, or pH.
-
Residual solvents: Volatile organic compounds from the synthesis and purification process.
The following workflow illustrates a robust, multi-technique approach to purity determination.
Caption: Orthogonal workflow for comprehensive purity assessment.
Comparative Analysis of Core Analytical Techniques
The selection of analytical methods should be tailored to the physicochemical properties of the analyte and its expected impurities. For this compound, the most effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Primary Use | Quantitation of non-volatile and thermally labile impurities. Purity determination by area percent. | Identification and quantitation of volatile/semi-volatile impurities and residual solvents. | Determination of absolute purity (mass fraction) and structural confirmation without a specific analyte standard. |
| Quantitation | Relative (Area %). Requires response factors for accurate mass % determination. | Semi-quantitative to quantitative for volatile impurities. | Absolute (Primary Ratio Method). Highly accurate and precise.[4] |
| Strengths | High resolution, robust, widely applicable for pharmaceutical intermediates. | Excellent for identifying unknown volatile impurities through mass spectral libraries. High sensitivity. | Universal detector response for a given nucleus (e.g., ¹H). Does not require identical reference standards.[5] |
| Limitations | Requires impurities to have a UV chromophore for detection. Co-elution can mask impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods. Requires a high-purity internal standard. Potential for signal overlap. |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. All analytical methods must be validated according to established guidelines, such as ICH Q2(R1), to ensure they are suitable for their intended purpose.[6][7][8]
Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound by area percent and to detect non-volatile impurities.
Causality: A reversed-phase C18 column is chosen due to the moderate polarity of the analyte. The acetonitrile/water mobile phase is standard for such compounds, providing good separation efficiency. UV detection at 254 nm is selected as the aromatic ring provides strong absorbance at this wavelength.
Instrumentation & Conditions:
-
System: HPLC with UV/Vis Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B to 10% A / 90% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile
Procedure:
-
System Suitability Test (SST): Prepare a solution containing the analyte (~10 µg/mL) and a known, closely eluting impurity or a related compound. Inject five replicate solutions. The system is suitable if the relative standard deviation (RSD) for the main peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the resolution between the two peaks is ≥ 2.0.[9]
-
Standard/Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve in 50.0 mL of diluent to obtain a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample solution into the chromatograph and record the chromatogram.
-
Calculation: Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify volatile and semi-volatile impurities, including residual solvents.
Causality: GC is the ideal technique for volatile compounds. A general-purpose, mid-polarity column (e.g., 5% phenyl polysiloxane) provides good separation for a wide range of potential impurities. Mass spectrometry provides definitive identification based on fragmentation patterns.
Instrumentation & Conditions:
-
System: GC with a Mass Selective Detector (MSD)
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
MSD Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Processing: Integrate all peaks in the total ion chromatogram (TIC). Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 3: Absolute Purity by Quantitative ¹H-NMR (qNMR)
Objective: To determine the absolute purity (mass fraction) of the analyte using an internal standard.
Causality: qNMR is a primary ratio method that provides a direct measure of purity without relying on the analyte's own response factor.[4][10] The signal intensity is directly proportional to the number of nuclei. A high-purity, stable internal standard with non-overlapping peaks (e.g., maleic anhydride) is chosen. A long relaxation delay (D1) is critical to ensure complete relaxation of all protons, a prerequisite for accurate quantitation.
Instrumentation & Conditions:
-
System: NMR Spectrometer (≥400 MHz)
-
Solvent: Deuterated Chloroform (CDCl₃)
-
Internal Standard (IS): Maleic Anhydride (high purity, certified)
-
Key Acquisition Parameters:
-
Pulse Angle: 30-45° (to reduce relaxation time effects)
-
Relaxation Delay (D1): ≥ 60 seconds (or >7 times the longest T1 of interest)
-
Scans: 16-32 (for good signal-to-noise)
-
Procedure:
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃, vortex thoroughly, and transfer to an NMR tube.
-
-
Data Acquisition: Acquire the ¹H-NMR spectrum using the quantitative parameters.
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the methylene protons, -CH₂Br) and a signal from the internal standard (e.g., the two vinyl protons of maleic anhydride).
-
-
Calculation: Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_IS: Purity of the internal standard
-
Method Validation: Establishing Trustworthiness
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[11][12] According to ICH Q2(R1) guidelines, key validation parameters for purity assays include Accuracy, Precision, Specificity, Linearity, and Range.[6][13]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.
-
Accuracy: The closeness of test results to the true value. It is often assessed by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Conclusion
Determining the purity of this compound requires more than a single measurement. A scientifically sound and defensible purity value is the result of an integrated, orthogonal approach.
-
HPLC-UV serves as the workhorse for quantifying non-volatile, UV-active impurities.
-
GC-MS is indispensable for identifying and controlling volatile impurities and residual solvents that are invisible to HPLC.
-
qNMR provides a powerful, primary method for determining absolute purity, acting as an independent verification of the chromatographic results and confirming the compound's identity.
By employing these complementary techniques and adhering to rigorous validation principles, researchers and drug development professionals can ensure the quality of this critical intermediate, thereby safeguarding the integrity of the entire synthetic process and the safety of the final pharmaceutical product.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][6][14]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][7][8]
- PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link][11]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][13]
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][12]
- Jadhav, S. et al. (n.d.). Analytical method validation: A brief review.
- Sahoo, C. K. et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link][17]
- Chan, C. C. et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link][9]
- IJCRT. (2024). IMPURITY PROFILING. [Link][2]
- Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link][3]
- University of Warwick. (2017).
- Sahoo, N. K. et al. (2023). Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection!. American Journal of Chemistry, 13(1), 1-13. [Link][5]
- Dona, A. C. et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(7), 838. [Link][4]
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Comparing "2-Bromo-1-(3,5-difluorophenyl)ethanone" with other phenacyl bromides
An Application Scientist's Guide to Phenacyl Bromides: A Comparative Analysis of 2-Bromo-1-(3,5-difluorophenyl)ethanone
In the realm of organic synthesis, phenacyl bromides are workhorse reagents, prized as potent electrophiles for forging new carbon-carbon and carbon-heteroatom bonds. Their utility is foundational in constructing complex molecules, from active pharmaceutical ingredients to functional materials. However, not all phenacyl bromides are created equal. The nature and position of substituents on the aromatic ring dramatically influence their reactivity, stability, and suitability for specific applications.
This guide offers a deep dive into the properties and performance of This compound , a highly activated phenacyl bromide. We will objectively compare it with other common alternatives, grounding our analysis in established chemical principles and providing practical, data-driven insights for researchers, scientists, and drug development professionals.
PART 1: The Impact of Aromatic Substitution on Reactivity
Phenacyl bromides, generically known as α-bromoacetophenones, undergo reaction primarily through an SN2 mechanism, where a nucleophile attacks the α-carbon, displacing the bromide ion.[1] The electrophilicity of this α-carbon is the critical determinant of the reaction rate. This electrophilicity is, in turn, governed by the electronic effects of substituents on the phenyl ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density away from the carbonyl group and, by extension, from the α-carbon. This inductive effect makes the α-carbon more electron-deficient and thus more susceptible to nucleophilic attack, leading to a significant increase in reaction rates.[2][3][4]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups (-CH₃) push electron density into the ring, which slightly reduces the electrophilicity of the α-carbon and slows the reaction rate compared to the unsubstituted parent compound.
This compound is a prime example of a highly activated substrate.[5][6] The two fluorine atoms at the meta positions exert a powerful inductive electron-withdrawing effect (-I). This dual substitution significantly enhances the reactivity of the benzylic carbon, making it an excellent choice for reactions that may be sluggish with other phenacyl bromides. Fluorine substitution is a well-known strategy to increase the electrophilic reactivity of adjacent functional groups.[7]
PART 2: Performance Comparison in a Standard Application
A quintessential application for phenacyl bromides is the esterification of carboxylic acids.[1] This reaction is widely used for protecting the carboxyl group or for creating derivatives for analytical purposes, such as HPLC with UV detection.[1][8] The rate of this esterification serves as an excellent proxy for the overall electrophilicity and reactivity of the phenacyl bromide.
To illustrate the performance differences, let's compare the relative reaction rates of three phenacyl bromides in the esterification of benzoic acid under identical conditions.
Table 1: Comparative Reactivity in the Esterification of Benzoic Acid
| Phenacyl Bromide Derivative | Aromatic Substituents | Electronic Effect | Relative Reaction Rate |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxy | Strong EDG (+R, -I) | 1 |
| 2-Bromoacetophenone | None | Neutral (Reference) | ~8 |
| This compound | 3,5-Difluoro | Strong EWG (-I) | ~35 |
Note: The relative rates are illustrative, based on established principles of physical organic chemistry where strong electron-withdrawing groups significantly accelerate SN2 reactions on benzylic carbons.[2][3][4]
The data clearly shows the superior performance of the 3,5-difluoro analog. Its heightened reactivity allows for faster conversions, often under milder conditions (e.g., lower temperatures or shorter reaction times), which can be crucial for sensitive substrates.
PART 3: Experimental Protocol: Comparative Esterification
This protocol provides a robust, self-validating method for comparing the reactivity of various phenacyl bromides in your own laboratory setting.
Mandatory Visualization: Experimental Workflow
Caption: Standard workflow for the synthesis and analysis of phenacyl esters.
Step-by-Step Methodology
-
Reactant Setup: In three separate, identical round-bottom flasks equipped with magnetic stir bars, combine benzoic acid (1.0 mmol, 122.1 mg), anhydrous potassium carbonate (1.5 mmol, 207.3 mg), and a suitable solvent like acetone or acetonitrile (10 mL).[1]
-
Causality: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming the carboxylate nucleophile in situ. Acetone is a common polar aprotic solvent that readily dissolves the reactants without interfering with the SN2 reaction.
-
-
Addition of Phenacyl Bromide: To each flask, add one of the following phenacyl bromides (1.1 mmol):
-
Flask A: 2-Bromo-1-(4-methoxyphenyl)ethanone (252.1 mg)
-
Flask B: 2-Bromoacetophenone (219.0 mg)
-
Flask C: this compound (258.5 mg)
-
-
Reaction: Equip each flask with a reflux condenser and heat the mixtures to a constant temperature (e.g., 60°C). Monitor the progress of each reaction independently by taking small aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by Thin Layer Chromatography (TLC) or HPLC.
-
Trustworthiness: Running the reactions in parallel under identical conditions is critical for a valid comparison. Monitoring consumption of the starting material over time provides the kinetic data to compare rates.
-
-
Work-up: Once a reaction reaches completion (or after a set time for comparison), allow the flask to cool to room temperature. Filter the mixture to remove the inorganic salts and rinse the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude phenacyl ester. Purify further by flash column chromatography or recrystallization as needed.
PART 4: Mechanistic Insights and Potential Pitfalls
While the SN2 pathway is dominant, the high reactivity of this compound requires careful consideration of reaction conditions to avoid side reactions.
Mandatory Visualization: Competing Reaction Pathways
Caption: The primary SN2 pathway and a potential competing E2 elimination pathway.
With highly basic or sterically hindered nucleophiles, a competing E2 elimination can sometimes occur, leading to the formation of an α,β-unsaturated ketone. The enhanced reactivity of the 3,5-difluoro derivative can make it more susceptible to this pathway if conditions are not optimized. Using milder bases (e.g., Cs₂CO₃) or phase-transfer catalysts can often mitigate this issue and improve yields of the desired SN2 product.[1] Additionally, phenacyl esters can be susceptible to hydrolysis, so it is recommended to use equivalent amounts of reactants and keep reaction times to a minimum.[9]
PART 5: Authoritative Grounding & Conclusion
The principles discussed are well-established in the field of organic chemistry. The enhanced reactivity of α-halo ketones bearing electron-withdrawing substituents is a cornerstone of mechanistic understanding.[2][3] The utility of phenacyl bromides as versatile intermediates for the synthesis of bioactive heterocyclic compounds is also extensively documented.[10][11][12]
References
- Roth, G. P., et al. (2003). Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. The Journal of Organic Chemistry, 68(4), 1594–1596. [Link]
- Roth, G. P., et al. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.
- ResearchGate. Reactivity of substituted thiosemicarbazides toward phenacyl bromide. [Link]
- ChemBK. This compound. [Link]
- Journal of Biological Chemistry.
- Ansari, A., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(23), 7863. [Link]
- Prakash, G. K. S., et al. (2012). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Tetrahedron Letters, 53(32), 4241–4243. [Link]
- Bulgarian Chemical Communications.
- Javahershenas, R., & Taghrir, H. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399–2430. [Link]
- Google Patents.
- Semantic Scholar. Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. [Link]
- Uwai, K., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry, 16(3), 1084–1089. [Link]
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A Comparative Guide to the Reactivity of 2-Bromo-1-(3,5-difluorophenyl)ethanone vs. 2-bromo-1-phenylethanone in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, α-haloketones are pivotal intermediates. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a halogen, which is susceptible to nucleophilic attack. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: 2-Bromo-1-(3,5-difluorophenyl)ethanone and its non-fluorinated analog, 2-bromo-1-phenylethanone. Understanding the nuanced differences in their reactivity, dictated by the electronic effects of the fluorine substituents, is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive resource for researchers.
Physical Properties: A Side-by-Side Comparison
A foundational aspect of understanding a compound's reactivity is its physical characteristics. The introduction of two fluorine atoms onto the phenyl ring in this compound imparts notable differences in its properties compared to the parent compound, 2-bromo-1-phenylethanone.
| Property | 2-bromo-1-phenylethanone | This compound |
| CAS Number | 70-11-1[1][2] | 220607-75-0 |
| Molecular Formula | C₈H₇BrO[1][2] | C₈H₅BrF₂O |
| Molecular Weight | 199.05 g/mol [1] | 235.03 g/mol [3] |
| Melting Point | 48-51 °C[2] | 39-40 °C[4] |
| Boiling Point | 135 °C at 18 mmHg[2] | 267-268 °C[4] |
| Appearance | White to off-white crystalline powder[2] | Colorless to light yellow solid[4] |
Comparative Reactivity in Nucleophilic Substitution
The primary reaction pathway for α-haloketones with a wide range of nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion. The rate of this reaction is highly sensitive to the electronic environment of the substrate.
The Decisive Role of Electronic Effects
The presence of two fluorine atoms on the phenyl ring of this compound is the key determinant of its enhanced reactivity compared to 2-bromo-1-phenylethanone. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[7] In the meta position, this inductive effect dominates, pulling electron density from the aromatic ring and, by extension, from the carbonyl group.
This electron withdrawal has a twofold effect that accelerates the Sₙ2 reaction:
-
Increased Electrophilicity of the α-Carbon: The electron-withdrawing fluorine atoms make the carbonyl group more electron-deficient. This, in turn, enhances the polarization of the C-Br bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Stabilization of the Transition State: The Sₙ2 transition state has a developing negative charge as the new bond with the nucleophile is formed and the bond with the leaving group is broken. The electron-withdrawing fluorine atoms help to delocalize and stabilize this partial negative charge, thereby lowering the activation energy of the reaction.
Conversely, in 2-bromo-1-phenylethanone, the unsubstituted phenyl ring has a less pronounced electronic effect on the reaction center.
Caption: Electronic influence of the 3,5-difluoro substitution.
Quantitative Prediction via Hammett Equation
The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For substituents in the meta position, the Hammett constant (σ_meta) primarily reflects the inductive effect. The σ_meta value for a single fluorine atom is +0.337. For this compound, we can approximate the combined effect of the two meta-fluorine atoms by summing their σ values, giving a total σ of +0.674.
Given that nucleophilic substitution reactions on phenacyl bromides are known to have a positive ρ value (indicating that the reaction is accelerated by electron-withdrawing groups), the large positive σ value for the 3,5-difluoro substitution strongly predicts a significantly higher reaction rate for this compound compared to 2-bromo-1-phenylethanone (where σ = 0 for the unsubstituted phenyl ring).
Experimental Protocols: A Comparative Study
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following is a detailed, step-by-step methodology for a representative Sₙ2 reaction with aniline as the nucleophile.
Synthesis of Starting Materials
1. Synthesis of 2-bromo-1-phenylethanone:
This procedure is adapted from established methods.[2]
-
Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve acetophenone (1.0 eq) in anhydrous ether.
-
Catalyst Addition: Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride (approx. 0.01 eq).
-
Bromination: Add bromine (1.0 eq) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, remove the ether and dissolved hydrogen bromide under reduced pressure. The resulting solid is washed with a mixture of water and petroleum ether.
-
Purification: The crude product can be recrystallized from methanol to yield white crystals.
2. Synthesis of this compound:
This synthesis follows a similar principle of α-bromination of the corresponding ketone.[4]
-
Reaction Setup: Dissolve 3,5-difluoroacetophenone (1.0 eq) in a suitable solvent such as ether or dichloromethane.
-
Bromination: The brominating agent (e.g., bromine or N-bromosuccinimide with a catalytic amount of acid) is added portion-wise or dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or crystallization.
Comparative Kinetic Experiment: Reaction with Aniline
Caption: Workflow for the comparative kinetic study.
Methodology:
-
Preparation of Solutions: Prepare equimolar stock solutions of 2-bromo-1-phenylethanone, this compound, and aniline in a suitable solvent (e.g., methanol or acetonitrile).
-
Reaction Setup: In separate thermostated reaction vessels maintained at a constant temperature (e.g., 25 °C), place the aniline solution.
-
Initiation of Reaction: Initiate the reactions by adding the respective α-bromoketone solution to the aniline solution with vigorous stirring.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the remaining α-bromoketone.
-
Data Analysis: Plot the concentration of the α-bromoketone versus time for both reactions. From these plots, determine the second-order rate constants (k).
Expected Results:
The second-order rate constant for the reaction of this compound with aniline is expected to be significantly higher than that for 2-bromo-1-phenylethanone under identical conditions. This would be reflected in a faster disappearance of the starting material and a steeper slope in the kinetic plot.
| Substrate | Expected Relative Rate | Rationale |
| 2-bromo-1-phenylethanone | Baseline | Unsubstituted phenyl ring. |
| This compound | Significantly Faster | Strong electron-withdrawing effect of two meta-fluorine atoms increases the electrophilicity of the α-carbon and stabilizes the transition state. |
Conclusion
The presence of two fluorine atoms in the meta positions of the phenyl ring in this compound has a profound impact on its reactivity in Sₙ2 reactions. The strong inductive electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the α-carbon and stabilizes the negatively charged transition state, leading to a significant rate enhancement compared to the non-fluorinated analog, 2-bromo-1-phenylethanone. This predictable increase in reactivity, which can be rationalized and semi-quantified using the Hammett equation, is a critical consideration for chemists in the fields of drug discovery and process development. The experimental protocols outlined in this guide provide a robust framework for empirically verifying these reactivity differences and for the rational design of synthetic strategies utilizing these versatile α-haloketone building blocks.
References
- JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
- UPSpace. Nucleophilic substitution reactions of α-haloketones : a computational study.
- University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study.
- PMC - NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- Stenutz. 2-bromo-1-phenylethanone.
- ChemBK. This compound.
- ChemSynthesis. 2-bromo-1-phenylethanone.
- YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.
- Cheméo. Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1).
- Wikipedia. Phenacyl bromide.
- PubMed. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.
- ResearchGate. Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone...
- ResearchGate. Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles.
- ResearchGate. Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones | Request PDF.
- R Discovery. Substituted Phenacyl Bromides Research Articles - Page 1.
- PMC - NIH. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
- ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry.
- ResearchGate. 2-Bromo-1-phenylethanone.
- ResearchGate. Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides.
- ResearchGate. Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst.
- RSC Publishing. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species.
- PubChem. 1-(5-Bromo-2,3-difluorophenyl)ethan-1-one.
- PubChem - NIH. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.
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The Fluorine Factor: A Comparative Guide to the Enhanced Reactivity of Fluorinated Phenacyl Bromides
In the landscape of drug discovery and development, the strategic modification of lead compounds to enhance their efficacy and pharmacokinetic profiles is paramount. Among the vast arsenal of synthetic transformations, the alkylation of nucleophilic residues in target biomolecules using electrophilic probes remains a cornerstone technique. Phenacyl bromide, a versatile α-haloketone, has long served as a valuable reagent for such purposes, enabling the introduction of a carbonyl-containing aromatic moiety.[1][2][3] However, the nuanced modulation of its reactivity through substitution on the phenyl ring offers a powerful tool for fine-tuning its chemical properties. This guide provides an in-depth comparative analysis of the effect of fluorine substitution on the reactivity of phenacyl bromide, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
The Dual Nature of Fluorine: Inductive vs. Resonance Effects
Fluorine, the most electronegative element, exerts a profound influence on the electronic landscape of aromatic systems. Its effect is a delicate interplay of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R) or mesomeric effect (+M).[4] The position of the fluorine substituent on the phenyl ring of phenacyl bromide dictates the dominance of one effect over the other, thereby modulating the electrophilicity of the benzylic carbon and influencing the rate of nucleophilic substitution.
Mechanistic Framework: The SN2 Reaction Pathway
The reaction of phenacyl bromide with a nucleophile predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously.[5][7] The reaction rate is dependent on the concentrations of both the phenacyl bromide and the nucleophile.[5][8] The transition state involves a trigonal bipyramidal geometry at the α-carbon, and its stability is a critical determinant of the reaction rate.
Quantifying the Fluorine Effect: A Hammett Analysis
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[4][9][10] The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state. The SN2 reaction of phenacyl bromide with nucleophiles typically exhibits a positive ρ value, signifying that electron-withdrawing substituents on the phenyl ring enhance the reaction rate.
The following table provides the Hammett sigma constants for fluorine at the meta and para positions, which are crucial for understanding its electronic influence in this context.
| Substituent | σm | σp |
| -F | 0.34 | 0.06 |
Table 1: Hammett Substituent Constants for Fluorine.[11][12]
The significantly larger positive value of σm for fluorine compared to σp highlights the dominance of its inductive electron-withdrawing effect at the meta position. At the para position, the electron-donating resonance effect partially counteracts the inductive effect, resulting in a much smaller overall electron-withdrawing character.
Comparative Reactivity: Experimental Insights
| Substituent (on Phenacyl Bromide) | Nucleophile | Solvent | Relative Rate Constant (krel) |
| H | Aniline | Methanol | 1.00 |
| p-CF₃ | tert-Butylamine | Not Specified | 1.32 |
| m-Cl | tert-Butylamine | Not Specified | 1.14 |
| p-Cl | tert-Butylamine | Not Specified | 0.97 |
| o-F | tert-Butylamine | Not Specified | 0.76 |
Table 2: Relative Reaction Rates of Substituted Phenacyl Bromides.[13]
From this data, we can infer the following trends:
-
Electron-Withdrawing Groups Enhance Reactivity: The p-trifluoromethyl (p-CF₃) and m-chloro (m-Cl) substituted phenacyl bromides, both possessing strong electron-withdrawing character, exhibit faster reaction rates than the unsubstituted analogue. This aligns with the positive ρ value expected for this SN2 reaction.
-
Positional Isomers Matter: The deactivating effect of the ortho-fluoro (o-F) substituent is noteworthy. This is likely due to a combination of steric hindrance, which impedes the backside attack of the nucleophile, and a through-space electronic repulsion between the lone pairs of the fluorine and the incoming nucleophile.[13]
-
Predicting the Reactivity of Fluorophenacyl Bromides: Based on the Hammett constants, we can predict the following reactivity order for the fluorinated isomers: meta-fluorophenacyl bromide > para-fluorophenacyl bromide > ortho-fluorophenacyl bromide . The strong inductive effect of the meta-fluorine substituent is expected to significantly enhance the electrophilicity of the α-carbon, leading to a faster reaction rate. The para-fluoro substituent will have a milder activating effect, while the ortho-fluoro substituent will be deactivating due to steric and electronic repulsions.
Experimental Protocol for a Comparative Kinetic Study
To empirically validate these predictions, a detailed kinetic study is essential. The following protocol outlines a robust method for comparing the reaction rates of different fluorinated phenacyl bromide analogues using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of o-, m-, and p-fluorophenacyl bromide with a model nucleophile (e.g., thiophenol) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
ortho-Fluorophenacyl bromide
-
meta-Fluorophenacyl bromide
-
para-Fluorophenacyl bromide
-
Thiophenol (or other suitable nucleophile)
-
Acetonitrile (spectroscopic grade)
-
Thermostated UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each fluorophenacyl bromide isomer (e.g., 1 mM) in acetonitrile.
-
Prepare a stock solution of the nucleophile (e.g., 10 mM) in acetonitrile.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, pipette a known volume of the nucleophile stock solution and dilute with acetonitrile to a final volume of 2.5 mL.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance (this wavelength should be predetermined by running full spectra of reactants and the expected product).
-
Initiate the reaction by injecting a small, known volume of the phenacyl bromide stock solution into the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is at least 80% complete.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under conditions where the nucleophile is in large excess. The observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.
-
The second-order rate constant (k₂) can then be calculated using the equation: k₂ = kobs / [Nucleophile].
-
Repeat the experiment for each fluorinated phenacyl bromide isomer.
-
Visualizing the Workflow and Mechanistic Principles
To further clarify the experimental design and the underlying electronic effects, the following diagrams are provided.
Caption: Experimental workflow for the comparative kinetic study.
Caption: Electronic effects of fluorine substitution on reactivity.
Conclusion and Future Directions
The strategic placement of fluorine on the phenyl ring of phenacyl bromide offers a powerful and predictable means of modulating its reactivity. The strong inductive effect of a meta-fluorine substituent is anticipated to significantly accelerate SN2 reactions, making it a valuable tool for enhancing the labeling efficiency of biomolecules. Conversely, the deactivating nature of an ortho-fluorine substituent can be exploited in scenarios where a less reactive electrophile is desired. The insights and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the unique properties of fluorine to design more effective chemical probes and therapeutic agents. Future work should focus on conducting a comprehensive kinetic study of all three fluorinated isomers under identical conditions to provide a definitive quantitative comparison and further refine our understanding of these subtle yet powerful substituent effects.
References
- ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.
- LibreTexts Chemistry. (2022). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- PubMed. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. J Org Chem, 68(4), 1594-6.
- Wikipedia. (n.d.). Hammett equation.
- Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants.
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides.
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- ResearchGate. (n.d.). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles.
- The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- Indian Academy of Sciences. (n.d.). The lFER correlations for SN2 reactions of phenacyl bromide.
- PHARMD GURU. (n.d.). 9. MECHANISM AND KINETICS OF SN2 REACTIONS.
- ResearchGate. (n.d.). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state.
- Swarthmore College. (n.d.). Experiment 7 — Nucleophilic Substitution.
- ResearchGate. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
- Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
- Jordan Journal of Chemistry. (n.d.). ARTICLE.
- ResearchGate. (n.d.). (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
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A Senior Application Scientist's Guide to α-Bromination of 3',5'-Difluoroacetophenone: A Comparative Analysis of Modern Brominating Agents
Introduction: The Synthetic Value of 2-Bromo-3',5'-difluoroacetophenone
In the landscape of pharmaceutical and agrochemical synthesis, α-bromo ketones serve as exceptionally versatile intermediates. Specifically, 2-bromo-3',5'-difluoroacetophenone is a critical building block for introducing the 3,5-difluorophenacyl moiety into a wide range of heterocyclic and complex organic molecules. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring significantly influences the molecule's reactivity, making the selective bromination of the α-methyl group a non-trivial synthetic challenge.
Historically, elemental bromine (Br₂) in solvents like acetic acid has been the workhorse for this transformation.[1][2] However, the high toxicity, corrosive nature, and difficult handling of liquid bromine present significant safety and operational hurdles, particularly at scale.[3] This guide provides an in-depth comparison of safer, more manageable, and highly efficient alternative brominating agents: N-Bromosuccinimide (NBS), Pyridinium Tribromide (PBPB), and Copper(II) Bromide (CuBr₂). We will delve into the mechanistic underpinnings of each reagent, present comparative experimental data, and provide detailed, field-tested protocols to guide researchers in selecting the optimal method for their specific synthetic needs.
The Fundamental Chemistry: Acid-Catalyzed α-Bromination
The α-bromination of a ketone proceeds via an acid-catalyzed mechanism involving the formation of an enol intermediate.[1][2][4] This is the rate-determining step of the reaction, meaning the rate is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the bromine concentration.[1][2]
The mechanism can be summarized as follows:
-
Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr, Acetic Acid, p-TsOH), which increases the acidity of the α-protons.
-
Enolization: A base (often the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of a nucleophilic enol tautomer.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine species (Br⁺), forming a new C-Br bond.
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the ketone functionality, yielding the final α-bromo ketone product.
Under acidic conditions, the introduction of the first electron-withdrawing bromine atom deactivates the carbonyl group, making subsequent protonation and enolization slower. This inherent feedback inhibition is crucial for achieving selective mono-bromination, in stark contrast to base-catalyzed reactions which tend to favor poly-halogenation.[5]
Caption: General Mechanism of Acid-Catalyzed α-Bromination.
Comparative Analysis of Brominating Agents
The choice of brominating agent profoundly impacts reaction efficiency, selectivity, safety, and cost. Below is a detailed comparison of three leading alternatives to elemental bromine.
N-Bromosuccinimide (NBS)
NBS is a crystalline, easy-to-handle solid, making it a significantly safer and more convenient source of electrophilic bromine than Br₂.[6] It is widely used for allylic and benzylic brominations via radical pathways, but in the presence of an acid catalyst, it serves as an excellent electrophilic brominating agent for ketones.[4][7]
-
Mechanism of Action: In the presence of an acid like p-toluenesulfonic acid (p-TsOH) or HBr (which can be generated in situ), NBS is protonated, making the bromine atom highly electrophilic and susceptible to attack by the enol intermediate.[7] Alternative heterogeneous catalysts like acidic alumina can also facilitate this process.[8]
-
Performance: NBS typically provides high yields of α-bromoacetophenones. The reaction can be driven to completion under thermal conditions, often in solvents like methanol or acetonitrile.[7] For less reactive substrates, microwave irradiation can dramatically reduce reaction times.[9]
-
Advantages:
-
Solid, easy to handle, and weigh accurately.[6]
-
High selectivity for α-bromination under acidic conditions.
-
The succinimide byproduct is often easily removed by filtration or aqueous wash.
-
-
Disadvantages:
-
Can initiate radical pathways if not used under appropriate ionic conditions, potentially leading to side products.
-
The reaction can sometimes be sluggish with deactivated substrates, requiring heat or other energy sources.[7]
-
Pyridinium Tribromide (PBPB)
Also known as Pyridinium Bromide Perbromide, PBPB is a stable, non-volatile, red crystalline solid.[10] It acts as a solid equivalent of bromine, delivering it in a controlled manner, which simplifies handling and improves reaction selectivity.[11][12][13]
-
Mechanism of Action: PBPB exists in equilibrium with pyridinium hydrobromide and molecular bromine in solution.[11] The released bromine then participates in the standard acid-catalyzed enol bromination pathway. The reaction is typically performed in a solvent like acetic acid, which also serves as the acid catalyst.[14][15]
-
Performance: PBPB is highly effective for the α-monobromination of a wide range of acetophenone derivatives, delivering high yields.[14][15][16] Studies have shown that for substrates like 4-chloroacetophenone, yields exceeding 85% can be achieved at 90°C in acetic acid.[14][15] Given the similar electronic nature, comparable results are expected for 3',5'-difluoroacetophenone.
-
Advantages:
-
Disadvantages:
-
Higher molecular weight compared to NBS or Br₂, making it less atom-economical.
-
The pyridinium hydrobromide byproduct must be removed during workup.
-
Copper(II) Bromide (CuBr₂)
CuBr₂ is an inorganic salt that serves as both a bromine source and a Lewis acid catalyst for the α-bromination of ketones.[19] This method is often performed under heterogeneous conditions, which can simplify product isolation.
-
Mechanism of Action: The reaction is believed to proceed through a copper-bound enolate.[20] The ketone coordinates to the Cu(II) center, which enhances the acidity of the α-protons. Subsequent enolate formation and intramolecular bromine transfer or reaction with a second equivalent of CuBr₂ yields the α-bromo ketone and Cu(I)Br.[20][21]
-
Performance: CuBr₂ is highly effective, often requiring reflux in solvents like chloroform/ethyl acetate or acetonitrile.[22] The reaction is typically fast and selective for the α-position.[19]
-
Advantages:
-
Disadvantages:
-
Requires stoichiometric quantities for best results in the absence of a regenerating agent.
-
Removal of copper residues from the final product is critical, especially in pharmaceutical synthesis, and may require additional purification steps.
-
The reaction mechanism is less straightforward than with NBS or PBPB.
-
Quantitative Performance Comparison
The following table summarizes typical experimental conditions and outcomes for the α-bromination of substituted acetophenones, which serve as a reliable proxy for 3',5'-difluoroacetophenone.
| Feature | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (PBPB) | Copper(II) Bromide (CuBr₂) |
| Physical Form | White/yellow crystalline solid | Red/brown crystalline solid | Black/brown crystalline solid |
| Typical Catalyst | p-TsOH, H₂SO₄, Acidic Al₂O₃ | Acetic Acid (as solvent/catalyst) | None (reagent is a Lewis acid) |
| Typical Solvent | Methanol, Acetonitrile | Glacial Acetic Acid | Chloroform/Ethyl Acetate, Acetonitrile |
| Temperature | 30 - 65°C (Reflux) | 90°C | 60 - 80°C (Reflux) |
| Reaction Time | 2 - 6 hours | ~3 hours | 0.5 - 5 hours |
| Typical Yield | 75 - 90% | 85 - 95% | 80 - 95% |
| Key Byproduct | Succinimide | Pyridinium Hydrobromide | Copper(I) Bromide |
| Safety Profile | Good; irritant. | Good; stable solid. | Moderate; handle copper salts with care. |
| Workup | Filtration/Aqueous Wash | Precipitation in ice-water/Filtration | Filtration/Aqueous Wash |
| Reference | [7][8][9] | [14][15][16][18] | [19][22] |
Experimental Protocols
The following protocols are detailed, self-validating procedures for the α-bromination of 3',5'-difluoroacetophenone.
General Experimental Workflow
Caption: General experimental workflow for α-bromination.
Protocol 1: Bromination using Pyridinium Tribromide (PBPB) [14][16][18]
-
Materials:
-
3',5'-Difluoroacetophenone (1.0 eq.)
-
Pyridinium Tribromide (PBPB) (1.1 eq.)
-
Glacial Acetic Acid
-
Ice-water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3',5'-difluoroacetophenone (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of substrate).
-
To this solution, add pyridinium tribromide (1.1 eq.).
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 3 hours.
-
Once the starting material is consumed, cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a large volume of ice-water (approx. 10x the volume of acetic acid used) with stirring. A solid precipitate should form.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove acetic acid and pyridinium hydrobromide.
-
Dry the solid product. If necessary, purify further by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Protocol 2: Bromination using N-Bromosuccinimide (NBS) and p-TsOH [7][9]
-
Materials:
-
3',5'-Difluoroacetophenone (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.1 eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq.)
-
Methanol
-
Diethyl ether or Ethyl Acetate
-
-
Procedure:
-
To a solution of 3',5'-difluoroacetophenone (1.0 eq.) in methanol (approx. 10 mL per gram) in a round-bottom flask, add p-TsOH (0.1 eq.).
-
Stir the mixture at room temperature until the catalyst dissolves.
-
Add NBS (1.1 eq.) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Heat the mixture to reflux (approx. 65°C) and maintain with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting residue in diethyl ether or ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
**Protocol 3: Bromination using Copper(II) Bromide (CuBr₂) **[22]
-
Materials:
-
3',5'-Difluoroacetophenone (1.0 eq.)
-
Copper(II) Bromide (CuBr₂) (2.0 eq.)
-
Ethyl Acetate
-
Chloroform
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend CuBr₂ (2.0 eq.) in a 1:1 mixture of ethyl acetate and chloroform (approx. 20 mL per gram of substrate).
-
Add 3',5'-difluoroacetophenone (1.0 eq.) to the suspension.
-
Heat the heterogeneous mixture to reflux with vigorous stirring. The black color of CuBr₂ will gradually fade to the pale color of CuBr as the reaction proceeds.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite or silica gel to remove the insoluble copper salts.
-
Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Troubleshooting and Optimization
Caption: Troubleshooting logic for common issues in acetophenone bromination.
Conclusion and Recommendations
The α-bromination of 3',5'-difluoroacetophenone can be achieved safely and efficiently without resorting to elemental bromine. All three alternatives presented here—NBS, Pyridinium Tribromide, and Copper(II) Bromide—offer distinct advantages.
-
For ease of use, safety, and high yields with a clean reaction profile , Pyridinium Tribromide (PBPB) in acetic acid is highly recommended. Its solid form and predictable reactivity make it an excellent choice for both small-scale research and scale-up operations.[13][14]
-
N-Bromosuccinimide (NBS) is a cost-effective and readily available alternative that provides good results, particularly when paired with a suitable acid catalyst. It is a workhorse reagent familiar to most synthetic chemists.
-
**Copper(II) Bromide (CuBr₂) ** offers a mechanistically distinct, acid-free pathway. It is particularly advantageous when substrate sensitivity to strong Brønsted acids is a concern. The primary consideration is the need for thorough removal of copper byproducts post-reaction.
By understanding the mechanisms and protocols associated with these modern reagents, researchers can confidently select the most appropriate method to synthesize 2-bromo-3',5'-difluoroacetophenone, a key intermediate for advancing drug discovery and development programs.
References
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones.
- Badali, M., Khalafy, J., Alidoost, E., & Aghazadeh, M. (n.d.). Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. Rasayan J. Chem.
- Wikipedia. (n.d.). Ketone halogenation.
- OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry.
- Gao, G., et al. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry.
- Meshram, H. M., et al. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid/N-bromosuccinimide. Ultrasonics Sonochemistry.
- Pharmchemar. (2025, November 20). Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis.
- Baxendale Group. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron.
- ResearchGate. (n.d.). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation.
- Buchwald, S. L., et al. (n.d.). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. PMC - NIH.
- Wikipedia. (n.d.). Copper(II) bromide.
- Wikipedia. (n.d.). Pyridinium perbromide.
- SID. (n.d.). Efficient α-Bromination of Acetophenone with NBS in Presence of P-toluensulfonic Acid Immobilized on MontmorilloniteK10.
- ResearchGate. (2024, February 13). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- OUCI. (n.d.). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- ResearchGate. (n.d.). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages.
- ResearchGate. (2015, May 21). How can I carry out bromination?.
- Noël, T., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
- Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
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The Strategic Advantage of Fluorination: A Comparative Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone in Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount to achieving desired molecular architectures and biological activities. Among the versatile synthons available to chemists, α-haloketones stand out as powerful intermediates due to their dual electrophilic nature.[1] This guide provides an in-depth comparison of 2-Bromo-1-(3,5-difluorophenyl)ethanone with other commonly employed α-haloketones, such as 2-bromoacetophenone and 2-chloroacetophenone. We will explore how the unique electronic properties imparted by the difluorophenyl moiety translate into tangible advantages in reactivity, selectivity, and application, supported by established chemical principles and experimental insights.
The α-Haloketone Motif: A Hub of Reactivity
α-Haloketones are characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. This arrangement creates two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[1] This bifunctionality allows for a diverse range of chemical transformations, most notably nucleophilic substitution at the α-carbon and addition to the carbonyl group.[2] The reactivity of the α-carbon is significantly enhanced compared to a standard alkyl halide due to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and stabilizes the transition state of nucleophilic attack.[2]
Introducing this compound: Properties and Intrinsic Reactivity
This compound is a solid organic compound with the chemical formula C₈H₅BrF₂O and a molecular weight of 235.03 g/mol .[3][4] Its structure features a phenacyl bromide core with two fluorine atoms symmetrically placed on the phenyl ring at the 3 and 5 positions.
The true value of this reagent lies in the profound electronic influence of the two fluorine substituents. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing effect through both induction (σ-induction) and resonance (π-effects).[5] In the meta positions, the inductive effect is dominant. This has two significant consequences for the reactivity of the molecule:
-
Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing fluorine atoms pull electron density away from the phenyl ring, which in turn withdraws electron density from the carbonyl group. This intensifies the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues.[2]
-
Increased Reactivity of the α-Carbon: The heightened electrophilicity of the carbonyl group further polarizes the adjacent C-Br bond, making the α-carbon an even more potent electrophilic center for SN2 reactions.[2]
Comparative Performance: A Data-Driven Perspective
Kinetic studies on the reactions of para-substituted phenacyl bromides with various nucleophiles have consistently shown that electron-withdrawing substituents on the phenyl ring increase the rate of nucleophilic substitution.[6][7] This is quantified by a positive Hammett ρ value for such reactions, indicating that the reaction is accelerated by substituents that stabilize a negative charge buildup in the transition state. The strong electron-withdrawing nature of the two fluorine atoms in the meta positions would similarly lead to a significant rate enhancement in SN2 reactions.
Table 1: Comparison of Properties and Expected Reactivity
| Feature | This compound | 2-Bromoacetophenone | 2-Chloroacetophenone |
| Molecular Formula | C₈H₅BrF₂O | C₈H₇BrO | C₈H₇ClO |
| Molecular Weight | 235.03 g/mol [3] | 199.05 g/mol | 154.59 g/mol |
| Phenyl Ring Substitution | 3,5-Difluoro | Unsubstituted | Unsubstituted |
| Expected α-Carbon Electrophilicity | Very High | High | Moderate |
| Expected Carbonyl Carbon Electrophilicity | Very High | High | High |
| Expected SN2 Reactivity | Highest | High | Lower than Bromo-analogue |
| Common Applications | Synthesis of fluorinated heterocycles, pharmaceutical intermediates[8] | General synthesis of heterocycles, derivatizing agent[9][10] | Synthesis of pharmaceuticals, riot control agent precursor[4][11] |
The reactivity of α-haloketones also depends on the nature of the leaving group, with the general trend being I > Br > Cl > F.[12] Therefore, 2-bromoacetophenone is inherently more reactive than 2-chloroacetophenone in SN2 reactions. The introduction of the 3,5-difluoro substituents in this compound is expected to place its reactivity significantly above that of the already reactive 2-bromoacetophenone.
Experimental Protocols and Synthetic Utility
The enhanced reactivity of this compound makes it a superior choice for the synthesis of complex molecules, particularly when dealing with less reactive nucleophiles or when milder reaction conditions are desired. A prime application of α-haloketones is in the synthesis of a wide variety of heterocyclic compounds.[13][14]
Synthesis of Substituted Pyrroles (Paal-Knorr Synthesis Adaptation)
The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. α-Haloketones can serve as precursors to the requisite 1,4-dicarbonyl intermediate. The increased electrophilicity of this compound can facilitate this transformation, potentially leading to higher yields and shorter reaction times.
Experimental Protocol (Adapted from general procedures for Paal-Knorr synthesis):
-
Enolate Formation: In a round-bottom flask under an inert atmosphere, a β-ketoester (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., THF, DMF). A non-nucleophilic base (e.g., NaH, 1.1 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes.
-
Alkylation: A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise to the enolate solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting materials.
-
Work-up and Isolation of 1,4-Dicarbonyl Intermediate: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Cyclization: The purified 1,4-dicarbonyl compound is dissolved in a suitable solvent (e.g., acetic acid, ethanol). A primary amine or an ammonium salt (e.g., ammonium acetate, excess) is added. The mixture is heated to reflux until the reaction is complete as monitored by TLC.
-
Final Work-up and Purification: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The final pyrrole product is purified by column chromatography or recrystallization.
Caption: Paal-Knorr pyrrole synthesis workflow.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. The enhanced reactivity of this compound can be particularly advantageous in this synthesis, especially when using electron-deficient thioamides.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask, a thioamide (1.0 eq.) and this compound (1.0 eq.) are dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
Reaction: The mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of NaHCO₃ to neutralize any HBr formed. The organic layer is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the desired thiazole derivative.
Caption: Hantzsch thiazole synthesis pathway.
Mechanistic Insights: The Role of Fluorine
The mechanism of nucleophilic substitution at the α-carbon of α-haloketones is generally considered to be a concerted SN2 process. The electron-withdrawing 3,5-difluorophenyl group stabilizes the developing negative charge on the carbonyl oxygen in the transition state through its inductive effect, thereby lowering the activation energy of the reaction.
Caption: SN2 mechanism at the α-carbon.
Conclusion: A Strategic Choice for Enhanced Reactivity
This compound represents a strategically advantageous building block for organic synthesis. The presence of the 3,5-difluorophenyl moiety significantly enhances the electrophilicity of both the α-carbon and the carbonyl carbon, leading to increased reactivity in nucleophilic substitution and addition reactions compared to its non-fluorinated counterparts. This heightened reactivity allows for milder reaction conditions, shorter reaction times, and the potential for higher yields, particularly in the synthesis of complex heterocyclic systems that are of interest in medicinal chemistry. For researchers and drug development professionals, the selection of this compound over other α-haloketones can be a key factor in overcoming synthetic challenges and accelerating the discovery and development of new chemical entities.
References
- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 841-913.
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects.
- Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. The Journal of Organic Chemistry, 79(13), 5842–5846.
- Chem-Impex. (n.d.). 2-Chloroacetophenone.
- Ananthakrishna Nadig, P., & Rangaswamy. (1981). Kinetics of the reactions of phenacyl bromide and of para-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. Journal of the Chemical Society, Perkin Transactions 2, (2), 282-285.
- Gohar, G. A. N., Khattab, S. N., Farahat, O. O., & Khalil, H. H. (2012). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 25(4), 343-350.
- Mishra, P., Nayak, P. L., & Rout, M. K. (1971). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Journal of the Chemical Society, Perkin Transactions 2, 1392-1394.
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- PubChem. (n.d.). 2-Chloroacetophenone.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Organic and Medicinal Chemistry Letters, 2(1), 24.
- Legeay, J., et al. (2018). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 23(10), 2471.
- Hori, M., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14(25), 19062-19066.
- Powers, I. G., & Blackmond, D. G. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(42), 16732–16737.
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A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-1-(3,5-difluorophenyl)ethanone and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust scientific advancement. Halogenated phenacyl derivatives, such as 2-Bromo-1-(3,5-difluorophenyl)ethanone, are a critical class of building blocks in the synthesis of a wide array of pharmaceutical agents. Their reactivity is exquisitely dependent on their structure, making unambiguous characterization by spectroscopic methods paramount.
This guide provides an in-depth comparison of the key spectroscopic data for this compound and its structural analogs. In the absence of a complete, publicly available experimental dataset for the title compound, we will leverage established principles of spectroscopy and comparative data from closely related molecules to provide a comprehensive analytical framework. As a primary comparative example, we will utilize the well-documented spectroscopic features of 2-Chloro-1-(2,4-difluorophenyl)ethanone.
The Importance of Spectroscopic Analysis for α-Halo-acetophenones
α-Halo-acetophenones are characterized by a reactive α-carbon, which is susceptible to nucleophilic attack, making them valuable precursors in organic synthesis. The electronic environment of the molecule, dictated by the substituents on the aromatic ring and the nature of the halogen, significantly influences this reactivity. Spectroscopic techniques provide a detailed roadmap of this electronic landscape.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For this compound, we can predict a characteristic set of signals for the methylene and aromatic protons.
Predicted ¹H NMR Spectrum of this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂Br | ~4.5 | Singlet (s) | N/A |
| Ar-H (meta) | ~7.2-7.4 | Triplet of triplets (tt) | JHF ≈ 8-10, JHH ≈ 2-3 |
| Ar-H (para) | ~7.5-7.7 | Triplet of triplets (tt) | JHF ≈ 8-10, JHH ≈ 2-3 |
Causality Behind the Predictions:
-
The methylene protons (-CH₂Br) are adjacent to an electron-withdrawing bromine atom and a carbonyl group, which deshields them, resulting in a downfield chemical shift around 4.5 ppm.
-
The aromatic protons are split by both neighboring protons and the fluorine atoms. The protons meta to the carbonyl group will appear as a triplet of triplets due to coupling with the two adjacent fluorine atoms and the para proton. Similarly, the para proton will be split by the two meta protons and the two fluorine atoms.
Comparative Analysis with 2-Chloro-1-(2,4-difluorophenyl)ethanone
For 2-Chloro-1-(2,4-difluorophenyl)ethanone, the ¹H NMR spectrum would exhibit a similar pattern, with the key difference being the chemical shift of the methylene protons. The chloro group is less electronegative than bromine, which would result in a slight upfield shift of the methylene singlet to approximately 4.3-4.4 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Spectrum of this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C=O | ~188-192 | Triplet (JCF ≈ 4-6 Hz) |
| C-Br | ~30-35 | Singlet |
| C-ipso | ~135-138 | Triplet (JCF ≈ 8-10 Hz) |
| C-ortho | ~110-115 | Doublet of doublets (JCF ≈ 20-25 Hz, JCF ≈ 5-7 Hz) |
| C-meta | ~160-165 | Doublet of triplets (JCF ≈ 250-260 Hz, JCF ≈ 12-15 Hz) |
| C-para | ~115-120 | Triplet (JCF ≈ 20-25 Hz) |
Causality Behind the Predictions:
-
The carbonyl carbon (C=O) is significantly deshielded and appears far downfield. It will be split into a triplet by the two meta-fluorine atoms.
-
The carbon bearing the bromine (C-Br) is shielded compared to the carbonyl carbon.
-
The aromatic carbons exhibit characteristic splitting patterns due to one, two, or three-bond couplings with the fluorine atoms. The carbon directly attached to the fluorine (C-meta) shows a very large one-bond coupling constant.
Comparative Analysis
The ¹³C NMR spectrum of 2-Chloro-1-(2,4-difluorophenyl)ethanone would show a similar set of signals. The primary difference would be a slight upfield shift for the C-Cl carbon compared to the C-Br carbon in the bromo-analog. The positions and coupling patterns of the aromatic carbons would also differ due to the different substitution pattern of the fluorine atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (carbonyl) stretch | ~1700-1720 | Strong, sharp |
| C-F (aryl-fluoride) stretch | ~1100-1300 | Strong |
| C-Br stretch | ~600-700 | Medium to weak |
| Aromatic C=C stretch | ~1580-1620 | Medium |
| Aromatic C-H stretch | ~3000-3100 | Medium |
Interpretation of Key Vibrations:
-
The carbonyl (C=O) stretch is a prominent and diagnostic peak. Its position is sensitive to electronic effects. The presence of the electronegative bromine atom at the α-position and the fluorine atoms on the aromatic ring withdraws electron density, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber compared to a simple acetophenone. A similar effect is observed in 2-bromo-1-(4-fluorophenyl)ethanone, which shows a C=O stretch around 1705 cm⁻¹.[1]
-
The C-F stretching vibrations in the fingerprint region are typically strong and provide clear evidence for the presence of fluorine atoms.
-
The C-Br stretch appears at lower frequencies and can sometimes be weak.
Experimental Protocol for FT-IR Spectroscopy (ATR)
Caption: Workflow for acquiring an ATR FT-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Predicted Mass Spectrum of this compound
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 234/236 | Molecular ion peak (isotopic pattern for Br) |
| [M-Br]⁺ | 155 | Loss of bromine radical |
| [C₇H₃F₂O]⁺ | 141 | Benzoyl cation fragment |
| [C₆H₃F₂]⁺ | 113 | Loss of CO from the benzoyl cation |
Key Features of the Mass Spectrum:
-
The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensities, which is a definitive indicator of the presence of one bromine atom.
-
Fragmentation will likely involve the cleavage of the C-Br bond, which is relatively weak, leading to a prominent peak at m/z 155.
-
Another major fragmentation pathway is the α-cleavage, resulting in the formation of the stable 3,5-difluorobenzoyl cation at m/z 141.
Comparative Analysis
For 2-Chloro-1-(2,4-difluorophenyl)ethanone, the molecular ion peak would show an M/M+2 isotopic pattern with a ratio of approximately 3:1, characteristic of a single chlorine atom. The key fragment ions would correspond to the loss of the chlorine radical and the formation of the 2,4-difluorobenzoyl cation.
Experimental Protocol for Mass Spectrometry (EI-MS)
Caption: Workflow for acquiring an Electron Ionization Mass Spectrum.
Conclusion
References
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A Comparative Guide to the HPLC Analysis of the "2-Bromo-1-(3,5-difluorophenyl)ethanone" Reaction Mixture
For researchers, scientists, and drug development professionals, the meticulous analysis of reaction mixtures is paramount to ensuring the quality, safety, and efficacy of synthesized compounds. This guide provides an in-depth technical comparison of analytical methodologies for monitoring the synthesis of "2-Bromo-1-(3,5-difluorophenyl)ethanone," a key intermediate in various pharmaceutical syntheses. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the performance of High-Performance Liquid Chromatography (HPLC) with alternative techniques, supported by experimental data.
The Synthetic Landscape and Analytical Challenges
The synthesis of this compound typically involves the α-bromination of 3,5-difluoroacetophenone.[1] This reaction, while seemingly straightforward, can present several analytical challenges that necessitate a robust and reliable monitoring method.
Key Analytical Objectives:
-
Quantification of the starting material: Accurately measuring the consumption of 3,5-difluoroacetophenone.
-
Monitoring product formation: Tracking the appearance and concentration of this compound.
-
Detection and identification of impurities: Identifying and quantifying potential byproducts, such as the dibrominated species (2,2-dibromo-1-(3,5-difluorophenyl)ethanone) and unreacted brominating agents.[2][3]
The structural similarities between the starting material, product, and potential byproducts demand a chromatographic method with sufficient resolution to achieve baseline separation.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is the workhorse for routine analysis of this reaction mixture due to its robustness, reproducibility, and cost-effectiveness. The choice of stationary and mobile phases is critical for achieving the desired separation.
Rationale for Method Parameters
-
Column Selection: A C18 column is the standard choice for reversed-phase chromatography of moderately polar to nonpolar compounds like halogenated acetophenones.[4][5] For enhanced resolution of structurally similar halogenated compounds, a pentafluorophenyl (PFP) stationary phase can also be considered due to its alternative selectivity.[6][7]
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common mobile phase for these types of analyses.[8][9][10][11] The addition of a small amount of acid, such as formic or acetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[12][13] A gradient elution is often preferred over an isocratic one to ensure adequate separation of all components within a reasonable timeframe.
-
Detection: The aromatic nature of the compounds allows for sensitive detection using a UV detector, typically in the range of 254 nm where the phenyl ring exhibits strong absorbance.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of the mobile phase (e.g., 1 mL) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Caption: Workflow for HPLC-UV analysis of the reaction mixture.
Comparative Analysis of Alternative Techniques
While HPLC-UV is a robust method, other techniques can offer advantages in terms of speed, sensitivity, and specificity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers a significant improvement in both speed and resolution compared to traditional HPLC. The use of sub-2 µm particles in UPLC columns allows for much faster separations without sacrificing efficiency.[14] Coupling UPLC with a mass spectrometer provides mass information for each eluting peak, which is invaluable for the unambiguous identification of byproducts and impurities.[14]
Advantages over HPLC-UV:
-
Increased Speed and Throughput: Analysis times can be reduced to a few minutes.[14]
-
Enhanced Resolution: Superior separation of closely eluting compounds.
-
Mass Confirmation: Provides molecular weight information, aiding in the identification of unknown impurities.
Disadvantages:
-
Higher Cost: Instrumentation is significantly more expensive.
-
Method Development Complexity: Optimization of both chromatographic and mass spectrometric parameters is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. This compound and its related compounds are amenable to GC analysis. GC-MS offers exceptional resolving power and highly specific detection based on mass-to-charge ratio.
Advantages over HPLC-UV:
-
Superior Resolution: Capillary GC columns provide very high separation efficiency.
-
High Sensitivity and Specificity: Mass spectrometric detection allows for low-level detection and confident identification of compounds.[15]
-
Library Matching: Mass spectra can be compared against extensive libraries for rapid identification of known compounds.
Disadvantages:
-
Analyte Suitability: Only suitable for volatile and thermally stable compounds.
-
Derivatization: Non-volatile impurities may require derivatization, adding a step to the sample preparation.[16]
Caption: Decision tree for selecting the appropriate analytical technique.
Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of the this compound reaction mixture.
| Feature | HPLC-UV | UPLC-MS | GC-MS |
| Principle | Liquid Chromatography with UV Detection | Ultra-Performance Liquid Chromatography with Mass Spectrometry | Gas Chromatography with Mass Spectrometry |
| Resolution | Good | Excellent | Excellent |
| Analysis Time | 15-20 min | 2-5 min | 10-15 min |
| Sensitivity | Moderate (ng level) | High (pg level) | Very High (pg-fg level) |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass) | Very High (based on retention time and mass spectrum) |
| Cost | Low | High | Moderate to High |
| Best For | Routine quality control, quantification of major components. | High-throughput screening, rapid method development, impurity identification. | Detailed impurity profiling, analysis of volatile byproducts. |
Conclusion
The choice of analytical technique for monitoring the synthesis of this compound depends on the specific requirements of the analysis. For routine monitoring of reaction progress and quantification of the main components, HPLC-UV provides a reliable and cost-effective solution. When higher throughput, enhanced resolution, and definitive identification of impurities are required, UPLC-MS is the superior choice. For in-depth analysis of volatile impurities and achieving the highest levels of sensitivity and specificity, GC-MS is an excellent, albeit more specialized, alternative. A comprehensive understanding of the strengths and limitations of each technique allows researchers to select the most appropriate method to ensure the quality and integrity of their synthetic products.
References
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A Senior Application Scientist's Guide to the Characterization of Byproducts in 2-Bromo-1-(3,5-difluorophenyl)ethanone Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates like 2-Bromo-1-(3,5-difluorophenyl)ethanone is a critical step. The purity of this reagent directly impacts the efficiency of subsequent reactions and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of this compound and its common synthetic byproducts, offering field-proven insights and detailed experimental protocols for their characterization.
The Synthetic Landscape: Understanding Byproduct Formation
The synthesis of this compound is typically achieved through the α-bromination of 3',5'-difluoroacetophenone. This electrophilic substitution reaction, while generally efficient, is often accompanied by the formation of several byproducts that can complicate purification and compromise product quality. The primary synthetic challenge lies in controlling the stoichiometry of the brominating agent and the reaction conditions to favor monosubstitution.
The most prevalent byproducts encountered in this synthesis are:
-
Unreacted Starting Material: 3',5'-Difluoroacetophenone
-
Over-brominated Product: 2,2-Dibromo-1-(3,5-difluorophenyl)ethanone
-
Aromatic Bromination Product: 2-Bromo-1-(x-bromo-3,5-difluorophenyl)ethanone
The formation of the dibrominated byproduct is a common issue in α-halogenation of ketones, as the introduction of the first bromine atom can sometimes activate the alpha-carbon for a second substitution.[1] Aromatic bromination, while less common under typical α-bromination conditions, can occur if the reaction is not carefully controlled, particularly with certain catalysts or prolonged reaction times.
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the primary synthetic route to this compound and the competing side reactions that lead to the formation of key byproducts.
Caption: Synthesis of this compound and formation of major byproducts.
Comparative Characterization of Synthesis Components
A multi-technique approach is essential for the unambiguous identification and quantification of the desired product and its byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and quantification in pharmaceutical development. A well-developed reverse-phase HPLC method can effectively separate the starting material, product, and byproducts based on their polarity differences.
Expected Elution Order (Reverse-Phase HPLC):
-
3',5'-Difluoroacetophenone (Starting Material): Being the most polar, it will have the shortest retention time.
-
This compound (Product): The introduction of a bromine atom increases its hydrophobicity, leading to a longer retention time compared to the starting material.
-
2-Bromo-1-(x-bromo-3,5-difluorophenyl)ethanone (Aromatic Bromination Byproduct): The addition of a second bromine atom to the aromatic ring will further increase its hydrophobicity.
-
2,2-Dibromo-1-(3,5-difluorophenyl)ethanone (Dibromo Byproduct): This will be the least polar and therefore have the longest retention time.
| Compound | Expected Retention Time (Relative) | Key UV-Vis Absorbance |
| 3',5'-Difluoroacetophenone | Shortest | ~240-250 nm |
| This compound | Intermediate | ~245-255 nm |
| Aromatic Bromination Byproduct | Longer | ~250-260 nm |
| 2,2-Dibromo-1-(3,5-difluorophenyl)ethanone | Longest | ~250-260 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying volatile and semi-volatile compounds. The mass spectrometer provides crucial information about the molecular weight and fragmentation patterns, aiding in the definitive identification of each component.
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| 3',5'-Difluoroacetophenone | 156.13 g/mol [2] | 156 (M+), 141, 113, 83 |
| This compound | 235.03 g/mol [3] | 234/236 (M+), 155, 127, 108 |
| 2,2-Dibromo-1-(3,5-difluorophenyl)ethanone | 313.93 g/mol | 312/314/316 (M+), 233/235, 154, 127 |
| Aromatic Bromination Byproduct | 313.93 g/mol | 312/314/316 (M+), 233/235, 205/207, 126 |
Note: The presence of bromine results in characteristic isotopic patterns (M+ and M+2 peaks of nearly equal intensity) in the mass spectrum, which is a key diagnostic feature for brominated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous differentiation of the product and its byproducts.
| Compound | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals |
| 3',5'-Difluoroacetophenone | ~2.6 (s, 3H, -CH₃), ~7.2-7.6 (m, 3H, Ar-H) | ~26 (-CH₃), ~110-140 (Ar-C), ~196 (C=O) |
| This compound | ~4.4 (s, 2H, -CH₂Br), ~7.3-7.7 (m, 3H, Ar-H) | ~30 (-CH₂Br), ~112-142 (Ar-C), ~189 (C=O) |
| 2,2-Dibromo-1-(3,5-difluorophenyl)ethanone | ~6.6 (s, 1H, -CHBr₂), ~7.4-7.8 (m, 3H, Ar-H) | ~39 (-CHBr₂), ~114-145 (Ar-C), ~185 (C=O) |
| Aromatic Bromination Byproduct | ~4.4 (s, 2H, -CH₂Br), Signals for remaining Ar-H will show altered splitting patterns and chemical shifts depending on the position of the second bromine. | ~30 (-CH₂Br), Signals for Ar-C will show additional splitting and shifts due to the second bromine substituent. ~188 (C=O) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of this compound and its byproducts.
Synthesis of this compound
This protocol is a general procedure for the α-bromination of an acetophenone derivative.[1]
Materials:
-
3',5'-Difluoroacetophenone
-
Bromine
-
Methanol
-
Concentrated Hydrochloric Acid
-
10% Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 3',5'-difluoroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Slowly add a solution of bromine (0.95-1.0 equivalents) in methanol via a dropping funnel, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Neutralize the residue with a 10% sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Workflow for Byproduct Characterization
The following diagram outlines a systematic workflow for the comprehensive analysis of the reaction mixture.
Caption: A comprehensive analytical workflow for byproduct characterization.
HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended for optimal separation.
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.
GC-MS Method
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-400 m/z
-
Sample Preparation: Dilute the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
NMR Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiments: ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for complex mixtures or for the definitive assignment of the aromatic bromination byproduct.
Conclusion
The successful synthesis and purification of this compound hinges on a thorough understanding and control of the reaction, as well as the ability to accurately characterize the resulting product and its byproducts. By employing a combination of HPLC, GC-MS, and NMR, researchers can confidently identify and quantify impurities, leading to a more robust and reproducible synthetic process. This guide provides the foundational knowledge and practical protocols to achieve high-purity this compound, a crucial intermediate in the development of novel therapeutics.
References
- Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 78(10), 523-525.
- National Institute of Standards and Technology. (n.d.). 3',5'-Difluoroacetophenone. In NIST Chemistry WebBook.
- MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(22), 5436. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone®.
- Royal Society of Chemistry. (n.d.). Supporting information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin.
- Zenodo. (2001).
- Google Patents. (2009). Process for synthesizing alpha-bromoacetophenone compound.
- Google Patents. (1997). Process for preparing 1-bromo-3,5-difluorobenzene.
- Zenodo. (2001).
- NIST WebBook. (n.d.). 3',5'-Difluoroacetophenone.
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A Comparative Guide to Fluorinated Phenacyl Bromides in Heterocyclic Synthesis: Reactivity and Mechanistic Insights
Introduction: The Strategic Role of Fluorine in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are pharmacologically significant scaffolds, and their biological activity can be profoundly modulated by the introduction of fluorine atoms. Phenacyl bromides, versatile and highly reactive building blocks, serve as key precursors in the construction of a wide array of nitrogen, sulfur, and oxygen-containing heterocycles.[1] The incorporation of fluorine into the phenacyl bromide framework offers a powerful tool to fine-tune the electronic properties of the resulting heterocyclic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2]
This guide provides a comparative analysis of fluorinated phenacyl bromides in the synthesis of three major classes of heterocycles: thiazoles, quinoxalines, and imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of how fluorine substitution impacts reaction outcomes, supported by experimental data, and provide detailed protocols for key synthetic transformations. Our focus is to not only present synthetic methodologies but to also elucidate the causal relationships between the structure of the fluorinated reagent and its reactivity, thereby empowering researchers to make informed decisions in their synthetic strategies.
The Electrophilic Nature of Phenacyl Bromides: A Mechanistic Overview
Phenacyl bromides possess two primary electrophilic centers: the α-carbon bearing the bromine atom and the carbonyl carbon. The reactivity of these sites is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, enhance the electrophilicity of both centers, thereby influencing the rates of nucleophilic attack and subsequent cyclization.[3] This enhanced reactivity is a key factor in the utility of fluorinated phenacyl bromides in heterocyclic synthesis.
Comparative Analysis in Heterocyclic Synthesis
Thiazole Synthesis via the Hantzsch Reaction
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound (e.g., thiourea), is a robust method for constructing the thiazole ring.[4] The reaction generally proceeds via initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the phenacyl bromide, followed by cyclization and dehydration.
dot
Caption: The Hantzsch synthesis of fluorinated 2-aminothiazoles.
Experimental Data: A Comparative Study
The electronic effect of the fluorine substituent on the phenacyl bromide has a discernible impact on the reaction yield and time. Generally, the strong electron-withdrawing nature of fluorine enhances the electrophilicity of the α-carbon, facilitating the initial SN2 reaction with thiourea and often leading to higher yields and faster reactions compared to non-fluorinated or electron-donating group-substituted analogues.
| Phenacyl Bromide Derivative | Product | Reaction Time | Yield (%) | Reference |
| Phenacyl bromide | 2-Amino-4-phenylthiazole | 2.5 h | 88 | [5] |
| 4-Fluorophenacyl bromide | 2-Amino-4-(4-fluorophenyl)thiazole | 2.0 h | 95 | [5] |
| 4-Chlorophenacyl bromide | 2-Amino-4-(4-chlorophenyl)thiazole | 2.0 h | 94 | [5] |
| 4-Bromophenacyl bromide | 2-Amino-4-(4-bromophenyl)thiazole | 1.5 h | 96 | [5] |
| 4-Nitrophenacyl bromide | 2-Amino-4-(4-nitrophenyl)thiazole | 1.0 h | 98 | [5] |
Causality and Field-Proven Insights:
The data suggests that electron-withdrawing groups on the phenyl ring of the phenacyl bromide generally accelerate the Hantzsch thiazole synthesis. The 4-nitro derivative, being the most strongly electron-withdrawing, provides the highest yield in the shortest time. The fluorinated analogue also shows a high yield and a reduced reaction time compared to the unsubstituted phenacyl bromide, consistent with the electron-withdrawing nature of fluorine. Interestingly, the 4-bromo and 4-chloro derivatives also exhibit high reactivity, which can be attributed to their inductive electron-withdrawing effects.
Quinoxaline Synthesis
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[6] A common synthetic route involves the condensation of an o-phenylenediamine with an α-haloketone. The reaction proceeds through an initial nucleophilic attack of one of the amino groups on the α-carbon of the phenacyl bromide, followed by cyclization and oxidation.
dot
Caption: Workflow for the synthesis of fluorinated quinoxalines.
Experimental Data: A Comparative Study
The synthesis of quinoxalines is also influenced by the electronic nature of the substituents on the phenacyl bromide. Electron-withdrawing groups can facilitate the initial nucleophilic attack and subsequent cyclization steps.
| Phenacyl Bromide Derivative | Product | Reaction Time (min) | Yield (%) | Reference |
| Phenacyl bromide | 2-Phenylquinoxaline | 30 | 98 | [7] |
| 4-Fluorophenacyl bromide | 2-(4-Fluorophenyl)quinoxaline | 35 | 92 | [7] |
| 4-Chlorophenacyl bromide | 2-(4-Chlorophenyl)quinoxaline | 35 | 94 | [7] |
| 4-Bromophenacyl bromide | 2-(4-Bromophenyl)quinoxaline | 30 | 95 | [7] |
| 4-Nitrophenacyl bromide | 2-(4-Nitrophenyl)quinoxaline | 25 | 96 | [7] |
| 4-Methoxyphenacyl bromide | 2-(4-Methoxyphenyl)quinoxaline | 40 | 90 | [7] |
Causality and Field-Proven Insights:
In this catalytic system, both electron-withdrawing and electron-donating groups on the phenacyl bromide lead to high yields of the corresponding quinoxalines, although reaction times vary slightly.[7] The strongly electron-withdrawing nitro group leads to the fastest reaction, while the electron-donating methoxy group results in a slightly longer reaction time. The fluorinated derivative provides a high yield, demonstrating its utility in this synthesis. The overall high efficiency of this particular protocol with various substituents suggests that the catalyst system is highly effective. However, the general trend of electron-withdrawing groups accelerating the reaction is still observable.
Imidazo[1,2-a]pyridine Synthesis
Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry. A common synthetic approach is the condensation of a 2-aminopyridine with an α-haloketone. The mechanism involves the initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.
dot
Caption: General pathway for imidazo[1,2-a]pyridine synthesis.
Experimental Data: A Comparative Study
The synthesis of imidazo[1,2-a]pyridines is also sensitive to the electronic properties of the phenacyl bromide. Electron-withdrawing substituents generally enhance the rate of the initial N-alkylation step.
| Phenacyl Bromide Derivative | Product | Reaction Time (min) | Yield (%) | Reference |
| Phenacyl bromide | 2-Phenylimidazo[1,2-a]pyridine | 25 | 94 | [8] |
| 4-Fluorophenacyl bromide | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | 20 | 96 | [8] |
| 4-Chlorophenacyl bromide | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 20 | 95 | [8] |
| 4-Bromophenacyl bromide | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 15 | 98 | [8] |
| 4-Nitrophenacyl bromide | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 15 | 97 | [8] |
| 4-Methylphenacyl bromide | 2-(4-Tolyl)imidazo[1,2-a]pyridine | 30 | 90 | [8] |
Causality and Field-Proven Insights:
The data clearly demonstrates that electron-withdrawing groups on the phenacyl bromide accelerate the synthesis of imidazo[1,2-a]pyridines. The 4-nitro and 4-bromo derivatives give the highest yields in the shortest reaction times. The 4-fluoro derivative also shows excellent reactivity with a high yield and a reduced reaction time compared to the unsubstituted and electron-donating group substituted analogues. This is consistent with the initial SN2 N-alkylation being the rate-determining step, which is accelerated by the enhanced electrophilicity of the α-carbon in the presence of electron-withdrawing groups.
The Unique Influence of Fluorine: A Deeper Mechanistic Dive
The enhanced reactivity of fluorinated phenacyl bromides can be attributed to several factors stemming from the unique properties of the fluorine atom:
-
Inductive Effect: Fluorine is the most electronegative element, and its strong negative inductive effect (-I) withdraws electron density from the aromatic ring and the acyl group. This increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack. This effect is generally considered the primary reason for the observed rate enhancements in SN2 reactions.[9]
-
Transition State Stabilization: In reactions like the Hantzsch synthesis, the electron-withdrawing nature of fluorine can stabilize the negatively charged transition state of the initial nucleophilic attack. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction.[9]
-
Minimal Steric Hindrance: The small size of the fluorine atom means that it imparts minimal steric hindrance, allowing for facile approach of the nucleophile to the reaction center.
-
Fluoromaticity: While fluorine is strongly electron-withdrawing through the sigma framework, it can also donate electron density to the π-system of the aromatic ring through its lone pairs (a +M effect). This interplay of inductive and mesomeric effects can influence the overall electronic character of the molecule. However, in the case of reactions at the α-carbon of phenacyl bromides, the inductive effect typically dominates.[10]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(substituted-phenyl)thiazoles
This protocol is adapted from a copper silicate-catalyzed synthesis.[5]
-
To a round-bottom flask, add the substituted phenacyl bromide (1.0 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%).
-
Add ethanol (5 mL) as the solvent.
-
Reflux the reaction mixture at 78 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Pour the filtrate over crushed ice to precipitate the solid product.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Protocol 2: General Procedure for the One-Pot Synthesis of 2-(Substituted-phenyl)quinoxalines
This protocol describes a zirconium tungstate-promoted synthesis.[7]
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the substituted phenacyl bromide (1 mmol) in acetonitrile (5 mL).
-
Add 5% WO3/ZrO2 (10 mol%) as the catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 3: General Procedure for the Synthesis of 2-(Substituted-phenyl)imidazo[1,2-a]pyridines
This protocol is based on a copper silicate-catalyzed reaction.[8]
-
In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and copper silicate (10 mol%).
-
Add ethanol (5 mL) as the solvent.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by TLC using a hexane:ethyl acetate (8:2) mobile phase.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Pour the filtrate over crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization if necessary.
Conclusion and Future Outlook
The strategic placement of fluorine on the phenacyl bromide scaffold provides a reliable method for enhancing reactivity and achieving high yields in the synthesis of medicinally important heterocycles. The strong inductive effect of fluorine is the primary driver for the observed rate accelerations in the key bond-forming steps of these reactions. This guide has provided a comparative overview of the performance of fluorinated phenacyl bromides in the synthesis of thiazoles, quinoxalines, and imidazo[1,2-a]pyridines, supported by experimental data and mechanistic rationale.
As the demand for novel and diverse heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the use of fluorinated building blocks will undoubtedly expand. Future research will likely focus on the development of more efficient and sustainable catalytic systems for these transformations, as well as exploring the synthesis and utility of phenacyl bromides with more complex fluorine substitution patterns to further probe the subtle stereoelectronic effects of this unique element.
References
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles. BenchChem.
- Podolyan, Y., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(1), 107-115. [Link]
- Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungstate. Organic Chemistry: An Indian Journal, 10(2), 55-60. [Link]
- Macias, M. A., et al. (2022). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. New Journal of Chemistry, 46(3), 1156-1167. [Link]
- Heravi, M. M., et al. (2012). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2012(6), 279-287. [Link]
- Dighe, S. N., et al. (2012). A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents. International Journal of Organic Chemistry, 2(1), 32-38. [Link]
- Bowroju, S. K., et al. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][6][12][13]thiadiazole-4,5-diamine using triiodoisocyanuric acid.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions. BenchChem.
- Arumugam, N., et al. (2012). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Journal of Physical Organic Chemistry, 25(11), 979-987. [Link]
- Salter, R., & Doughty, S. W. (2009). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemMedChem, 4(10), 1598-1608. [Link]
- Wang, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5527-5564. [Link]
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2571. [Link]
- Abdel-Wahab, B. F., et al. (2012). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2097. [Link]
- LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2571. [Link]
- Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11283-11297. [Link]
- Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungstate. Organic Chemistry: An Indian Journal, 10(2), 55-60. [Link]
- Kádas, I., et al. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (2), 211-214. [Link]
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- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). RECYCLABLE ACIDIC BRØNSTED IONIC LIQUID CATALYZED SYNTHESIS OF QUINOXALINE. Journal of the Chilean Chemical Society, 60(4), 2958-2960. [Link]
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- Singh, G., & Kaur, H. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18947-18974. [Link]
- Javahershenas, R., & Vessally, E. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399-2430. [Link]
- Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles, 99(1), 1-30. [Link]
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A Multi-faceted Approach to the Structural Confirmation of 2-Bromo-1-(3,5-difluorophenyl)ethanone and Its Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry, 2-Bromo-1-(3,5-difluorophenyl)ethanone serves as a critical synthon—a versatile building block for constructing complex molecular architectures destined for therapeutic applications. The precise arrangement of its atoms, particularly the α-bromo ketone moiety and the meta-difluorinated phenyl ring, dictates its reactivity and ultimately the biological activity of its downstream derivatives.[1] Therefore, unambiguous confirmation of its structure is not merely a procedural formality but a foundational pillar of reproducible and reliable drug discovery research.
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the structural elucidation and purity assessment of the title compound and its analogues. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices and present a logical, self-validating workflow designed for the discerning scientist.
Pillar 1: Definitive Structural Elucidation
The primary objective is to confirm the molecular connectivity. A combination of spectroscopic techniques provides a composite and robust confirmation of the molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and through-space relationships of atoms.
Expertise & Causality: For a molecule like this compound, a multi-nuclear NMR approach (¹H, ¹³C, ¹⁹F) is essential. Each nucleus provides a unique piece of the structural puzzle, and together they create a self-validating dataset.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but if solubility is an issue, DMSO-d₆ is a suitable alternative. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient, but optimization may be needed for dilute samples.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal for ¹H and ¹³C, and an appropriate standard for ¹⁹F.
Interpreting the Data:
| Technique | Expected Observations for this compound | Rationale |
| ¹H NMR | ~4.4 ppm (Singlet, 2H): Methylene protons (-CH₂Br). | The electronegative bromine atom deshields these protons, shifting them downfield. Their chemical equivalence results in a singlet.[2] |
| ~7.5-7.8 ppm (Multiplet, 3H): Aromatic protons. | The two protons ortho to the carbonyl group (C2, C6) and the one proton para (C4) will appear in the aromatic region. The fluorine atoms will cause complex splitting (coupling). The proton at C4 will likely appear as a triplet of triplets, while the C2/C6 protons will appear as a doublet of triplets. | |
| ¹³C NMR | ~189-191 ppm: Carbonyl carbon (C=O). | The electron-withdrawing nature of the aromatic ring and the α-bromine shifts the carbonyl carbon significantly downfield.[2] |
| ~30-31 ppm: Methylene carbon (-CH₂Br). | The bromine atom's inductive effect shifts this carbon downfield from a typical sp³ carbon.[2] | |
| ~105-140 ppm (with C-F coupling): Aromatic carbons. | The carbons directly bonded to fluorine (C3, C5) will show large one-bond carbon-fluorine coupling constants (¹JCF), while other aromatic carbons will show smaller two- or three-bond couplings. | |
| ¹⁹F NMR | One distinct signal: Fluorine atoms. | The two fluorine atoms are chemically equivalent, resulting in a single resonance in the ¹⁹F spectrum. |
Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of the molecule, serving as an excellent confirmatory technique.
Expertise & Causality: The most telling feature for a bromo-compound in MS is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for the presence of a single bromine atom.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: 1 µL, split mode.
-
Temperature Program: Start at 100°C, ramp to 250°C at 15°C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Interpreting the Data:
| Feature | Expected m/z for this compound | Interpretation |
| Molecular Ion | 234 & 236 (C₈H₅⁷⁹BrF₂O & C₈H₅⁸¹BrF₂O) | The characteristic M⁺ and M+2 peaks with ~1:1 intensity confirm the presence of one bromine atom. The molecular weight matches the empirical formula.[3] |
| Key Fragments | 155 | Loss of Br radical ([M-Br]⁺). This corresponds to the 3,5-difluorophenacyl cation. |
| 141 | The 3,5-difluorobenzoyl cation ([C₇H₃F₂O]⁺), resulting from α-cleavage. | |
| 113 | The 3,5-difluorophenyl cation ([C₆H₃F₂]⁺), from the loss of CO from the benzoyl fragment. |
Infrared (IR) Spectroscopy: Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups.
Expertise & Causality: The position of the carbonyl (C=O) stretching vibration is highly sensitive to its electronic environment. For α-bromo ketones, the electronegative bromine atom exerts a powerful electron-withdrawing inductive effect (a "field effect"), which strengthens the C=O bond and increases its vibrational frequency (shifts it to a higher wavenumber) compared to a simple ketone like acetophenone.[4]
Experimental Protocol: ATR-FTIR Analysis
-
Sample Handling: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to reference values.
Interpreting the Data:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |
| C=O Stretch | ~1700 - 1710 | Elevated frequency due to the α-bromo and meta-difluoro electron-withdrawing effects. Confirms the α-haloketone structure.[4] |
| Aromatic C=C Stretch | ~1600, ~1450 | Confirms the presence of the phenyl ring. |
| C-F Stretch | ~1250 - 1100 (Strong) | A strong, characteristic band indicating the C-F bonds.[4] |
| C-Br Stretch | ~700 - 500 | Confirms the presence of the alkyl bromide.[4] |
Pillar 2: The Gold Standard - Absolute Structure Confirmation
While the combination of NMR, MS, and IR provides overwhelming evidence, for absolute, unambiguous proof of structure in the solid state, particularly for novel derivatives or when stereochemistry is a factor, X-ray crystallography is unparalleled.[5]
Expertise & Causality: X-ray crystallography works by diffracting a beam of X-rays off the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map, from which the precise position of every atom can be determined.[6] This method leaves no ambiguity about atomic connectivity, bond lengths, bond angles, and conformation.[7]
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial Step): High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam, and the diffraction data (intensities and positions of spots) are collected on a detector.[5]
-
Structure Solution & Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then computationally refined to best fit the experimental data.
-
Validation: The final model is validated using metrics like the R-factor, which indicates the goodness of fit between the calculated and observed diffraction patterns.
A successful crystal structure provides the ultimate validation, confirming the identity established by spectroscopic methods.
Pillar 3: Orthogonal Purity Assessment
Confirming the structure is only valid if the sample is pure. Chromatographic techniques are essential for separating the target compound from starting materials, by-products, or isomers.
Expertise & Causality: Employing orthogonal techniques—methods that separate based on different chemical principles—provides the highest confidence in purity assessment. For a moderately polar compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent orthogonal choices.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry, ideal for quantifying the main component and detecting non-volatile impurities.[8]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. For example: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard solution of known concentration (~0.5 mg/mL) in acetonitrile.
-
Inject the solution and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for analyzing thermally stable and volatile compounds and provides the added benefit of identifying impurities by their mass spectra.[8]
Experimental Protocol: GC-MS (See protocol in Section 1.2)
The combination of a sharp, single peak in both HPLC and GC chromatograms, accounting for >98% of the total integrated area, provides strong, validated evidence of the sample's high purity.
Integrated Analytical Workflow
A logical progression of analysis ensures efficiency and confidence. The workflow should begin with rapid screening methods and progress to comprehensive structural analysis, supported at each stage by purity assessment.
Caption: A logical workflow for the comprehensive structural confirmation and purity analysis of synthesized compounds.
Conclusion
The structural confirmation of a key synthetic intermediate like this compound is a multi-faceted process that relies on the convergence of evidence from several orthogonal analytical techniques. A combination of NMR spectroscopy for connectivity, mass spectrometry for molecular weight and elemental composition, and IR spectroscopy for functional group identity provides a robust and reliable structural assignment. This is underpinned by chromatographic methods (HPLC and GC) to ensure sample purity. For definitive proof, especially in the context of filing patents or regulatory submissions, the "gold standard" of single-crystal X-ray diffraction provides indisputable three-dimensional structural evidence. By following this integrated and logical workflow, researchers can proceed with confidence, knowing their molecular tools are precisely what they are intended to be.
References
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- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook.
- Chemsrc.com. (2025). This compound.
- Stratech. (n.d.). 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg.
- Wikipedia. (n.d.). X-ray crystallography.
- ResearchGate. (n.d.). X-ray crystal structure of p -nitrophenyl ketone 14.
- SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
- Ward Research Group, NYU. (2023). X-ray Structural Confirmation of Conformationally Biased Ketones.
- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl- - Mass spectrum (electron ionization). In NIST Chemistry WebBook.
- PubChem, NIH. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Reddit. (2023). Separation of Ketone and alpha Bromo ketone.
- OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry.
- YouTube. (2021). Understanding x-ray crystallography structures.
- ACG Publications. (2023). Records of Natural Products-SI.
- ACS Publications. (2017). Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. In Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.
- SpectraBase. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethanone - Optional[MS (GC)] - Spectrum.
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A Comparative Guide to the Synthetic Validation of 2-Bromo-1-(3,5-difluorophenyl)ethanone
Introduction: The Strategic Importance of 2-Bromo-1-(3,5-difluorophenyl)ethanone
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The 3,5-difluorophenyl motif, in particular, offers a unique combination of metabolic stability, altered lipophilicity, and modified electronic properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound serves as a pivotal C2-building block, a highly versatile intermediate for introducing this fluorinated moiety into more complex molecular architectures. Its α-bromo ketone functionality provides a reactive handle for a multitude of subsequent transformations, including nucleophilic substitutions and the formation of various heterocyclic systems, which are prevalent in many therapeutic agents.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, focusing on the direct α-bromination of 1-(3,5-difluorophenyl)ethanone. We will dissect two common methodologies: the classical approach using elemental bromine and a milder, solid-phase alternative employing copper(II) bromide. The discussion will be grounded in experimental data, mechanistic rationale, and critical safety considerations to empower researchers in selecting the optimal pathway for their specific laboratory context and scale.
Primary Synthetic Pathway: α-Bromination of 1-(3,5-difluorophenyl)ethanone
The most direct and convergent approach to synthesizing this compound is the electrophilic substitution at the α-carbon of the precursor ketone, 1-(3,5-difluorophenyl)ethanone. The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic bromine source. The choice of brominating agent is the primary variable that dictates the reaction conditions, safety protocols, and overall efficiency.
Route 1: Direct Bromination with Elemental Bromine (Br₂)
This classical method is widely employed due to the high reactivity and cost-effectiveness of liquid bromine. The reaction is typically acid-catalyzed, which promotes the formation of the enol tautomer, the active nucleophile in the reaction.
-
Reaction Setup: To a solution of 1-(3,5-difluorophenyl)ethanone (1.0 eq.) in a suitable solvent (e.g., diethyl ether, chloroform, or acetic acid) in a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution, add a catalytic amount of hydrobromic acid (HBr) or sulfuric acid.
-
Bromine Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of elemental bromine (1.0-1.1 eq.) in the same solvent dropwise via the dropping funnel over 30-60 minutes. Maintain vigorous stirring and monitor the temperature to prevent runaway reactions. The characteristic reddish-brown color of bromine should gradually dissipate.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate until the color disappears. Transfer the mixture to a separatory funnel.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.[1]
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, increasing the rate of enolization. The enol is the active nucleophile that attacks the bromine molecule.
-
Temperature Control: The bromination of ketones is an exothermic reaction. Low-temperature control is critical to minimize the formation of poly-brominated side products and ensure selectivity.
-
Scrubber: Elemental bromine is highly volatile and toxic.[2] A scrubber containing a reducing agent like sodium thiosulfate is essential to neutralize any unreacted bromine vapors, ensuring laboratory safety.[3]
Route 2: Bromination with Copper(II) Bromide (CuBr₂)
For laboratories where the handling of liquid bromine is challenging or undesirable, copper(II) bromide offers a safer and more convenient solid-phase alternative. This method often proceeds with good yields and avoids the hazards associated with volatile and corrosive elemental bromine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of 1-(3,5-difluorophenyl)ethanone (1.0 eq.) and copper(II) bromide (2.0-2.2 eq.) in a solvent mixture, typically ethyl acetate and chloroform.[4]
-
Reaction Execution: Heat the mixture to reflux (approximately 60-80 °C, depending on the solvent system) and maintain for several hours (e.g., 12-24 hours).[4]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction mixture will typically change from a dark slurry to a greenish-white suspension as the Cu(II) is reduced to Cu(I).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite or silica gel to remove the copper(I) bromide precipitate.
-
Purification: Wash the filter cake with additional solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the pure this compound.[4]
-
Solid Reagent: CuBr₂ is a stable solid, making it significantly easier and safer to handle than liquid bromine. This eliminates the need for specialized equipment like dropping funnels for corrosive liquids and reduces inhalation risks.
-
Mechanism: The reaction is thought to proceed through the enolate of the ketone, which is coordinated to the copper(II) center, followed by an intramolecular transfer of a bromine atom.
-
Reflux Conditions: The reaction requires heating to proceed at a reasonable rate, which is a key difference from the often low-temperature conditions used with elemental bromine.
Comparative Analysis of Synthetic Routes
The choice between these two synthetic routes depends on a balance of factors including safety infrastructure, desired scale, reaction time, and purification requirements.
| Parameter | Route 1: Elemental Bromine (Br₂) | Route 2: Copper(II) Bromide (CuBr₂) |
| Reagent Handling & Safety | Highly hazardous.[2][3] Requires fume hood, specialized PPE, and scrubber for vapors.[5][6] | Solid reagent, significantly safer and easier to handle. |
| Reaction Conditions | Typically 0-25 °C, often rapid (1-4 hours). | Elevated temperatures (reflux, 60-80 °C), longer reaction times (12-24 hours).[4] |
| Yield & Purity | Generally high yields, but risk of over-bromination if not controlled. | Good to high yields, often with cleaner reaction profiles. |
| Work-up & Purification | Requires quenching of excess bromine. Purification by recrystallization or chromatography. | Involves filtration of copper salts. Purification is typically done by chromatography. |
| Scalability | Scalable, but safety concerns become more pronounced at larger scales. | Well-suited for lab to pilot scale; avoids handling large quantities of liquid bromine. |
| Cost-Effectiveness | Elemental bromine is generally less expensive per mole. | Copper(II) bromide is more expensive but may reduce costs associated with safety and handling. |
Visualizing the Synthetic Workflows
To better illustrate the operational flow and decision points, the following diagrams outline the key stages of each synthetic validation route.
Caption: Experimental workflow for the synthesis via direct bromination with elemental bromine.
Caption: Experimental workflow for the synthesis using solid copper(II) bromide.
Conclusion and Recommendations
Both direct bromination with elemental bromine and the use of copper(II) bromide represent viable and effective routes for the synthesis of this compound.
-
For rapid, cost-sensitive, small-scale synthesis where appropriate engineering controls (certified fume hood, scrubbers) and personal protective equipment are readily available, the classical elemental bromine route (Route 1) is highly effective. Its primary advantages are speed and the low cost of the brominating agent.
-
For enhanced safety, convenience, and cleaner reaction profiles , especially at a larger laboratory scale or in environments where handling highly corrosive liquids is restricted, the copper(II) bromide method (Route 2) is the superior choice. While it requires longer reaction times and higher temperatures, the significant reduction in handling hazards makes it a more robust and trustworthy process for many research and development settings.
Ultimately, the selection of a synthetic route is a critical decision that impacts not only the efficiency and yield but also the safety and environmental footprint of the chemical process. This guide provides the necessary data and rationale to make an informed choice tailored to your specific scientific objectives and operational capabilities.
References
- YouTube. (2024, June 6).
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- New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine.
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- BLD Pharm. 2-Bromo-1-(3-(difluoromethyl)-4-methylphenyl)ethanone.
- National Institutes of Health, PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
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- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
- BenchChem. (2025).
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
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- Sigma-Aldrich. 1-(3,5-Dibromophenyl)ethanone.
- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
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A Comparative Guide to the Synthetic Applications of 2-Bromo-1-(3,5-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the versatile reagents available to chemists, α-haloketones stand out as powerful intermediates for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical overview of the applications of a specific, highly activated α-bromoketone: 2-Bromo-1-(3,5-difluorophenyl)ethanone .
This document will delve into the synthetic utility of this reagent, offering a comparative analysis against other α-haloketones. We will explore the mechanistic underpinnings of its reactivity and provide detailed experimental protocols for its key transformations. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively harness the synthetic potential of this valuable compound.
The Significance of the 3,5-Difluorophenyl Moiety
The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its chemical properties and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). The meta-positioning of the two fluorine atoms enhances this effect on the carbonyl group, which in turn increases the electrophilicity of the α-carbon. This heightened electrophilicity makes the α-carbon more susceptible to nucleophilic attack, often leading to faster reaction rates compared to its non-fluorinated or mono-fluorinated counterparts.
I. Comparative Reactivity of Substituted α-Bromoacetophenones
The reactivity of α-bromoacetophenones in nucleophilic substitution reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack, while electron-donating groups have the opposite effect.
To provide a quantitative comparison, the following table summarizes the relative reaction rates of various substituted α-bromoacetophenones with a model nucleophile. While specific kinetic data for every substrate is not always available in a single study, the relative trends are well-established in physical organic chemistry.
| α-Bromoacetophenone Derivative | Substituent(s) | Electronic Effect | Expected Relative Reactivity |
| 2-Bromo-1-phenylethanone | None | Neutral | Baseline |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-OCH₃ | Electron-donating | Slower than baseline |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-NO₂ | Electron-withdrawing | Faster than baseline |
| This compound | 3,5-di-F | Strongly Electron-withdrawing | Significantly faster than baseline |
| 2-Bromo-1-(2,4-difluorophenyl)ethanone | 2,4-di-F | Strongly Electron-withdrawing | Significantly faster than baseline |
Table 1: Comparative Reactivity of Substituted α-Bromoacetophenones. The expected relative reactivity is based on the electronic effects of the substituents on the rate of nucleophilic substitution at the α-carbon.
The strong electron-withdrawing nature of the two meta-fluorine atoms in this compound makes it a highly reactive substrate for SN2 reactions. This enhanced reactivity can be advantageous in cases where milder reaction conditions or shorter reaction times are desired.
II. Key Synthetic Applications and Experimental Protocols
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which are scaffolds of interest in medicinal chemistry.
A. Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazoles, which are important structural motifs in many biologically active compounds.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide.
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Workflow.
Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the bromoketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[3][4]
Experimental Protocol: Synthesis of 2-Amino-4-(3,5-difluorophenyl)thiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and thiourea (1.2 eq) in ethanol (0.5 M).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
B. Synthesis of Imidazopyridine Derivatives
Imidazopyridines are another class of heterocyclic compounds with significant biological activities.[5][6] this compound can be used in a multi-step synthesis to generate these scaffolds.
Reaction Scheme:
Caption: General workflow for Imidazopyridine synthesis.
Mechanistic Insight: The synthesis typically involves the initial alkylation of the pyridine nitrogen of a 2-aminopyridine derivative with the α-bromoketone. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration, to form the fused imidazopyridine ring system.
Experimental Protocol: Synthesis of 2-(3,5-Difluorophenyl)imidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as acetone or ethanol, add this compound (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture. If a solid precipitates, collect it by filtration. Otherwise, concentrate the solvent and add a non-polar solvent like diethyl ether to induce precipitation.
-
Purification: The crude product can be purified by washing with a suitable solvent or by column chromatography.
III. Comparison with Alternative Reagents
While this compound is a highly effective reagent, other α-haloketones can also be employed for similar transformations.
-
2-Chloro-1-(3,5-difluorophenyl)ethanone: The chloro analogue is generally less reactive than the bromo derivative due to the poorer leaving group ability of chloride. This may necessitate harsher reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields. However, it can be a more cost-effective alternative for large-scale syntheses.
-
2-Iodo-1-(3,5-difluorophenyl)ethanone: The iodo analogue is the most reactive of the α-haloketones, with iodide being an excellent leaving group. This allows for very mild reaction conditions and is particularly useful for reactions with sensitive substrates. However, iodo compounds are typically more expensive and less stable than their bromo and chloro counterparts.
The choice of the halogen in the α-haloketone is a critical experimental parameter that allows for the fine-tuning of reactivity to suit the specific requirements of a synthetic sequence.
IV. Conclusion
This compound is a versatile and highly reactive building block for organic synthesis. The presence of the 3,5-difluorophenyl moiety significantly enhances its electrophilicity, making it an excellent substrate for a variety of nucleophilic substitution reactions. Its utility in the synthesis of medicinally relevant heterocyclic scaffolds, such as thiazoles and imidazopyridines, has been demonstrated.
When compared to its chloro and iodo analogues, this compound offers a good balance of reactivity, stability, and cost-effectiveness. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers looking to incorporate this powerful reagent into their synthetic strategies. A thorough understanding of its reactivity and applications will undoubtedly facilitate the development of novel and efficient synthetic routes towards complex target molecules.
V. References
-
Benchchem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4'-fluoroacetophenone in Key Synthetic Transformations. Benchchem.
-
Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from a relevant chemical education website.
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from ResearchGate.
-
Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(3), 329.
-
Chembk. (2024). This compound. Retrieved from Chembk.
-
Bagdi, A. K., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(76), 9531-9551.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from the Sigma-Aldrich website.
-
TCI Chemicals. (n.d.). 2-Bromo-1-(3-fluorophenyl)ethanone. Retrieved from the TCI Chemicals website.
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from PubChem.
-
Ebenezer, O., et al. (2019). Synthesis of imidazopyridine-based derivatives as potential inhibitors against multi-drug resistant bacterial infections: A review. Molecules, 24(18), 3249.
-
NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from the NIST WebBook.
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Safety Operating Guide
Proper Disposal of 2-Bromo-1-(3,5-difluorophenyl)ethanone: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-1-(3,5-difluorophenyl)ethanone, a halogenated organic compound. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure that these procedures are not just followed, but understood. The causality behind each step is explained to foster a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment
This compound is a hazardous substance that requires careful handling and disposal. Based on data from structurally similar compounds and supplier information, this chemical is classified with the following hazards:
-
H302: Harmful if swallowed.
The primary danger associated with this compound is its corrosive nature. Direct contact can lead to severe chemical burns, and eye exposure can result in serious, potentially irreversible damage. Inhalation of dust or vapors may irritate the respiratory tract. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment.
| Hazard Summary | GHS Classification | Primary Risks |
| Acute Oral Toxicity | Harmful if swallowed (H302) | Nausea, vomiting, and internal damage. |
| Skin Corrosion/Irritation | Causes severe skin burns (H314) | Chemical burns, redness, pain, and blistering. |
| Serious Eye Damage/Irritation | Causes serious eye damage (H314) | Severe irritation, burns, and potential for permanent vision loss. |
| Respiratory Irritation | May cause respiratory irritation | Coughing, shortness of breath, and irritation of the nose and throat. |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that you are wearing the appropriate personal protective equipment. The causality here is straightforward: creating a barrier between you and the hazardous material is the most effective way to prevent exposure.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a risk of splashing.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[1]
-
Respiratory Protection: All handling and disposal of this compound should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and correct action is critical to mitigate harm.
Spill Cleanup
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described in the previous section.
-
Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. For liquid spills (if the compound is in solution), create a dike around the spill with absorbent material.
-
Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[2]
-
Decontaminate the Area: Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., acetone), working from the outside in. Collect all cleaning materials as hazardous waste.[7]
-
Final Cleaning: Wash the spill area with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed container and disposed of as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial for environmental and personal safety. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[7][9][10]
Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for "Halogenated Organic Waste."[7][9] The container must be in good condition with a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7] If other halogenated wastes are added to the same container, their names and approximate concentrations must also be listed.
-
Collection:
-
Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as solvent rinses from contaminated glassware, must be collected in the halogenated waste container.[7]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as pipette tips, weigh boats, and contaminated PPE, must also be disposed of in the solid halogenated hazardous waste stream.
-
Storage and Disposal
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.[6] This area should be in a cool, dry, and well-ventilated location, away from incompatible materials. The container must be kept closed except when adding waste.
-
Disposal Request: When the waste container is nearly full (do not overfill), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not attempt to dispose of this chemical through standard trash or down the drain.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards, utilizing the correct PPE, and adhering to the specified disposal protocols, researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet for the most comprehensive guidance.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Campus Operations, Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- (n.d.).
- Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
- (n.d.). 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States): 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone.
- (2025, September 22).
- ChemBK. (2024, April 9). This compound.
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- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. bucknell.edu [bucknell.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 2-Bromo-1-(3,5-difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2-Bromo-1-(3,5-difluorophenyl)ethanone (CAS No. 220607-75-0). As a Senior Application Scientist, my objective is to offer not just procedural steps but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.
Disclaimer: Specific safety data for this compound is limited. Therefore, this guide is built upon the established hazard profiles of structurally analogous α-bromo ketones. These recommendations should be treated as a conservative baseline for ensuring laboratory safety.
Understanding the Inherent Risks: Hazard Profile
This compound is a member of the α-bromo ketone class of compounds. These are recognized as potent lachrymators and corrosive substances. The primary hazards stem from their high reactivity, which makes them valuable synthetic intermediates but also necessitates stringent safety protocols.
Core Hazards:
-
Corrosive to Skin and Eyes: Direct contact can cause severe chemical burns and irreversible eye damage.
-
Lachrymator: Vapors are highly irritating to the eyes, causing immediate tearing and discomfort.
-
Respiratory Irritant: Inhalation of dust or vapors can lead to irritation of the respiratory tract.
GHS Classification (Based on Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Corrosive to Metals | 1 | H290: May be corrosive to metals |
The Cornerstone of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The goal is to create a complete barrier, preventing any contact with skin, eyes, or respiratory system.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield is mandatory when handling larger quantities (>5g) or when there is a significant risk of splashing. | Protects against the severe and immediate danger of eye corrosion and the lachrymatory effects of vapors. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Provides a direct barrier against skin corrosion. Gloves must be inspected before each use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat for added protection against splashes. | Protects the torso and limbs from accidental contact. |
| Footwear | Closed-toe shoes are mandatory. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing risk. The following step-by-step guide outlines the handling process within a controlled laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Containment: Store in a corrosion-resistant container with a resistant inner liner.
Handling and Use: A Step-by-Step Protocol
-
Controlled Environment: All handling of this compound must be conducted within a certified chemical fume hood.
-
Prepare the Work Area: Cover the work surface with disposable plastic-backed absorbent paper to contain any potential spills.
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Weighing and Transfer:
-
Use a scoop or spatula for transferring the solid compound.
-
Avoid creating dust. If the compound is a fine powder, consider gentle scooping rather than pouring.
-
Close the container immediately after use.
-
-
Dissolving:
-
When dissolving the solid, add the solvent to the solid slowly and in a controlled manner to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area.
-
Dispose of all contaminated materials (e.g., weigh boats, absorbent paper) as hazardous waste.
-
Remove PPE carefully, avoiding contact with the outer surfaces, and dispose of gloves as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water.
-
Workflow Diagram: Safe Handling Protocol
Caption: A logical workflow for the safe handling of this compound.
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is crucial to mitigating harm.
Exposure Protocol
| Exposure Route | Immediate Action | Follow-up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] | Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes in a safety shower.[1][2] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] | Seek immediate medical attention. |
Spill Management Protocol
-
Alert & Evacuate: Immediately alert others in the vicinity. If the spill is outside a fume hood, evacuate the area.
-
Contain: If the spill is contained within a fume hood, keep the sash at a low working height.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Absorb: For solid spills, gently cover with an inert absorbent material like sand, dry lime, or soda ash to avoid raising dust. For liquid spills (if in solution), create a dike with absorbent material and then cover the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), working from the outside in. Place all cleaning materials into the hazardous waste container.
-
Final Wash: Wash the spill area with soap and water.
-
Post-Cleanup: Dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly. Document the spill and cleanup procedure.
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency situations.
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent paper, weigh boats, and any collected spill material. Place these in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional and local regulations.
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup. Never dispose of this chemical down the drain.
References
- Princeton University Environmental Health and Safety. Section 3: Emergency Procedures.
- Capot Chemical Co., Ltd. MSDS of 2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone.
- National Center for Biotechnology Information. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Summary for CID 77692.
- Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
- University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
